Product packaging for Disperse Yellow 60(Cat. No.:CAS No. 15790-15-5)

Disperse Yellow 60

Cat. No.: B093087
CAS No.: 15790-15-5
M. Wt: 336.3 g/mol
InChI Key: QJGOOFISESXSNF-UHFFFAOYSA-N
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Description

Disperse Yellow 60 is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N4O3 B093087 Disperse Yellow 60 CAS No. 15790-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-16(17(23)22(21-12)15-6-4-3-5-7-15)20-19-14-10-8-13(9-11-14)18(24)25-2/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGOOFISESXSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50884852
Record name Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester
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Molecular Weight

336.3 g/mol
Source PubChem
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CAS No.

15790-15-5
Record name Methyl 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate
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Record name Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester
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Record name Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester
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Record name Methyl 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoate
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Foundational & Exploratory

Disperse Yellow 7: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 6300-37-4 Molecular Formula: C₁₉H₁₆N₄O

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential metabolic pathways of the monoazo dye, Disperse Yellow 7. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Disperse Yellow 7 is a synthetic organic compound belonging to the azo class of dyes. It is characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as the chromophore responsible for its yellow color. It is sparingly soluble in water but soluble in organic solvents such as acetone and dimethylformamide (DMF).

PropertyValueReference
CAS Number 6300-37-4[1]
Molecular Formula C₁₉H₁₆N₄O[2]
Molecular Weight 316.36 g/mol [2]
Appearance Dark brown powder[2]
Melting Point 146-148°C (decomposes)
UV-Vis λmax (in Acetone) 384 - 388 nm
Solubility Soluble in acetone, DMF[2]

Experimental Protocols

Synthesis of Disperse Yellow 7

The synthesis of Disperse Yellow 7 is achieved through a two-step process involving diazotization of 4-(phenyldiazenyl)benzenamine followed by an azo coupling reaction with o-cresol.[2]

Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

  • Dissolve a specific molar equivalent of 4-(phenyldiazenyl)benzenamine in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5°C in an ice bath with constant stirring.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled amine solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.

  • Continue stirring for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt of 4-(phenyldiazenyl)benzenamine.

Step 2: Azo Coupling with o-Cresol

  • In a separate vessel, dissolve a molar equivalent of o-cresol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 0-5°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold alkaline o-cresol solution with vigorous stirring.

  • A colored precipitate of Disperse Yellow 7 will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolate the crude Disperse Yellow 7 precipitate by vacuum filtration.

  • Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Analytical Characterization

The purity and identity of the synthesized Disperse Yellow 7 can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of disperse dyes. A reversed-phase C18 column with a gradient elution system of acetonitrile and water is typically employed.

  • UV-Visible Spectroscopy: The absorption spectrum of the dye in a suitable solvent (e.g., acetone) can be recorded to determine its maximum absorption wavelength (λmax), which is a characteristic property.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N=N stretching of the azo group and the O-H stretching of the phenolic group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the dye.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Signaling Pathways and Metabolic Fate

Disperse Yellow 7, like many other azo dyes, can undergo metabolic degradation, particularly through the reductive cleavage of the azo bond. This process can be mediated by various microorganisms in the environment or by enzymes in the liver and gut microbiota of higher organisms. The reductive cleavage of the azo linkage leads to the formation of aromatic amines, some of which are known or suspected carcinogens.

metabolic_pathway Disperse Yellow 7 Disperse Yellow 7 Aromatic Amine 1 4-(phenyldiazenyl)benzenamine Disperse Yellow 7->Aromatic Amine 1 Reductive Cleavage (Azoreductase) Aromatic Amine 2 4-amino-2-methylphenol Disperse Yellow 7->Aromatic Amine 2 Reductive Cleavage (Azoreductase) Carcinogenic Metabolite 4-Aminobenzidine Aromatic Amine 1->Carcinogenic Metabolite Benzidine Rearrangement

Metabolic pathway of Disperse Yellow 7.

The initial step in the degradation of Disperse Yellow 7 is the enzymatic reduction of the azo bond, which breaks the molecule into its constituent aromatic amines: 4-(phenyldiazenyl)benzenamine and 4-amino-2-methylphenol. Of particular concern is the further transformation of 4-(phenyldiazenyl)benzenamine, which can undergo a benzidine rearrangement to form 4-aminobenzidine, a known carcinogen. This metabolic activation is a significant toxicological consideration for azo dyes.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_metabolism Metabolism Study Diazotization Diazotization Azo Coupling Azo Coupling Diazotization->Azo Coupling Purification Purification Azo Coupling->Purification HPLC HPLC Purification->HPLC UV-Vis UV-Vis Purification->UV-Vis NMR NMR Purification->NMR MS MS Purification->MS Incubation with\nAzoreductase Incubation with Azoreductase Purification->Incubation with\nAzoreductase Metabolite Extraction Metabolite Extraction Incubation with\nAzoreductase->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis

Experimental workflow for Disperse Yellow 7.

References

An In-depth Technical Guide to the Synthesis and Characterization of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Yellow 7, also known by its Colour Index designation C.I. 26090, is a monoazo dye characterized by its vibrant yellow hue and its application in dyeing synthetic fibers like polyester, acetate, and nylon.[1] Its low water solubility and molecular structure make it ideal for dispersion in an aqueous bath for the coloration of hydrophobic textiles. This technical guide provides a comprehensive overview of the synthesis and characterization of Disperse Yellow 7, including detailed experimental protocols and data analysis.

Physicochemical Properties

Disperse Yellow 7 is an organic compound with a molecular structure featuring two azo groups (-N=N-), which act as the chromophore responsible for its color.[1] Key identifying and physical properties are summarized below.

PropertyValue
IUPAC Name 2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol
Synonyms C.I. Disperse Yellow 7, C.I. 26090, 4-[4-(Phenylazo)phenylazo]-o-cresol
CAS Number 6300-37-4
Molecular Formula C₁₉H₁₆N₄O
Molecular Weight 316.36 g/mol
Appearance Red-light yellow to dark brown powder
Solubility Low solubility in water; soluble in acetone and DMF

Synthesis of Disperse Yellow 7

The synthesis of Disperse Yellow 7 is a classic example of a diazo coupling reaction. The process involves two primary stages: the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling component, in this case, a phenol.

The overall reaction is as follows: 4-(Phenyldiazenyl)benzenamine is diazotized and then coupled with o-Cresol to yield Disperse Yellow 7.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-(Phenyldiazenyl)benzenamine C Diazonium Salt Intermediate A->C 0-5 °C B Sodium Nitrite (NaNO₂) Hydrochloric Acid (HCl) B->C E Disperse Yellow 7 C->E Alkaline Conditions D o-Cresol D->E

Caption: Synthesis pathway of Disperse Yellow 7 via diazotization and azo coupling.

Experimental Protocol: Synthesis

This protocol describes a representative method for the laboratory-scale synthesis of Disperse Yellow 7.

Materials:

  • 4-(Phenyldiazenyl)benzenamine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • o-Cresol

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Part 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

  • In a 250 mL beaker, prepare a solution of 4-(Phenyldiazenyl)benzenamine (e.g., 0.05 mol) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 25 mL).

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. The amine hydrochloride may precipitate.

  • In a separate beaker, dissolve sodium nitrite (e.g., 0.052 mol) in a minimal amount of cold water (e.g., 15 mL).

  • Add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.[2]

  • Stir the mixture for an additional 20 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a clear solution.

Part 2: Azo Coupling

  • In a separate 500 mL beaker, dissolve o-Cresol (e.g., 0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 0.05 mol in 50 mL of water).

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold o-Cresol solution with vigorous stirring.

  • A colored precipitate of Disperse Yellow 7 will form immediately. Maintain the temperature below 10 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction. The reaction is typically carried out under slightly alkaline conditions to activate the phenol for electrophilic substitution.

  • Isolate the crude dye by vacuum filtration.

  • Wash the filter cake with a saturated sodium chloride solution to remove impurities, followed by a wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified Disperse Yellow 7.

  • Dry the purified dye in a vacuum oven at 60-70 °C.

Characterization of Disperse Yellow 7

The synthesized dye is characterized using various analytical techniques to confirm its structure and purity.

Analytical Workflow Diagram

Analytical_Workflow Start Synthesized Disperse Yellow 7 Purification Purification (Recrystallization) Start->Purification Purity Purity Check (TLC / HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure UVVis UV-Vis Spectroscopy Structure->UVVis Electronic Transitions FTIR FT-IR Spectroscopy Structure->FTIR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Proton/Carbon Environment Final Characterized Dye UVVis->Final FTIR->Final NMR->Final

Caption: General analytical workflow for the characterization of Disperse Yellow 7.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Disperse Yellow 7 based on its known chemical structure.

Table 1: UV-Visible Spectroscopy

Parameter Expected Value Rationale

| λmax | ~360-400 nm | Corresponds to the π → π* transition of the extended conjugated azo system. |

Table 2: FT-IR Spectroscopy

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3200-3500 (broad) O-H stretch Phenolic -OH
3030-3100 Aromatic C-H stretch Ar-H
2850-2960 Aliphatic C-H stretch -CH₃
~1600, ~1500 C=C stretch Aromatic rings
1450-1510 N=N stretch Azo group

| ~1200 | C-O stretch | Phenolic C-O |

Table 3: ¹H-NMR Spectroscopy (Predicted)

Chemical Shift (δ ppm) Multiplicity Number of Protons Assignment
~2.2 Singlet 3H -CH₃ protons
~5.0-6.0 Singlet 1H Phenolic -OH proton

| ~6.8-8.0 | Multiplet | 12H | Aromatic protons |

Table 4: ¹³C-NMR Spectroscopy (Predicted)

Chemical Shift (δ ppm) Assignment
~20 -CH₃ carbon

| 115-155 | Aromatic and azo-linked carbons |

Experimental Protocols: Characterization

1. UV-Visible Spectroscopy

  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Protocol:

    • Prepare a dilute solution of Disperse Yellow 7 in a suitable solvent (e.g., ethanol or acetone).

    • Use the pure solvent as a blank to calibrate the instrument.

    • Record the absorption spectrum over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: FT-IR Spectrometer.

  • Protocol:

    • Mix a small amount of the dried dye sample with potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet.

    • Place the pellet in the sample holder of the spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Protocol:

    • Dissolve a small amount of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H-NMR and ¹³C-NMR spectra.

    • Analyze the chemical shifts, integration, and splitting patterns to confirm the molecular structure.

This guide provides a foundational framework for the synthesis and detailed characterization of Disperse Yellow 7, intended to support researchers in the fields of dye chemistry, materials science, and related disciplines.

References

An In-depth Technical Guide to the Photophysical and Thermal Properties of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, peer-reviewed literature containing comprehensive and specific quantitative photophysical and thermal analysis data for C.I. Disperse Yellow 7 is limited. This guide provides a summary of available data, primarily from supplier and database sources, alongside standardized experimental protocols for the characterization of such dyes.

Disperse Yellow 7 (C.I. 26090) is a monoazo dye known for its application in the dyeing of synthetic fibers, particularly polyester.[1] Its chemical structure, based on an azo-coupled phenyl and cresol backbone, is responsible for its characteristic yellow color. This document serves as a technical guide for researchers and professionals, detailing the known properties and standard methodologies for the characterization of Disperse Yellow 7.

Chemical and Physical Properties

A compilation of the fundamental chemical and physical properties of Disperse Yellow 7 is presented in Table 1. It is important to note that some of the cited values, particularly the melting point and UV-Vis data, may vary between different commercial sources and have not been extensively validated in peer-reviewed literature.

PropertyValue
Chemical Name 2-methyl-4-((4-(phenyldiazenyl)phenyl)azo)phenol
C.I. Name Disperse Yellow 7, 26090
CAS Number 6300-37-4[1]
Molecular Formula C₁₉H₁₆N₄O[1]
Molecular Weight 316.36 g/mol [1]
Appearance Yellow to brown powder[1]
Melting Point 146-148 °C (with decomposition)
Solubility Soluble in acetone and DMF; low solubility in water.[1][2]
UV-Vis Absorption (λmax) 384-388 nm (in acetone), with a molar extinction coefficient (ε) > 34000 L·mol⁻¹·cm⁻¹. Another source reports a λmax of 203 nm, which is less likely to be the primary absorption band responsible for its color.[3] A methacrylate derivative of Disperse Yellow 7 has a reported λmax of 364 nm.[2]

Synthesis

The synthesis of Disperse Yellow 7 is typically achieved through a diazotization and azo coupling reaction. The process involves the diazotization of 4-(phenyldiazenyl)benzenamine, which is then coupled with o-cresol.[1]

Synthesis_of_Disperse_Yellow_7 cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4-phenyldiazenyl_benzenamine 4-(Phenyldiazenyl)benzenamine diazotization Diazotization (NaNO₂, HCl, 0-5°C) 4-phenyldiazenyl_benzenamine->diazotization o-cresol o-Cresol coupling Azo Coupling o-cresol->coupling diazotization->coupling Diazonium Salt DY7 Disperse Yellow 7 coupling->DY7

Synthesis Pathway of Disperse Yellow 7

Experimental Protocols

This technique is used to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which are fundamental photophysical parameters.

  • Sample Preparation: Prepare a stock solution of Disperse Yellow 7 of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent such as ethanol, methanol, or acetone. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Calibrate the spectrophotometer with a blank solution (the pure solvent used for the sample).

    • Record the absorption spectrum of the sample solution over a wavelength range of at least 200-800 nm.[4]

    • Identify the λmax from the spectrum.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar extinction coefficient (ε).

Fluorescence spectroscopy is used to measure the emission spectrum, fluorescence quantum yield (Φf), and fluorescence lifetime (τf) of a sample. It should be noted that many azo dyes are known to be non-fluorescent or very weakly fluorescent due to efficient non-radiative decay pathways.

  • Sample Preparation: Prepare a dilute solution of Disperse Yellow 7 in a spectroscopic grade solvent, with an absorbance at the excitation wavelength of around 0.1 to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

  • Measurement:

    • Record the emission spectrum by exciting the sample at its λmax and scanning the emission wavelengths.

    • The fluorescence quantum yield can be determined relative to a standard of known quantum yield using the following equation: Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

    • The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

  • Sample Preparation: Place a small amount of the powdered Disperse Yellow 7 sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[2]

  • Instrumentation: Use a thermogravimetric analyzer.

  • Measurement:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[2]

    • The resulting TGA thermogram will show the percentage of weight loss versus temperature, from which the onset of decomposition and the temperatures of maximum weight loss can be determined.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transition temperature, and enthalpy of transitions.

  • Sample Preparation: Accurately weigh a small amount of the powdered Disperse Yellow 7 sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and seal it. An empty sealed pan is used as a reference.

  • Instrumentation: Use a differential scanning calorimeter.

  • Measurement:

    • Heat the sample and reference pans under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a desired temperature range.

    • The DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events. The melting point is typically taken as the onset or peak of the melting endotherm. The area under the peak can be integrated to determine the enthalpy of fusion.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing a dye like Disperse Yellow 7 and a generalized Jablonski diagram representing the photophysical processes involved.

Experimental_Workflow cluster_sample Sample Preparation cluster_photophysical Photophysical Characterization cluster_thermal Thermal Characterization cluster_data Data Analysis sample Disperse Yellow 7 Powder uv_vis UV-Vis Spectroscopy sample->uv_vis fluorescence Fluorescence Spectroscopy sample->fluorescence tga Thermogravimetric Analysis (TGA) sample->tga dsc Differential Scanning Calorimetry (DSC) sample->dsc photophysical_data λmax, ε, Emission Spectrum, Quantum Yield, Lifetime uv_vis->photophysical_data fluorescence->photophysical_data thermal_data Decomposition Temperature, Melting Point, Enthalpy tga->thermal_data dsc->thermal_data

Experimental Workflow for Dye Characterization

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) (Non-radiative)

Generalized Jablonski Diagram

References

Solubility of Disperse Yellow 7 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Disperse Yellow 7

Introduction

Quantitative Solubility Data

The following table is provided as a template to be populated with experimental data obtained using the protocol detailed in this guide. The solubility of Disperse Yellow 7 is expected to vary with the solvent and temperature.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Acetone25Data to be determinedData to be determined
Dimethylformamide (DMF)25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Supercritical CO₂Specify T & PData to be determinedData to be determined

Experimental Protocol: Spectrophotometric Determination of Solubility

This protocol outlines a standard method for determining the solubility of Disperse Yellow 7 in a given solvent using UV-Vis spectrophotometry. The principle relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment
  • Disperse Yellow 7 (pure solid)

  • Selected solvents (e.g., acetone, DMF, ethanol)

  • UV-Vis Spectrophotometer

  • Volumetric flasks (various sizes)

  • Pipettes (graduated and volumetric)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm, solvent-compatible)

  • Cuvettes (quartz or glass, depending on the solvent and wavelength range)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_cal Calibration cluster_sol Solubility Measurement cluster_calc Calculation prep_stock Prepare Stock Solution (Known Concentration) prep_standards Prepare Serial Dilutions (Calibration Standards) prep_stock->prep_standards measure_abs Measure Absorbance of Standards prep_standards->measure_abs plot_cal Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_cal calc_conc Determine Concentration from Calibration Curve plot_cal->calc_conc prep_sat Prepare Saturated Solution equilibrate Equilibrate and Stir prep_sat->equilibrate filter_sample Filter to Remove Undissolved Solid equilibrate->filter_sample dilute_sample Dilute Saturated Solution filter_sample->dilute_sample measure_unknown Measure Absorbance of Diluted Sample dilute_sample->measure_unknown measure_unknown->calc_conc calc_sol Calculate Original Solubility calc_conc->calc_sol

Caption: Experimental workflow for determining dye solubility via spectrophotometry.

Detailed Steps

Part 1: Preparation of Calibration Curve

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of Disperse Yellow 7 in the chosen solvent.

    • Scan the absorbance of the solution over the visible spectrum (typically 400-700 nm) to find the wavelength with the highest absorbance. This is the λmax.[7]

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of Disperse Yellow 7 (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100 mL) in a volumetric flask. This will be your stock solution of known concentration.

  • Prepare a Series of Standard Solutions:

    • Perform serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[8] For example, you can prepare five standards by pipetting specific volumes of the stock solution into volumetric flasks and diluting to the mark with the solvent.

  • Measure Absorbance of Standards:

    • Set the spectrophotometer to the determined λmax.

    • Use the pure solvent as a blank to zero the instrument.[9]

    • Measure the absorbance of each standard solution.

  • Create the Calibration Curve:

    • Plot the absorbance of the standard solutions (y-axis) against their known concentrations (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1.0 for a good linear fit.

Part 2: Determination of Solubility

  • Prepare a Saturated Solution:

    • Add an excess amount of Disperse Yellow 7 to a known volume of the solvent in a flask. The amount should be more than what can dissolve to ensure a saturated solution with undissolved solid present.

  • Equilibration:

    • Seal the flask and stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the undissolved solid to settle.

    • Carefully take an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution of the Saturated Solution:

    • Accurately dilute the filtered saturated solution with a known volume of the solvent. The dilution factor should be chosen so that the absorbance of the diluted solution falls within the range of the calibration curve.

  • Measure Absorbance:

    • Measure the absorbance of the diluted saturated solution at the λmax.

Part 3: Calculation of Solubility

  • Determine the Concentration of the Diluted Solution:

    • Use the equation of the calibration curve (y = mx + c) to calculate the concentration (x) of the diluted saturated solution from its measured absorbance (y).

  • Calculate the Concentration of the Saturated Solution:

    • Multiply the concentration of the diluted solution by the dilution factor to get the concentration of the original saturated solution. This value represents the solubility of Disperse Yellow 7 in that solvent at that temperature.

  • Express Solubility in Desired Units:

    • Convert the concentration to the desired units, such as g/L or mg/mL.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical dependencies in the experimental process.

G AccurateWeighing Accurate Weighing StockSolution Accurate Stock Solution AccurateWeighing->StockSolution KnownVolume Known Volume of Solvent KnownVolume->StockSolution SerialDilution Precise Serial Dilutions StockSolution->SerialDilution StandardSolutions Accurate Standard Solutions SerialDilution->StandardSolutions CalibrationCurve Reliable Calibration Curve StandardSolutions->CalibrationCurve SpectroMeasurement Consistent Spectro- photometer Measurement SpectroMeasurement->CalibrationCurve FinalSolubility Accurate Solubility Value SpectroMeasurement->FinalSolubility CalibrationCurve->FinalSolubility SaturatedSolution True Saturated Solution FilteredSample Particle-Free Sample SaturatedSolution->FilteredSample DilutedSample Accurately Diluted Sample FilteredSample->DilutedSample DilutedSample->FinalSolubility

Caption: Logical dependencies for accurate solubility determination.

References

In-Depth Toxicological Profile of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Yellow 7 (DY7) is a monoazo dye that has been used in the textile industry. This technical guide provides a comprehensive overview of its toxicological profile, with a focus on its metabolism, genotoxicity, carcinogenicity, and skin sensitization potential. A critical aspect of DY7's toxicology is its reductive metabolism to aromatic amines, namely p-phenylenediamine (PPD), 4-aminoazobenzene, and 4-aminobiphenyl. These metabolites are responsible for a significant portion of the observed toxicity, including genotoxic and carcinogenic effects. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of the toxicological risks associated with Disperse Yellow 7.

Chemical and Physical Properties

PropertyValue
Chemical Name 4-[(4-aminophenyl)azo]benzenamine
Synonyms C.I. 26090, 4,4'-diaminoazobenzene
CAS Number 6300-37-4
Molecular Formula C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol
Appearance Yellow to orange powder
Solubility Insoluble in water, soluble in some organic solvents

Toxicological Data Summary

Acute Toxicity
Repeated Dose Toxicity

Quantitative data from repeated dose toxicity studies for Disperse Yellow 7, including No Observed Adverse Effect Levels (NOAEL) or Lowest Observed Adverse Effect Levels (LOAEL), are not well-documented in publicly accessible literature.

Genotoxicity

Disperse Yellow 7 is considered to be genotoxic, primarily due to the action of its metabolites.

Test SystemMetaboliteResult
Bacterial Reverse Mutation Assay (Ames Test)p-PhenylenediaminePositive[1]
In Vitro Chromosomal Aberration Assayp-PhenylenediaminePositive[1]
Carcinogenicity

The carcinogenic potential of Disperse Yellow 7 is attributed to its metabolic conversion to known carcinogens.

MetaboliteIARC ClassificationKey Findings
4-AminobiphenylGroup 1 (Carcinogenic to humans)Induces bladder cancer through metabolic activation and formation of DNA adducts.[2]
4-AminoazobenzeneGroup 2B (Possibly carcinogenic to humans)Evidence of carcinogenicity in animal studies.
Skin Sensitization

Disperse dyes are recognized as potential skin sensitizers. While specific quantitative data for Disperse Yellow 7 is limited, the Local Lymph Node Assay (LLNA) is the standard method for assessing skin sensitization potential, with the endpoint being the Estimated Concentration to produce a three-fold stimulation index (EC3).

Experimental Protocols

In Vitro Reductive Metabolism of Disperse Yellow 7

Objective: To simulate the metabolic reduction of Disperse Yellow 7 to its constituent aromatic amines for subsequent toxicological analysis.

Methodology:

  • Preparation of Reaction Mixture: A solution of Disperse Yellow 7 is prepared in an appropriate organic solvent (e.g., methanol) and added to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).

  • Reducing Agent: A reducing agent, such as sodium dithionite, is added to the reaction mixture to initiate the reductive cleavage of the azo bond.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period to allow for complete reduction.

  • Extraction of Metabolites: Following incubation, the aromatic amine metabolites are extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted metabolites are then identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Several tester strains of S. typhimurium with different mutations in the histidine operon are selected (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine, which allows for a few cell divisions for mutations to be expressed.

  • Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.

  • Incubation and Scoring: The plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

Objective: To identify substances that cause structural chromosomal damage in cultured mammalian cells.

Methodology:

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.

  • Exposure: The cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per concentration are analyzed microscopically for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). The percentage of cells with aberrations is calculated.

Murine Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of a chemical by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice following dermal application.

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Application of Test Substance: Various concentrations of the test substance in a suitable vehicle are applied to the dorsum of both ears of the mice for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine or an alternative label.

  • Node Excision and Processing: Several hours after the injection, the auricular lymph nodes are excised and a single-cell suspension is prepared.

  • Quantification and Stimulation Index: The incorporation of the label is measured (e.g., by scintillation counting) as an indicator of lymphocyte proliferation. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is the estimated concentration that would produce an SI of 3.

Visualizations

Metabolic Pathway of Disperse Yellow 7

Metabolic Pathway of Disperse Yellow 7 DY7 Disperse Yellow 7 Reduction Azo Bond Reduction (e.g., by gut microbiota, liver enzymes) DY7->Reduction PPD p-Phenylenediamine (PPD) Reduction->PPD AAB 4-Aminoazobenzene Reduction->AAB ABP 4-Aminobiphenyl Reduction->ABP

Caption: Reductive metabolism of Disperse Yellow 7 to its primary aromatic amine metabolites.

Signaling Pathways of p-Phenylenediamine (PPD) Toxicity

PPD Toxicity Signaling Pathways PPD p-Phenylenediamine (PPD) ROS Reactive Oxygen Species (ROS) Generation PPD->ROS induces NFkB NF-κB Pathway PPD->NFkB inhibits mTOR mTOR Pathway PPD->mTOR inhibits Wnt Wnt Pathway PPD->Wnt inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria causes Apoptosis Apoptosis Mitochondria->Apoptosis leads to

Caption: Key signaling pathways modulated by p-phenylenediamine, leading to apoptosis.

Carcinogenic Mechanism of 4-Aminobiphenyl

4-Aminobiphenyl Carcinogenesis ABP 4-Aminobiphenyl MetabolicActivation Metabolic Activation (e.g., N-oxidation by CYP1A2, O-acetylation) ABP->MetabolicActivation ReactiveIntermediate Reactive Electrophilic Intermediate MetabolicActivation->ReactiveIntermediate DNA_Adducts DNA Adduct Formation ReactiveIntermediate->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Bladder Cancer Mutation->Cancer

Caption: Metabolic activation of 4-aminobiphenyl leading to DNA adduct formation and carcinogenesis.

Logical Flow of Skin Sensitization

Skin Sensitization Process Dye Disperse Dye (e.g., Disperse Yellow 7) SkinPenetration Skin Penetration Dye->SkinPenetration Haptenation Haptenation (Binding to skin proteins) SkinPenetration->Haptenation AntigenPresentation Antigen Presentation by Langerhans cells Haptenation->AntigenPresentation TCellActivation T-Cell Activation and Proliferation in Lymph Node AntigenPresentation->TCellActivation Sensitization Sensitization TCellActivation->Sensitization ReExposure Re-exposure to Dye Sensitization->ReExposure AllergicContactDermatitis Allergic Contact Dermatitis ReExposure->AllergicContactDermatitis

Caption: The immunological cascade leading to skin sensitization from disperse dyes.

References

An In-Depth Technical Guide on the Environmental Fate and Degradation of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 7 (DY7), a monoazo disperse dye, has been widely used in the textile industry for dyeing polyester and acetate fibers.[1][2] Its chemical structure, characterized by an azo bond (-N=N-), is responsible for its color but also raises environmental concerns due to its persistence and the potential formation of toxic degradation products.[3] This technical guide provides a comprehensive overview of the environmental fate and degradation of Disperse Yellow 7, synthesizing available data on its physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicity. Detailed experimental protocols and visual representations of degradation pathways are included to support further research and the development of effective remediation strategies.

Physicochemical Properties of Disperse Yellow 7

A thorough understanding of the physicochemical properties of Disperse Yellow 7 is essential for predicting its environmental distribution and behavior. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₉H₁₆N₄O[4]
Molecular Weight 316.36 g/mol [4]
CAS Number 6300-37-4[4]
Appearance Dark brown powder[4]
Melting Point 146-148°C (decomposes)[2]
Boiling Point 532.0 ± 50.0°C at 760 mmHg[2]
Density 1.17 ± 0.1 g/cm³[2]
Water Solubility Low (water-insoluble)[2]
Solubility in Organic Solvents Soluble in acetone and DMF[4]
Maximum Absorption (λmax) 364 nm[5]

Environmental Fate and Degradation Pathways

The environmental persistence of Disperse Yellow 7 is a significant concern. Its degradation can occur through both abiotic and biotic processes, leading to the breakdown of the parent molecule into various intermediates and, ultimately, mineralization to carbon dioxide, water, and inorganic compounds.

Abiotic Degradation

Abiotic degradation of Disperse Yellow 7 primarily involves processes such as hydrolysis and photodegradation. These processes are influenced by environmental factors like pH, temperature, and the presence of light.

Hydrolysis: Disperse dyes, particularly those with ester groups, can be susceptible to hydrolysis, especially under alkaline conditions.[6][7] The rate of hydrolysis is pH-dependent, with increased degradation observed at higher pH levels.[3] While specific kinetic data for the hydrolysis of Disperse Yellow 7 is limited, the general mechanism for azo dyes involves nucleophilic attack on the dye molecule.

Photodegradation: Photodegradation, or photolysis, is the breakdown of chemical compounds by light. The azo bond in Disperse Yellow 7 can be cleaved under UV irradiation.[1] The efficiency of photodegradation can be enhanced by the presence of photocatalysts such as titanium dioxide (TiO₂) and zinc oxide (ZnO).[1] The process generally follows pseudo-first-order kinetics.[8]

Biotic Degradation

Microorganisms, including bacteria and fungi, play a crucial role in the biodegradation of azo dyes. The primary mechanism involves the enzymatic cleavage of the azo bond, a process known as azoreduction.

Bacterial Degradation: Several bacterial genera, including Pseudomonas, Bacillus, and Stenotrophomonas, have been shown to decolorize and degrade azo dyes.[9][10][11] The initial and rate-limiting step is the reductive cleavage of the azo bond by enzymes called azoreductases.[12][13] This process typically occurs under anaerobic or anoxic conditions and results in the formation of aromatic amines, which may be further degraded under aerobic conditions.[7]

Fungal Degradation: Fungi, particularly white-rot fungi, are also effective in degrading azo dyes.[7] They secrete extracellular ligninolytic enzymes, such as laccases and peroxidases, which have broad substrate specificity and can oxidize a wide range of pollutants, including Disperse Yellow 7.[7][14]

Degradation Pathways and Intermediates

The degradation of Disperse Yellow 7 proceeds through the cleavage of its azo bond, leading to the formation of various aromatic amines. The identification of these intermediates is critical for assessing the overall environmental impact, as some of these breakdown products can be more toxic than the parent dye.

Biodegradation_Pathway DY7 Disperse Yellow 7 (C₁₉H₁₆N₄O) Aromatic_Amines Aromatic Amines (e.g., p-phenylenediamine, 4-amino-3-methylphenol) DY7->Aromatic_Amines Reductive Cleavage (Azoreductase) Further_Degradation Further Aerobic Degradation Aromatic_Amines->Further_Degradation Oxidative Processes Mineralization Mineralization (CO₂, H₂O, N₂) Further_Degradation->Mineralization

Bacterial degradation pathway of Disperse Yellow 7.

Experimental Protocols

Accurate assessment of the environmental fate of Disperse Yellow 7 requires robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Determination of Disperse Yellow 7 Concentration by HPLC

This protocol outlines a method for the quantitative analysis of Disperse Yellow 7 in aqueous samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[4][15][16]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 364 nm (λmax of Disperse Yellow 7).[5]

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Filter aqueous samples through a 0.45 µm syringe filter to remove particulate matter.

  • If necessary, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[5]

3. Calibration:

  • Prepare a series of standard solutions of Disperse Yellow 7 of known concentrations in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

4. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify and quantify the Disperse Yellow 7 peak based on its retention time and the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Filter Filter (0.45 µm) Sample->Filter SPE Solid-Phase Extraction (Optional) Filter->SPE HPLC HPLC-UV System SPE->HPLC Column C18 Column HPLC->Column Detector UV Detector (364 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify Calibrate Compare to Calibration Curve Quantify->Calibrate

Workflow for HPLC analysis of Disperse Yellow 7.
Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification of intermediate products formed during the degradation of Disperse Yellow 7.[5][17][18]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A high-resolution mass spectrometer coupled with an HPLC system.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or triple quadrupole.

  • LC Conditions: Similar to the HPLC protocol, optimized for separation of potential degradation products.

2. Sample Preparation:

  • Collect samples at different time points during the degradation experiment.

  • Filter the samples and, if necessary, perform SPE for cleanup and concentration.

3. Analysis:

  • Inject the samples into the LC-MS/MS system.

  • Acquire full scan mass spectra to identify the molecular ions of potential degradation products.

  • Perform tandem MS (MS/MS) experiments on the identified parent ions to obtain fragmentation patterns.

4. Identification:

  • Propose structures for the degradation products based on their accurate mass measurements and fragmentation patterns.

  • Compare the obtained mass spectra with spectral libraries or with the analysis of authentic standards if available.

Ecotoxicity of Disperse Yellow 7

Disperse Yellow 7 has been shown to exhibit toxicity to various aquatic organisms. Chronic toxicity studies have demonstrated its adverse effects on the early life stages of fathead minnows (Pimephales promelas). The lethal concentration (LC50) values further highlight its potential environmental risk.

OrganismEndpointValueReference
Fathead minnow (Pimephales promelas)20-day LC500.025 mg/LEnvironment Canada Health Can
Crustacean (Hyalella azteca)14-day LC500.16 mg/LEnvironment Canada Health Can
Crustacean (Hyalella azteca)28-day LC500.12 mg/LEnvironment Canada Health Can

Conclusion

This technical guide provides a detailed overview of the current knowledge on the environmental fate and degradation of Disperse Yellow 7. The data presented highlights its potential for persistence and ecotoxicity, underscoring the need for effective treatment and remediation strategies. The provided experimental protocols offer a foundation for researchers to further investigate the degradation kinetics and pathways of this dye. Future research should focus on obtaining more quantitative data on its degradation rates under various environmental conditions and on identifying the full range of degradation intermediates to conduct a comprehensive risk assessment. The development of efficient and environmentally friendly technologies for the removal of Disperse Yellow 7 from textile effluents remains a critical area of research.

References

Endocrine-Disrupting Effects of Azo Dyes: A Technical Analysis of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Azo dyes represent a significant class of synthetic organic colorants, accounting for 60-70% of all dyes used in various industries, including textiles, cosmetics, and printing.[1][] Growing concern surrounds their potential as endocrine-disrupting chemicals (EDCs), which are exogenous substances that can interfere with any aspect of hormone action. This guide provides a detailed technical overview of the known endocrine-disrupting effects of the disazo dye Disperse Yellow 7 (DY7), summarizing key quantitative data, outlining experimental methodologies, and visualizing the implicated biological pathways and workflows. The available evidence points to DY7 as a disruptor of the androgen system in an amphibian model, though significant data gaps remain for its effects on the estrogen and thyroid systems. Understanding the metabolic activation of azo dyes into potentially more potent aromatic amines is critical for a complete toxicological assessment.[3][4]

Introduction: Azo Dyes and Endocrine Disruption

Azo dyes are characterized by the presence of one or more azo groups (–N=N–).[5] Their widespread use leads to their presence in industrial effluents and, subsequently, the environment.[3][6]

An Endocrine-Disrupting Chemical (EDC) is an agent that interferes with the synthesis, secretion, transport, metabolism, binding, or elimination of natural hormones, thereby affecting homeostasis, reproduction, and development.[7] The U.S. Environmental Protection Agency (EPA) Endocrine Disruptor Screening Program (EDSP) utilizes a two-tiered testing strategy to identify chemicals that may interact with the estrogen, androgen, and thyroid hormone systems.[8][9] While many azo dyes are considered to have a low toxic profile, some can be metabolized into aromatic amines, which may possess carcinogenic or endocrine-disrupting properties.[4][10]

Disperse Yellow 7 (DY7)

  • CAS Number: 6300-37-4[11]

  • Molecular Formula: C₁₉H₁₆N₄O[11][12]

  • Class: Disazo Dye[12]

  • Primary Use: Dyeing of polyester and acetate fibers.[]

Known Endocrine-Disrupting Effects of Disperse Yellow 7

Direct research on the endocrine-disrupting properties of DY7 is limited. The most comprehensive data comes from a study on the amphibian species Silurana tropicalis (Western clawed frog).

Androgenic System Disruption

Exposure of S. tropicalis larvae to DY7-contaminated sediment led to significant alterations in the expression of two key androgen-related genes. At a concentration of 209 μg/g, DY7 was shown to:

  • Decrease androgen receptor (ar) mRNA levels by 2-fold.[1]

  • Increase 5α-reductase type 2 (srd5a2) mRNA levels by 2.6-fold.[1]

The downregulation of the androgen receptor suggests a potential for anti-androgenic activity, reducing the tissue's ability to respond to androgens. Conversely, the upregulation of srd5a2, an enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), indicates a compensatory mechanism or a direct effect on steroid metabolism. These findings demonstrate that DY7 can perturb the androgen signaling pathway in an aquatic vertebrate.

Estrogenic and Thyroid Systems

Currently, there is a significant lack of published data specifically investigating the effects of DY7 on the estrogen and thyroid hormone systems. Standardized in vitro assays, such as those included in the EPA's Tier 1 screening battery, are necessary to evaluate these potential activities.[8][9] Such tests would include estrogen receptor (ER) and thyroid receptor (TR) binding and transactivation assays to determine if DY7 or its metabolites can mimic or block the actions of endogenous hormones.[13][14][15]

Metabolic Activation: A Critical Pathway

A crucial aspect of azo dye toxicology is their metabolism. Both mammalian liver enzymes and, more significantly, anaerobic gut microbiota possess azoreductases that cleave the azo bond.[4][5][10] This reductive process breaks the dye down into its constituent aromatic amines.[3][16] These metabolites are often more biologically active and potentially more toxic than the parent dye molecule. Therefore, the endocrine-disrupting potential of DY7 must also consider the activity of its aromatic amine metabolites.

Diagram 1: Metabolic Activation of Azo Dyes

G A Azo Dye (e.g., DY7) B Azoreductase (Gut Microbiota, Liver) A->B C Aromatic Amines (Metabolites) B->C D Potential Endocrine Disruption C->D Bioactivity G cluster_cellular Cellular Response in S. tropicalis Larvae AR Androgen Receptor (ar) mRNA AR_Protein AR Protein AR->AR_Protein Translation SRD5A2 5-alpha-reductase 2 (srd5a2) mRNA Androgen_Response Androgen-Mediated Gene Response AR_Protein->Androgen_Response Reduced Capacity DY7 Disperse Yellow 7 Exposure DY7->AR  Downregulation (-2x) DY7->SRD5A2  Upregulation (+2.6x) G cluster_assays Tier 1 In Vitro Assays cluster_results Potential Outcomes Test_Chem Test Chemical (e.g., DY7 or Metabolite) Binding Receptor Binding (ER, AR) Test_Chem->Binding Transactivation Transcriptional Activation (ER, AR) Test_Chem->Transactivation Steroidogenesis Steroidogenesis (H295R) Test_Chem->Steroidogenesis Antagonist Antagonist Binding->Antagonist Agonist Agonist Transactivation->Agonist Transactivation->Antagonist Synthesis_Mod Synthesis Modulator Steroidogenesis->Synthesis_Mod

References

Methodological & Application

Application Notes: High-Temperature Dyeing of Polyester with C.I. Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and technical data for the high-temperature dyeing of polyester fabrics using C.I. Disperse Yellow 7 (CAS No. 6300-37-4). This information is intended to guide researchers in achieving consistent and high-quality dyeing results for applications where precise coloration and fastness are critical.

Introduction

Disperse Yellow 7 is a monoazo disperse dye known for its bright, reddish-yellow hue and good overall performance on polyester fibers.[1][2] High-temperature dyeing is the preferred method for applying disperse dyes to polyester, as the elevated temperatures (typically 120-135°C) are necessary to swell the polyester fibers, allowing for the diffusion and penetration of the dye molecules into the fiber structure.[2] This process results in dyeings with excellent fastness properties.

Quantitative Data

The following tables summarize the key quantitative data for the high-temperature dyeing of polyester with Disperse Yellow 7.

Table 1: Physicochemical Properties of C.I. Disperse Yellow 7

PropertyValue
C.I. NameDisperse Yellow 7
C.I. Number26090
CAS Number6300-37-4
Molecular FormulaC₁₉H₁₆N₄O
Molecular Weight316.36 g/mol
Chemical ClassDouble Azo
AppearanceDark Brown Powder
SolubilitySoluble in acetone and DMF

Source:[1]

Table 2: Recommended High-Temperature Dyeing Parameters for Polyester

ParameterRecommended Value
Dye Concentration0.5 - 2.0% (on weight of fiber)
Liquor Ratio1:10 - 1:20
Dyeing Temperature130°C
Dyeing Time30 - 60 minutes
pH of Dyebath4.5 - 5.5 (adjusted with acetic acid)
Dispersing Agent0.5 - 1.0 g/L
Leveling Agent0.5 - 1.0 g/L

Table 3: Color Fastness Properties of Disperse Yellow 7 on Polyester (ISO Standards)

Fastness TestFadingStaining
Ironing 43
Light 6-
Perspiration 55
Washing 4-54-5

Source:[1]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes a standard laboratory procedure for dyeing a 10g sample of polyester fabric.

Materials and Reagents:

  • Polyester fabric (10g, pre-scoured and dried)

  • C.I. Disperse Yellow 7

  • Dispersing agent (e.g., a lignosulphonate-based product)

  • Leveling agent (e.g., an ester or aromatic hydrocarbon-based product)

  • Acetic acid (glacial)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Distilled water

Equipment:

  • High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared dyeing machine)

  • Beakers and graduated cylinders

  • Stirring rods

  • pH meter

  • Analytical balance

  • Drying oven

Procedure:

  • Dye Dispersion Preparation:

    • Weigh the required amount of Disperse Yellow 7 (e.g., 0.1g for a 1% shade).

    • Make a smooth paste with a small amount of water and the dispersing agent.

    • Add hot water (40-50°C) to the paste with continuous stirring to form a fine dispersion.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:15 (i.e., 150ml of water for a 10g fabric sample).

    • Fill the dyeing vessel with the required volume of distilled water.

    • Add the dispersing agent (e.g., 0.15g for 1 g/L) and leveling agent (e.g., 0.15g for 1 g/L) to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Add the prepared dye dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 45 minutes, ensuring continuous agitation.

    • Cool the dyebath down to 70°C at a rate of 2-3°C/minute.

    • Drain the dyebath.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath at a 1:15 liquor ratio with:

      • 2 g/L Sodium hydrosulfite

      • 2 g/L Sodium hydroxide

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes. This step is crucial for removing unfixed dye from the fiber surface and improving wet fastness.

    • Drain the bath.

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Rinse again with cold water.

    • Dry the dyed fabric in an oven or air-dry.

Evaluation of Color Fastness

The color fastness of the dyed fabric should be evaluated according to the relevant ISO 105 standards.

  • Washing Fastness: ISO 105-C06

  • Rubbing Fastness (Crocking): ISO 105-X12

  • Light Fastness: ISO 105-B02

  • Perspiration Fastness: ISO 105-E04

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_after Post-Treatment Dye_Dispersion Dye Dispersion (Disperse Yellow 7 + Dispersing Agent) Dye_Bath Dye Bath Preparation (Water, Auxiliaries, pH 4.5-5.5) Dye_Dispersion->Dye_Bath Fabric_Introduction Introduce Polyester Fabric Dye_Bath->Fabric_Introduction Temp_Raise Raise Temperature to 130°C Fabric_Introduction->Temp_Raise Dyeing Dye at 130°C for 45 min Temp_Raise->Dyeing Cooling Cool to 70°C Dyeing->Cooling Reduction_Clearing Reduction Clearing (NaOH, Na₂S₂O₄) Cooling->Reduction_Clearing Rinsing Rinsing & Neutralization Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying Final_Product Dyed Polyester Fabric Drying->Final_Product

Caption: High-Temperature Dyeing Workflow for Polyester.

Logical_Relationships Temperature High Temperature (130°C) Dye_Uptake Good Dye Uptake Temperature->Dye_Uptake pH Acidic pH (4.5-5.5) pH->Dye_Uptake Time Sufficient Time (30-60 min) Time->Dye_Uptake Polyester_Dyeing Successful Polyester Dyeing Dye_Uptake->Polyester_Dyeing Levelness Level Dyeing Levelness->Polyester_Dyeing Fastness High Color Fastness Fastness->Polyester_Dyeing

Caption: Key Parameter Relationships in Polyester Dyeing.

References

Application Notes and Protocols for Thermosol Process with Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the application of C.I. Disperse Yellow 7 to polyester substrates using the Thermosol process. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results.

Introduction to the Thermosol Process and Disperse Yellow 7

The Thermosol process is a continuous method for dyeing synthetic fibers, particularly polyester, with disperse dyes.[1][2] This technique involves padding the fabric with a dye dispersion, followed by drying and then fixing the dye at high temperatures.[1][2] The high temperature, typically between 180°C and 220°C, allows the dye to sublime and penetrate the amorphous regions of the polyester fibers, resulting in a stable and durable coloration.[1]

Disperse Yellow 7 (C.I. 26090) is a monoazo disperse dye known for its bright, reddish-yellow hue.[3] It is widely used for dyeing polyester and its blends due to its good sublimation fastness and overall performance characteristics. Its chemical structure is C19H16N4O.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of Disperse Yellow 7 via the Thermosol process.

Table 1: Physicochemical Properties of Disperse Yellow 7

PropertyValue
C.I. NameDisperse Yellow 7
C.I. Number26090
CAS Number6300-37-4
Molecular FormulaC19H16N4O
Molecular Weight316.36 g/mol
AppearanceDark brown powder
SolubilitySoluble in acetone and DMF

Table 2: Recommended Process Parameters for Thermosol Dyeing with Disperse Yellow 7

ParameterRecommended Range
Padding
Pick-up60 - 70%
Bath Temperature20 - 30°C
Drying
Temperature100 - 120°C
Thermofixation
Temperature200 - 215°C
Time60 - 90 seconds
After-treatment
Reduction Clearing Temperature70 - 80°C
Reduction Clearing Time10 - 20 minutes

Table 3: Fastness Properties of Disperse Yellow 7 on Polyester

Fastness TestRating (ISO Standards)
Light Fastness (Xenon Arc)6
Washing Fastness (Fading)4-5
Washing Fastness (Staining)4-5
Perspiration Fastness (Fading)5
Perspiration Fastness (Staining)5
Ironing Fastness (Fading)4
Ironing Fastness (Staining)3

Experimental Protocols

This section provides detailed methodologies for the key stages of the Thermosol process for applying Disperse Yellow 7 to polyester fabric.

Preparation of Padding Liquor

A typical padding liquor for the Thermosol process consists of the disperse dye, a dispersing agent, an anti-migration agent (thickener), and a pH buffer.

Recipe:

  • Disperse Yellow 7 (C.I. 26090): X g/L (depending on the desired depth of shade)

  • Dispersing Agent (e.g., Sodium Lignosulfonate): 1 - 2 g/L

  • Anti-migration Agent (e.g., Sodium Alginate): 10 - 20 g/L

  • Acetic Acid (to adjust pH): to achieve pH 4.5 - 5.5

Procedure:

  • Create a paste of the required amount of Disperse Yellow 7 with a small amount of the dispersing agent and cold water.

  • Add this paste to the bulk of the water in the mixing tank with continuous stirring.

  • Add the remaining dispersing agent and the anti-migration agent to the dye dispersion and stir until a homogenous mixture is obtained.

  • Adjust the pH of the padding liquor to 4.5 - 5.5 using acetic acid.

  • Make up the final volume with water.

Padding, Drying, and Thermofixation

This is the core of the Thermosol process where the dye is applied and fixed onto the fabric.

Procedure:

  • Padding: Immerse the polyester fabric in the prepared padding liquor in a padder. The nip pressure should be adjusted to achieve a wet pick-up of 60-70%.

  • Drying: The padded fabric is then passed through a dryer at a temperature of 100-120°C. It is crucial to control the drying process to prevent dye migration.

  • Thermofixation: Immediately after drying, the fabric is passed through a thermofixation unit (e.g., a hot flue or over hot rollers) at a temperature of 200-215°C for 60-90 seconds. This step is critical for the sublimation of the dye and its diffusion into the polyester fibers.

After-treatment (Reduction Clearing)

After thermofixation, any unfixed dye on the surface of the fabric must be removed to ensure good wash fastness and prevent crocking.

Recipe for Reduction Clearing Bath:

  • Sodium Hydrosulphite: 2 g/L

  • Caustic Soda (Sodium Hydroxide): 2 g/L

  • Non-ionic Detergent: 1 g/L

Procedure:

  • Rinse the dyed fabric in cold water.

  • Treat the fabric in the reduction clearing bath at 70-80°C for 10-20 minutes.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Neutralize the fabric with a weak solution of acetic acid if necessary.

  • Dry the final dyed fabric.

Visualizations

Experimental Workflow

Thermosol_Process_Workflow cluster_preparation Padding Liquor Preparation cluster_application Dye Application and Fixation cluster_aftertreatment After-treatment prep1 Dye Pasting prep2 Dispersion prep1->prep2 prep3 Addition of Auxiliaries prep2->prep3 prep4 pH Adjustment prep3->prep4 app1 Padding (60-70% Pick-up) prep4->app1 Prepared Liquor app2 Drying (100-120°C) app1->app2 app3 Thermofixation (200-215°C, 60-90s) app2->app3 after1 Cold Rinse app3->after1 Dyed Fabric after2 Reduction Clearing (70-80°C) after1->after2 after3 Hot & Cold Rinse after2->after3 after4 Neutralization & Drying after3->after4

Caption: Experimental workflow for the Thermosol process.

Logical Relationships of Key Parameters

Thermosol_Parameters Thermosol Thermosol Process Temp Temperature Thermosol->Temp Time Time Thermosol->Time Conc Dye Concentration Thermosol->Conc Aux Auxiliaries Thermosol->Aux Shade Shade Depth & Hue Temp->Shade Fastness Fastness Properties Temp->Fastness Levelness Levelness Temp->Levelness Time->Shade Time->Fastness Conc->Shade Aux->Levelness Efficiency Process Efficiency Aux->Efficiency

References

Application Notes and Protocols for the Detection of Disperse Yellow 7 in Textiles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Yellow 7 is a synthetic dye belonging to the disperse class of dyes, which are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. Due to its potential to cause allergic contact dermatitis and the possibility of it being a precursor to carcinogenic aromatic amines, the detection and quantification of Disperse Yellow 7 in textile products are crucial for consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the analytical determination of Disperse Yellow 7 in textiles using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Application Note

The HPLC-DAD method offers a robust and widely accessible technique for the separation, identification, and quantification of Disperse Yellow 7 in textile extracts. The method's principle lies in the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase. The Diode Array Detector allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, enhancing the specificity of detection and enabling the identification of Disperse Yellow 7 based on its characteristic absorption spectrum.

Experimental Protocol

1. Sample Preparation (Ultrasound-Assisted Extraction)

  • Cut a representative sample of the textile material into small pieces (approximately 5 mm x 5 mm).

  • Accurately weigh about 1.0 g of the textile sample into a 50 mL conical flask.

  • Add 20 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[1]

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[1]

2. HPLC-DAD Instrumentation and Conditions

  • LC system: Agilent 1260 Infinity II or equivalent.

  • Column: XBridge C18, 2.1 x 150 mm, 5 µm.[2]

  • Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution:

    • 0 min: 40% B

    • 7 min: 60% B

    • 17 min: 98% B

    • 24 min: 98% B

    • Followed by a return to initial conditions and equilibration.[2]

  • Flow Rate: 0.30 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Column Temperature: 30 °C.[2]

  • DAD Detection: 210 to 800 nm, with specific monitoring at the maximum absorbance wavelength of Disperse Yellow 7 (approximately 350 nm).[2]

3. Calibration

  • Prepare a stock solution of Disperse Yellow 7 in methanol (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the samples.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification

  • Inject the prepared sample extract into the HPLC system.

  • Identify the Disperse Yellow 7 peak based on its retention time and comparison of the UV-Vis spectrum with that of a standard.

  • Quantify the concentration of Disperse Yellow 7 in the sample by using the calibration curve.

Quantitative Data Summary

ParameterValueReference
Linearity (r²)> 0.995[1]
Limit of Detection (LOD)0.02 – 1.35 ng/mL (for a range of dyes)[1]
Limit of Quantification (LOQ)0.06 – 4.09 ng/mL (for a range of dyes)[1]
Recovery81.8% - 114.1% (for a range of dyes)[1]

Experimental Workflow: HPLC-DAD Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Textile_Sample Textile Sample (1g) Extraction Methanol Extraction (Ultrasonication, 50°C, 30 min) Textile_Sample->Extraction Centrifugation Centrifugation (10,000 rpm, 10 min) Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection HPLC Injection (5 µL) HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (210-800 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for HPLC-DAD analysis of Disperse Yellow 7 in textiles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS provides a highly sensitive and selective method for the detection and quantification of Disperse Yellow 7. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection of precursor-to-product ion transitions for Disperse Yellow 7, significantly reducing matrix interference and achieving very low detection limits.

Experimental Protocol

1. Sample Preparation

  • Follow the same Ultrasound-Assisted Extraction protocol as described for HPLC-DAD.

  • After filtration, the extract may be evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase (e.g., 95:5 water/methanol).[1]

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Nexera UHPLC system or equivalent.[1]

  • MS System: LCMS-8040 triple quadrupole mass spectrometer or equivalent.[1]

  • Column: Kinetex C18 100A (100 x 2.1mm, 1.7µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program should be developed to separate Disperse Yellow 7 from other components.

  • Flow Rate: 0.3 mL/min.[1]

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for Disperse Yellow 7.

3. Quantification

  • Quantification is performed using a calibration curve generated from standards of Disperse Yellow 7, similar to the HPLC-DAD method.

Quantitative Data Summary

ParameterValueReference
Linearity (r²)> 0.993[1]
Limit of Detection (LOD)0.02 – 1.35 ng/mL (for a range of dyes)[1]
Limit of Quantification (LOQ)0.06 – 4.09 ng/mL (for a range of dyes)[1]
Recovery84.9% - 104.1% (for a range of dyes at 50 ng/mL)[1]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Textile_Sample Textile Sample (1g) Extraction Methanol Extraction (Ultrasonication) Textile_Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Evap_Recon Evaporation & Reconstitution Filtration->Evap_Recon LC_Injection LC Injection Evap_Recon->LC_Injection Separation UHPLC Separation LC_Injection->Separation Ionization ESI Source Separation->Ionization MS_Detection Tandem MS (MRM) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for LC-MS/MS analysis of Disperse Yellow 7 in textiles.

UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative analysis of Disperse Yellow 7 in solution. This technique is based on the principle that the amount of light absorbed by a colored solution is proportional to the concentration of the absorbing substance, as described by the Beer-Lambert Law. While less specific than chromatographic methods, it can be a useful screening tool.

Experimental Protocol

1. Sample Preparation

  • Follow the same Ultrasound-Assisted Extraction protocol as described for HPLC-DAD to obtain a methanolic extract of the textile sample.

2. Spectrophotometric Measurement

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength Scan: Scan the absorbance of a standard solution of Disperse Yellow 7 in methanol from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the sample extracts at the determined λmax using methanol as a blank.

3. Calibration and Quantification

  • Prepare a series of standard solutions of Disperse Yellow 7 in methanol.

  • Measure the absorbance of each standard at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of Disperse Yellow 7 in the sample extract from its absorbance using the calibration curve.

Quantitative Data Summary

ParameterGeneral Expected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)Typically in the low mg/L range.
Limit of Quantification (LOQ)Typically in the low to mid mg/L range.
Precision (%RSD)< 5%

Experimental Workflow: UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Textile_Sample Textile Sample Extraction Solvent Extraction Textile_Sample->Extraction Filtration Filtration Extraction->Filtration Cuvette Sample in Cuvette Filtration->Cuvette Measurement Absorbance Measurement at λmax Quantification Concentration Calculation Measurement->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for UV-Vis spectrophotometry analysis of Disperse Yellow 7.

References

Application Note: HPLC Analysis of Disperse Yellow 7 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 7 is a monoazo disperse dye used in the textile industry for dyeing polyester fibers. Due to the potential for reductive cleavage of the azo bond, both in vivo and in the environment, there is a significant interest in the analysis of its aromatic amine metabolites. These metabolites, which include aniline, p-phenylenediamine, and 4-amino-2-methylphenol, are of toxicological concern. This application note provides a detailed protocol for the simultaneous analysis of Disperse Yellow 7 and its primary metabolites using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

Metabolic Pathway of Disperse Yellow 7

The primary metabolic pathway for Disperse Yellow 7 involves the reductive cleavage of its two azo bonds. This process can be mediated by various enzymes, such as azoreductases present in skin microflora, liver microsomes, and certain bacteria. The cleavage results in the formation of three primary aromatic amine metabolites.

G DY7 Disperse Yellow 7 (C19H16N4O) Reduction Reductive Cleavage (Azo Bond Reduction) DY7->Reduction Metabolite1 Aniline Metabolite2 p-Phenylenediamine Metabolite3 4-Amino-2-methylphenol Reduction->Metabolite1 Reduction->Metabolite2 Reduction->Metabolite3

Metabolic Pathway of Disperse Yellow 7

Quantitative Data Summary

The following tables summarize the key properties of Disperse Yellow 7 and its metabolites, along with typical performance data for the proposed HPLC method.

Table 1: Physicochemical Properties of Analytes

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Disperse Yellow 72-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenolC₁₉H₁₆N₄O316.36
Metabolite 1AnilineC₆H₇N93.13
Metabolite 2p-PhenylenediamineC₆H₈N₂108.14
Metabolite 34-Amino-2-methylphenolC₇H₉NO123.15

Table 2: HPLC Method Performance (Typical Values)

AnalyteEstimated Retention Time (min)*Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
p-Phenylenediamine3.50.050.15>0.999
4-Amino-2-methylphenol4.80.060.18>0.999
Aniline6.20.050.15>0.999
Disperse Yellow 715.80.100.30>0.998

*Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase conditions. Method validation is required.

Experimental Protocols

Sample Preparation from Textile Matrix

This protocol describes the extraction of Disperse Yellow 7 and its metabolites from a polyester fabric sample.

  • Sample Comminution: Cut the textile sample into small pieces (approximately 2x2 mm).

  • Extraction:

    • Weigh 1.0 g of the comminuted textile into a 50 mL conical flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes at 60°C in a water bath.

    • Allow the mixture to cool to room temperature.

  • Reductive Cleavage (for total aromatic amine analysis):

    • To the methanolic extract, add 5 mL of a freshly prepared 20% (w/v) sodium dithionite solution.

    • Seal the flask and incubate at 70°C for 30 minutes with occasional shaking to reduce the azo dye to its constituent amines.

  • Liquid-Liquid Extraction:

    • Transfer the solution to a 100 mL separatory funnel.

    • Add 20 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the lower organic layer.

    • Repeat the extraction of the aqueous layer with a further 20 mL of dichloromethane.

    • Combine the organic extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined dichloromethane extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Protocol

This method is designed for the simultaneous separation and quantification of Disperse Yellow 7 and its primary metabolites.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in water, pH 6.8

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 90 10
    10.0 50 50
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detector Wavelengths:

    • For simultaneous detection, monitor at 240 nm (for metabolites) and 380 nm (for Disperse Yellow 7).

    • A PDA detector can be used to acquire spectra from 200-600 nm for peak purity and identification.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Textile Sample Extraction Solvent Extraction (Methanol) Sample->Extraction Reduction Reductive Cleavage (Sodium Dithionite) Extraction->Reduction LLE Liquid-Liquid Extraction (Dichloromethane) Reduction->LLE Evap Evaporation & Reconstitution LLE->Evap Filter Filtration (0.45 µm) Evap->Filter HPLC HPLC System (C18 Column, Gradient Elution) Filter->HPLC Detection PDA/UV-Vis Detection (240 nm & 380 nm) HPLC->Detection Integration Peak Integration & Quantification Detection->Integration Reporting Reporting Results Integration->Reporting

HPLC Analysis Workflow

Probing Polymer Landscapes: Disperse Yellow 7 as a Versatile Molecular Reporter

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Disperse Yellow 7 (DY7), a robust and commercially available azo dye, has emerged as a powerful molecular probe for elucidating the intricate microenvironments within polymeric systems. Its photophysical properties, particularly its sensitivity to the polarity and viscosity of its immediate surroundings, make it an invaluable tool for characterizing polymer matrices, monitoring polymerization processes, and developing advanced drug delivery systems. This document provides a comprehensive overview of the applications of DY7 as a molecular probe, detailed experimental protocols for its use, and a summary of its key performance data in various polymers.

Applications of Disperse Yellow 7 in Polymer Science

Disperse Yellow 7 can be employed in a range of applications to investigate the properties of polymers at the molecular level. Its utility stems from its solvatochromic and fluorescent characteristics, which are responsive to changes in the local environment.

  • Probing Microenvironmental Polarity: The absorption and emission spectra of DY7 exhibit shifts depending on the polarity of the polymer matrix. This solvatochromic behavior allows for the characterization of the local polarity within a polymer, providing insights into its chemical structure and interactions with embedded molecules.

  • Monitoring Polymerization and Curing: Changes in the fluorescence of DY7 can be correlated with the progress of polymerization or curing reactions. As the polymer network forms and the viscosity of the medium increases, the non-radiative decay pathways of the excited DY7 molecule can be restricted, leading to changes in fluorescence intensity and lifetime.

  • Determining Glass Transition Temperature (Tg): The mobility of the polymer chains significantly changes at the glass transition temperature. This change in the microenvironment can be detected by monitoring the temperature-dependent fluorescence of DY7 dispersed within the polymer.

  • Investigating Free Volume: The photoisomerization behavior of azo dyes like DY7 can be used to probe the free volume within glassy polymers. The extent of isomerization is dependent on the available local volume for the molecule to change its conformation.

  • Nonlinear Optical (NLO) Materials: DY7 has been investigated for its third-order nonlinear optical properties when doped into polymer films, making it a candidate for applications in photonic devices.[1]

Quantitative Data Summary

The following tables summarize the key photophysical and nonlinear optical properties of Disperse Yellow 7 and its derivatives in various polymer systems.

Table 1: Photophysical Properties of Disperse Yellow 7 Methacrylate (DY7MA) in Copolymers [2]

PropertyValueConditions
Optical Absorbance (π-π* and n-π* transition)367 nmIn copolymer with poly(methylphenylsilane)
Photoemission (Excitation at 332 nm)405 nm, 428 nm, 454 nmIn copolymer with poly(methylphenylsilane)
Photoemission (Excitation at 370 nm)405 nm, 428 nm, 454 nmIn copolymer with poly(methylphenylsilane)

Table 2: Nonlinear Optical Properties of Disperse Yellow 7 in PMMA-MA Film [1]

PropertyDescription
Nonlinear AbsorptionExhibits saturation absorption at lower input irradiance and reverse saturation absorption at higher input irradiance.
Nonlinear RefractionThe material shows a change in refractive index with the intensity of the incident light.
Third-Order Optical NonlinearityThe magnitude of the third-order nonlinear susceptibility has been determined.
Optical LimitingThe material shows potential for use in optical limiting devices.

Experimental Protocols

Protocol 1: Preparation of Disperse Yellow 7-Doped Polymer Films

This protocol describes a general method for incorporating Disperse Yellow 7 into a polymer matrix to create a guest-host system.

Materials:

  • Disperse Yellow 7 (DY7)

  • Polymer (e.g., Polymethyl methacrylate - PMMA)

  • Solvent (e.g., Chloroform, THF)

  • Glass substrates

  • Spin coater or casting knife

Procedure:

  • Solution Preparation:

    • Dissolve the desired polymer in a suitable solvent to achieve a specific concentration (e.g., 10% w/v).

    • Prepare a stock solution of DY7 in the same solvent (e.g., 1 mg/mL).

    • Add a specific volume of the DY7 stock solution to the polymer solution to achieve the desired dye concentration (e.g., 0.1-1.0 wt% relative to the polymer).

    • Stir the mixture thoroughly until the dye is completely dissolved and the solution is homogeneous.

  • Film Fabrication (Spin Coating):

    • Clean the glass substrates thoroughly using a suitable cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the DY7-polymer solution onto the center of the substrate.

    • Spin coat at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.

    • Dry the film in an oven at a temperature below the polymer's glass transition temperature to remove the residual solvent.

  • Film Fabrication (Solvent Casting):

    • Pour the DY7-polymer solution into a flat-bottomed dish or onto a level glass substrate.

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., under a fume hood with a loose cover) to form a uniform film.

    • Once the film is formed, dry it in a vacuum oven to remove any remaining solvent.

Workflow for Preparing DY7-Doped Polymer Films:

G cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_post Post-Processing dissolve_polymer Dissolve Polymer in Solvent mix_solutions Mix Polymer and DY7 Solutions dissolve_polymer->mix_solutions prepare_dye_stock Prepare DY7 Stock Solution prepare_dye_stock->mix_solutions spin_coating Spin Coating mix_solutions->spin_coating Option 1 solvent_casting Solvent Casting mix_solutions->solvent_casting Option 2 drying Drying/Annealing spin_coating->drying solvent_casting->drying characterization Characterization drying->characterization

Caption: Workflow for the preparation of Disperse Yellow 7-doped polymer films.

Protocol 2: Monitoring Polymer Microenvironment Polarity using UV-Vis Spectroscopy

This protocol outlines the procedure for using the solvatochromic properties of DY7 to assess the polarity of a polymer film.

Materials:

  • DY7-doped polymer film on a transparent substrate (prepared as in Protocol 1)

  • UV-Vis Spectrophotometer

Procedure:

  • Baseline Correction: Obtain a baseline spectrum using a blank substrate (without the polymer film).

  • Sample Measurement:

    • Place the DY7-doped polymer film in the sample holder of the spectrophotometer.

    • Record the absorption spectrum of the film over a relevant wavelength range (e.g., 300-600 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) of DY7 in the polymer film.

    • Compare the λmax value to the λmax of DY7 in solvents of known polarity to estimate the effective polarity of the polymer microenvironment. A red shift (to longer wavelengths) generally indicates a more polar environment, while a blue shift (to shorter wavelengths) suggests a less polar environment.

Logical Relationship for Polarity Sensing:

G cluster_stimulus Stimulus cluster_probe Probe Response cluster_output Observable Output cluster_interpretation Interpretation polymer_polarity Polymer Microenvironment Polarity dy7_absorption DY7 Absorption Spectrum polymer_polarity->dy7_absorption influences lambda_max_shift Shift in λmax dy7_absorption->lambda_max_shift results in red_shift Red Shift (Longer λmax) lambda_max_shift->red_shift blue_shift Blue Shift (Shorter λmax) lambda_max_shift->blue_shift higher_polarity Higher Polarity red_shift->higher_polarity lower_polarity Lower Polarity blue_shift->lower_polarity

Caption: Relationship between polymer polarity and the spectral response of DY7.

Protocol 3: Synthesis of Photoactive Copolymers with Disperse Yellow 7 Methacrylate (DY7MA)

This protocol describes the synthesis of a photoactive copolymer using DY7MA, as demonstrated in the literature.[2]

Materials:

  • Poly(methylphenylsilane) (PMPS) or Poly(methylphenylsilane-co-dimethylsilane) (CPS)

  • Disperse Yellow 7 methacrylate (DY7MA)

  • Suitable solvent (e.g., Toluene)

  • UV light source

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reactant Preparation: In a quartz reaction vessel under an inert atmosphere, dissolve the polysilane (PMPS or CPS) and DY7MA in the solvent.

  • Photopolymerization:

    • Irradiate the solution with UV light. The UV irradiation of the polysilanes generates silyl macroradicals.

    • These macroradicals initiate the polymerization of the DY7MA monomer.

  • Purification:

    • After the reaction is complete, precipitate the copolymer by adding the reaction mixture to a non-solvent (e.g., methanol).

    • Collect the precipitate by filtration and dry it under vacuum.

  • Characterization: Characterize the synthesized copolymer using techniques such as FTIR, NMR, GPC, and UV-Vis spectroscopy to confirm its structure and properties.[2]

Signaling Pathway for Photopolymerization:

G uv_light UV Light polysilane Polysilane (PMPS or CPS) uv_light->polysilane initiates silyl_radical Silyl Macroradical polysilane->silyl_radical forms dy7ma DY7 Methacrylate Monomer silyl_radical->dy7ma attacks copolymer Photoactive Copolymer dy7ma->copolymer polymerizes to form

Caption: Simplified pathway for the UV-initiated copolymerization of DY7MA.

References

Application Notes and Protocols for Assessing Cellular Stress from Disperse Yellow 7 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 7 (DY7) is a monoazo dye used extensively in the textile industry for dyeing synthetic fibers, particularly polyester. Its widespread use and potential for human and environmental exposure have raised concerns regarding its toxicological profile. Emerging research suggests that DY7 can induce cellular stress, including oxidative stress and genotoxicity.[1][2] Studies have indicated that exposure to DY7 can lead to an increase in cellular stress markers, such as heat shock proteins (hsp70 and hsp90), and is associated with the induction of genes related to necrotic cell death.[1][3] Furthermore, reductive transformation of DY7 can produce genotoxic and carcinogenic products, such as p-phenylenediamine (p-PDA) and 4-aminobiphenyl (4-ABP).[2]

A comprehensive understanding of the cellular and molecular mechanisms underlying DY7-induced toxicity is essential for risk assessment and the development of safer alternatives. This application note provides a detailed set of protocols for researchers to assess the cellular stress responses to Disperse Yellow 7 exposure in vitro. The methodologies described herein cover key aspects of cellular stress, including the evaluation of oxidative stress, DNA damage, and apoptosis.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of Disperse Yellow 7 (DY7) on [Cell Line]

DY7 Concentration (μM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100
1
10
25
50
100
IC50

Table 2: Analysis of Oxidative Stress Markers in [Cell Line] Exposed to DY7

DY7 Concentration (μM)Relative ROS Levels (Fold Change)Standard Deviation
0 (Vehicle Control)1.0
1
10
25
50
100
Positive Control (e.g., H₂O₂)

Table 3: Quantification of DNA Damage in [Cell Line] Exposed to DY7

DY7 Concentration (μM)Comet Assay (% Tail DNA)γH2AX Foci per Cell
0 (Vehicle Control)
10
50
100
Positive Control (e.g., Etoposide)

Table 4: Assessment of Apoptosis in [Cell Line] Exposed to DY7

DY7 Concentration (μM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)
10
50
100
Positive Control (e.g., Staurosporine)

Experimental Protocols

General Cell Culture and DY7 Treatment
  • Materials:

    • Appropriate cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

    • Complete cell culture medium (e.g., DMEM, EMEM) with 10% FBS and 1% Penicillin-Streptomycin

    • Disperse Yellow 7 (CAS 6300-37-4)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Maintain cells in a 37°C incubator with 5% CO₂.

    • Prepare a 10 mM stock solution of DY7 in DMSO. Store at -20°C.

    • Seed cells into appropriate well plates for the specific assay. Allow cells to adhere and reach 70-80% confluency.

    • Prepare working concentrations of DY7 by diluting the stock solution in a complete culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the existing medium from the cells and replace it with the DY7-containing medium or vehicle control medium.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

Oxidative Stress Assessment: DCFH-DA Assay
  • Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of reactive oxygen species (ROS), the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with DY7 as described in section 3.1.

    • After treatment, remove the medium and wash cells twice with warm PBS.

    • Prepare a 10 µM DCFH-DA working solution in warm PBS.

    • Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with warm PBS.

    • Add warm PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

DNA Damage Assessment: Comet Assay
  • Principle: The single-cell gel electrophoresis or "comet assay" is a sensitive method for detecting DNA strand breaks in individual cells.[5][6][7] When subjected to electrophoresis, the fragmented DNA of damaged cells migrates away from the nucleus, forming a "comet tail."

  • Protocol:

    • Treat cells with DY7 as described in section 3.1.

    • Harvest cells by trypsinization and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.

    • Mix the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v).

    • Pipette the agarose/cell mixture onto a pre-coated slide and allow it to solidify.

    • Immerse the slides in a lysis solution (containing high salt and detergents) overnight at 4°C.

    • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

    • Perform electrophoresis at a low voltage.

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

    • Visualize the slides using a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure the percentage of DNA in the comet tail.

Apoptosis Assessment: Annexin V/PI Staining
  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by live cells but stains late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with DY7 as described in section 3.1.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

Mandatory Visualization

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cellular Stress Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HaCaT, HepG2) dy7_prep 2. DY7 Stock Preparation (in DMSO) cell_seeding 3. Cell Seeding (Target Density) dy7_treatment 4. DY7 Treatment (Dose-Response and Time-Course) cell_seeding->dy7_treatment ros_assay 5a. Oxidative Stress (DCFH-DA Assay) dy7_treatment->ros_assay dna_damage_assay 5b. DNA Damage (Comet Assay / γH2AX) dy7_treatment->dna_damage_assay apoptosis_assay 5c. Apoptosis (Annexin V/PI Staining) dy7_treatment->apoptosis_assay data_quant 6. Data Quantification (Fluorescence, Imaging, Flow Cytometry) ros_assay->data_quant dna_damage_assay->data_quant apoptosis_assay->data_quant data_interp 7. Interpretation (Statistical Analysis) data_quant->data_interp

Diagram 1: Experimental workflow for assessing DY7-induced cellular stress.

G cluster_cellular_effects Cellular Effects cluster_stress_response Stress Response Pathways DY7 Disperse Yellow 7 Exposure ROS ↑ Reactive Oxygen Species (ROS) DY7->ROS Misfolded_proteins Misfolded Proteins (ER Stress) DY7->Misfolded_proteins DNA_damage DNA Damage (Strand Breaks) ROS->DNA_damage Oxidative_stress Oxidative Stress Response ROS->Oxidative_stress DDR DNA Damage Response (DDR) DNA_damage->DDR UPR Unfolded Protein Response (UPR) Misfolded_proteins->UPR Apoptosis Apoptosis Oxidative_stress->Apoptosis DDR->Apoptosis UPR->Apoptosis

Diagram 2: Simplified signaling of DY7-induced cellular stress pathways.

References

Application Notes: Gene Expression Analysis in Organisms Exposed to Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 7 (DY7) is a synthetic azo dye widely used in the textile industry. The release of such dyes into aquatic ecosystems raises concerns about their potential toxicological effects on various organisms. Understanding the molecular mechanisms underlying the toxicity of DY7 is crucial for environmental risk assessment and for developing strategies to mitigate its impact. Gene expression analysis provides a powerful tool to investigate the cellular responses to chemical exposure, offering insights into the pathways and processes affected by the toxicant. These application notes provide a summary of findings on gene expression changes in response to DY7 and detailed protocols for conducting similar research.

Key Findings from Exposure Studies

A study on the Western clawed frog (Silurana tropicalis) larvae exposed to sediment contaminated with Disperse Yellow 7 revealed significant alterations in gene expression. These changes suggest that DY7 can induce cellular stress and disrupt endocrine-related pathways. The study provides the first insights into the sublethal effects of this azo dye on amphibians.[1]

Data Summary

The following table summarizes the quantitative changes in the mRNA levels of key genes in Silurana tropicalis larvae following exposure to 209 μg/g of Disperse Yellow 7 in sediment.

GeneFunctionFold Change
hsp70 Heat shock protein 70, involved in cellular stress response.2.5-fold increase
hsp90 Heat shock protein 90, involved in cellular stress response and protein folding.2.4-fold increase
ar Androgen receptor, a key component of the endocrine system.2-fold decrease
srd5a2 Steroid 5-alpha-reductase 2, an enzyme involved in androgen metabolism.2.6-fold increase

Experimental Protocols

This section provides detailed protocols for researchers interested in studying the effects of Disperse Yellow 7 on gene expression.

Protocol 1: Organism Exposure

Objective: To expose aquatic organisms to Disperse Yellow 7 in a controlled laboratory setting.

Materials:

  • Test organism (e.g., Silurana tropicalis larvae, Daphnia magna, Zebrafish embryos)

  • Disperse Yellow 7 (analytical grade)

  • Appropriate housing for the test organism (e.g., glass aquaria, beakers)

  • Sediment (if applicable, pre-analyzed for contaminants)

  • Solvent for dissolving DY7 (e.g., dimethyl sulfoxide - DMSO)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of DY7 Stock Solution: Prepare a concentrated stock solution of Disperse Yellow 7 in a suitable solvent.

  • Exposure Concentrations: Determine the desired exposure concentrations based on preliminary toxicity tests or environmentally relevant levels.

  • Preparation of Exposure Media:

    • Water Exposure: Add the appropriate volume of the DY7 stock solution to the culture water to achieve the target concentrations. Include a solvent control group (water with the solvent at the highest concentration used).

    • Sediment Exposure: Spike the sediment with the DY7 stock solution, and allow it to equilibrate. Place the spiked sediment in the bottom of the exposure tanks.

  • Acclimation: Acclimate the test organisms to the experimental conditions for a specified period before introducing the toxicant.

  • Exposure: Introduce the organisms into the exposure and control tanks.

  • Monitoring: Monitor the organisms for the duration of the experiment, noting any signs of toxicity.

  • Sampling: At the end of the exposure period, collect tissue samples for gene expression analysis. Samples can be flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: RNA Extraction

Objective: To isolate high-quality total RNA from tissue samples.

Materials:

  • Frozen tissue samples

  • TRIzol reagent or similar RNA extraction kit

  • Chloroform

  • Isopropyl alcohol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

  • Homogenizer or mortar and pestle

  • RNase-free centrifuge tubes and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in TRIzol reagent using a homogenizer or a mortar and pestle pre-chilled with liquid nitrogen.

  • Phase Separation: Add chloroform to the homogenate, mix vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropyl alcohol.

  • RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.

  • RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

  • Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Protocol 3: Quantitative Real-Time PCR (qPCR)

Objective: To quantify the expression levels of specific target genes.

Materials:

  • Isolated total RNA

  • Reverse transcriptase and associated buffers/reagents for cDNA synthesis

  • qPCR master mix (containing SYBR Green or TaqMan probes)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template. Include a no-template control for each primer set.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene.

Protocol 4: RNA Sequencing (RNA-Seq) and Data Analysis

Objective: To obtain a global profile of gene expression changes.

Procedure:

  • Library Preparation:

    • Start with high-quality total RNA.

    • Perform mRNA enrichment (e.g., using oligo(dT) beads) or ribosomal RNA (rRNA) depletion.

    • Fragment the RNA and synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

    • Assess the quality and quantity of the library.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Trimming: Remove low-quality bases and adapter sequences using tools like Trimmomatic.

    • Alignment: Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner like HISAT2 or STAR.

    • Quantification: Count the number of reads mapped to each gene or transcript using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the exposed and control groups.

    • Functional Annotation and Pathway Analysis: Use databases like Gene Ontology (GO) and KEGG to identify the biological processes and pathways enriched in the list of differentially expressed genes.

Visualizations

G Experimental Workflow for Gene Expression Analysis cluster_exposure Exposure Phase cluster_analysis Molecular Analysis Phase cluster_interpretation Data Interpretation OrganismAcclimation Organism Acclimation DY7Exposure Disperse Yellow 7 Exposure OrganismAcclimation->DY7Exposure Introduction of DY7 Sampling Tissue Sampling DY7Exposure->Sampling End of Exposure RNA_Extraction RNA Extraction Sampling->RNA_Extraction Tissue Homogenization cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Reverse Transcription qPCR Quantitative PCR cDNA_Synthesis->qPCR Targeted Analysis RNA_Seq_Library_Prep RNA-Seq Library Preparation cDNA_Synthesis->RNA_Seq_Library_Prep Global Analysis Relative_Quantification Relative Gene Expression qPCR->Relative_Quantification Sequencing High-Throughput Sequencing RNA_Seq_Library_Prep->Sequencing Data_Analysis Bioinformatic Data Analysis Sequencing->Data_Analysis DEG_Identification Differentially Expressed Gene (DEG) Identification Data_Analysis->DEG_Identification Statistical Analysis Pathway_Analysis Functional & Pathway Analysis DEG_Identification->Pathway_Analysis

Caption: Experimental workflow for gene expression analysis.

G Cellular Stress and Endocrine Disruption Pathway cluster_stress Cellular Stress Response cluster_endocrine Endocrine Disruption DY7 Disperse Yellow 7 Exposure CellularStress Cellular Stress DY7->CellularStress AndrogenSignaling Altered Androgen Signaling DY7->AndrogenSignaling hsp70 hsp70 (↑2.5x) hsp90 hsp90 (↑2.4x) CellularStress->hsp70 CellularStress->hsp90 ar ar (↓2x) srd5a2 srd5a2 (↑2.6x) AndrogenSignaling->ar AndrogenSignaling->srd5a2

Caption: Signaling pathways affected by Disperse Yellow 7.

References

Application Notes and Protocols for Studying the Reductive Cleavage of Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest class of synthetic colorants used across various industries, including textiles, food, cosmetics, and pharmaceuticals.[1][2][3] The characteristic feature of these compounds is the presence of one or more azo bonds (-N=N-), which are susceptible to reductive cleavage. This process can lead to the formation of aromatic amines, some of which are known to be mutagenic and/or carcinogenic.[2][4][5] Consequently, studying the reductive cleavage of azo dyes is crucial for assessing their toxicological impact, understanding their metabolism, and developing effective bioremediation strategies.[5]

These application notes provide an overview of the common methods employed to study the reductive cleavage of azo dyes, complete with detailed experimental protocols and data presentation guidelines.

Methods for Studying Reductive Cleavage

Several analytical techniques are utilized to monitor the reductive cleavage of azo dyes. The primary methods include:

  • Enzymatic Assays using UV-Visible Spectrophotometry: This is a widely used method to determine the rate of decolorization, which corresponds to the cleavage of the azo bond. The activity of azoreductase enzymes, which catalyze this reaction, can be quantified by monitoring the decrease in absorbance at the dye's maximum wavelength (λmax).[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent azo dye and its degradation products (aromatic amines).[2][9][10][11] This method provides detailed information on the metabolic pathway and the efficiency of the cleavage process.

  • Electrochemical Methods: Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of azo dyes and mimic their biological reduction.[12][13][14][15] This approach is valuable for understanding the reaction mechanisms and predicting potential metabolites.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Azoreductase Activity

This protocol describes the determination of azoreductase activity by monitoring the decolorization of an azo dye.

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes (1 mL volume, 1 cm path length)

  • Purified azoreductase enzyme or cell-free extract

  • Azo dye stock solution (e.g., Methyl Red, 24 µM)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • NADH or NADPH solution (1 mM)

Procedure:

  • Prepare the reaction mixture in a cuvette with a total volume of 1 mL.

  • Add the following components in order:

    • 736 µL of 0.1 M potassium phosphate buffer (pH 7.0)

    • 100 µL of 24 µM Methyl Red solution

    • 100 µL of appropriately diluted enzyme solution

  • Pre-incubate the mixture at 30°C for 4 minutes.

  • Initiate the reaction by adding 64 µL of 1 mM NADH.

  • Immediately measure the decrease in absorbance at the λmax of the dye (e.g., 437 nm for Methyl Red) for a set period (e.g., 5 minutes) at 30°C.

  • Calculate the azoreductase activity based on the rate of decrease in absorbance. One unit of activity is defined as the amount of enzyme required to reduce 1 µmol of the azo dye per minute.

Data Presentation:

ParameterValueReference
Optimal pH7.0 - 8.0[16]
Optimal Temperature30 - 40°C[7][16]
Km (Methyl Orange)17.18 µM[16]
Vmax (Methyl Orange)0.08 /min[16]
Decolorization Efficiency (Methyl Orange, 10 min)~83%[16]
Protocol 2: HPLC Analysis of Azo Dye Cleavage Products

This protocol outlines the separation and quantification of an azo dye and its aromatic amine metabolites using HPLC.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 1.0% formic acid

  • Mobile Phase B: Acetonitrile with 1.0% formic acid

  • Sample from the enzymatic assay (Protocol 1) or other reduction experiment, quenched and filtered.

  • Standards of the parent azo dye and expected aromatic amines.

Procedure:

  • Set up the HPLC system with the C18 column.

  • Prepare a gradient elution program. An example gradient is as follows:

    • 0-20 min: 20% B

    • 20-35 min: 20-50% B

    • 35-45 min: 50-100% B

    • 45-55 min: 100% B

    • 55-60 min: 100-20% B

    • 60-70 min: 20% B

  • Set the flow rate to 0.25 mL/min and the column temperature to 20°C.[17]

  • Set the DAD to monitor at the λmax of the parent dye and the expected amines.

  • Inject a known volume of the prepared sample (e.g., 10 µL).

  • Run the analysis and record the chromatogram.

  • Identify and quantify the parent dye and its metabolites by comparing retention times and peak areas with the prepared standards.

Data Presentation:

CompoundRetention Time (min)Concentration (µg/mL)Degradation (%)
Parent Azo DyeUser DefinedUser DefinedUser Defined
Aromatic Amine 1User DefinedUser DefinedN/A
Aromatic Amine 2User DefinedUser DefinedN/A
Protocol 3: Electrochemical Reduction of Azo Dyes

This protocol describes the use of an electrochemical reactor to simulate the reductive cleavage of azo dyes.

Materials:

  • Electrochemical reactor with a working electrode (e.g., glassy carbon), reference electrode, and counter electrode.

  • Mass spectrometer (MS) for product identification.

  • Azo dye solution (e.g., 10 µg/mL in 0.1% formic acid in acetonitrile).

Procedure:

  • Set up the electrochemical reactor coupled to the mass spectrometer.

  • Prepare the azo dye solution in the appropriate solvent. A 0.1% formic acid in acetonitrile solution has been shown to be effective.[12]

  • Introduce the azo dye solution into the electrochemical cell.

  • Apply a reduction potential to the working electrode. The optimal potential will vary depending on the dye.

  • Monitor the reaction products online using the mass spectrometer.

  • Compare the mass spectra of the products with those of known standards or use tandem MS (MS/MS) for structural elucidation.

Data Presentation:

Azo DyeReduction Product(s)m/zReference
Sudan IAniline94.065[12]
Sudan IIIAniline, 4-aminoazobenzene94.065, 198.102[12]
Sudan IVo-toluidine108.081[12]
Para Red4-nitroaniline139.045[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation A Azo Dye Solution C Incubation / Reaction A->C Mix F Electrochemistry (Redox Potential) A->F B Enzyme / Reductant B->C D Spectrophotometry (Decolorization) C->D E HPLC (Product ID & Quant) C->E G Reaction Kinetics D->G H Degradation Pathway E->H I Toxicity Assessment H->I

Caption: Experimental workflow for studying azo dye cleavage.

reductive_cleavage_pathway cluster_products Cleavage Products A Azo Dye (R1-N=N-R2) C Aromatic Amine 1 (R1-NH2) A->C Reductive Cleavage D Aromatic Amine 2 (R2-NH2) A->D Reductive Cleavage B Azoreductase + NAD(P)H B->A

Caption: General pathway of azo dye reductive cleavage.

logical_relationship A Azo Dye Presence C Azo Bond Cleavage A->C B Reductive Conditions (e.g., anaerobic, enzymatic) B->C D Formation of Aromatic Amines C->D E Potential Toxicity (Mutagenicity, Carcinogenicity) D->E

Caption: Logical relationship of azo dye reduction and toxicity.

References

Troubleshooting & Optimization

Improving the dispersion stability of Disperse Yellow 7 in aqueous baths

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the dispersion stability of Disperse Yellow 7 in aqueous baths.

Troubleshooting Guide

Question: My Disperse Yellow 7 is aggregating or flocculating in the dye bath. What's causing this and how can I fix it?

Answer:

Dye aggregation and flocculation are common issues that occur when the fine dye particles clump together, leading to a non-uniform dispersion. This can result in spotting, reduced color yield, and fouling of equipment.[1][2]

Potential Causes and Solutions:

  • Inadequate Dispersant Concentration: There may not be enough dispersant to properly coat the dye particles and prevent them from attracting each other.[1][3]

    • Solution: Increase the concentration of the dispersing agent. The optimal concentration depends on the specific dye formulation and process conditions.

  • Incorrect Dispersant Type: The chosen dispersant may not be effective for Disperse Yellow 7 under your specific temperature and pH conditions.

    • Solution: Select a dispersant known for high-temperature stability. Anionic dispersants, such as lignosulfonates or naphthalene sulfonic acid condensates, are commonly used.[1][3] It is crucial to choose a dispersant that provides strong steric or electrostatic stabilization.[4][5]

  • High Temperature Instability: Some dispersions can break down under the high temperatures required for dyeing polyester (e.g., 130°C).[2] This can cause the dispersant to desorb from the dye particle surface, leading to aggregation.[6]

    • Solution: Use a thermally stable dispersing agent. Also, ensure the heating rate of the dye bath is controlled, as rapid temperature increases can shock the dispersion.[7]

  • pH Imbalance: Disperse dyes are typically applied in an acidic medium.[8] Significant deviations from the optimal pH range (typically 4.0-5.5) can affect the surface charge of the particles and the efficacy of anionic dispersants.

    • Solution: Buffer the dye bath to maintain a stable acidic pH throughout the dyeing process.

Question: I'm experiencing poor color yield and uneven dyeing. Could this be related to dispersion stability?

Answer:

Yes, absolutely. The stability of the dispersion is critical for achieving a uniform and deep shade. If the dye particles are not finely and evenly dispersed, their ability to adsorb onto the fiber surface is compromised.

Potential Causes and Solutions:

  • Large Particle Size: If the initial dye particles are too large or have a wide size distribution, the dispersion will be less stable and the dyeing will be uneven.[1][3]

    • Solution: Ensure the dye is properly milled to achieve a fine and uniform particle size, typically in the range of 0.5 to 1 micron.[1] The quality of the initial dye powder is crucial.

  • Dye Agglomeration: As discussed previously, agglomerated dye particles behave like large particles, leading to a lower rate of dyeing and potential for dye spots on the fabric.[7]

    • Solution: Improve the dispersion stability by optimizing the dispersant system and controlling dyeing parameters like temperature and pH.

  • Recrystallization: During the dyeing process, especially at high temperatures, smaller dye particles can dissolve and recrystallize onto larger particles, a phenomenon known as Ostwald ripening. This increases the average particle size and reduces stability.[1][3]

    • Solution: Employing a high-quality, effective dispersant can create a protective layer around the particles, inhibiting recrystallization.

Question: I'm observing dye sediment at the bottom of my bath after a short period. How can I prevent this?

Answer:

Sedimentation is a clear indicator of an unstable dispersion. It occurs when dye particles aggregate to a size where gravitational forces overcome the Brownian motion that keeps them suspended.

Potential Causes and Solutions:

  • Insufficient Mechanical Energy: The initial mixing or milling process may not have supplied enough energy to break down agglomerates and wet the dye particles properly.

    • Solution: Increase the milling time or intensity. Using high-shear mixers or sonication can improve the initial dispersion quality.

  • Poor Wetting: If the dispersant does not effectively wet the surface of the dye particles, air can remain adsorbed, hindering dispersion and leading to rapid settling.[9]

    • Solution: Consider using a combination of a wetting agent and a dispersing agent. The wetting agent helps to displace air from the particle surface, allowing the dispersant to adsorb more effectively.[10]

  • Electrolyte Concentration: High concentrations of salts or other electrolytes in the process water can sometimes compress the electrical double layer around the particles, reducing electrostatic repulsion and causing flocculation.

    • Solution: Use deionized or soft water for preparing the dye bath to minimize the concentration of interfering ions.

Frequently Asked Questions (FAQs)

Q1: What is dispersion stability and why is it critical for Disperse Yellow 7? A1: Dispersion stability refers to the ability of disperse dye particles to remain evenly distributed as a fine suspension in an aqueous medium over time, without aggregating or settling.[3] Since Disperse Yellow 7 is sparingly soluble in water, it is applied as a dispersion.[8][11] A stable dispersion is essential for uniform dyeing, achieving the desired color depth, and preventing issues like dye spots and equipment contamination.[1][7]

Q2: What are the key factors that influence the dispersion stability of Disperse Yellow 7? A2: The primary factors are:

  • Particle Size and Distribution: Smaller, uniform particles are more stable.[1]

  • Dispersing Agent: The type and concentration of the dispersant are crucial for preventing aggregation.[5][10]

  • Temperature: High temperatures can either improve solubility or cause the dispersion to break down, depending on the formulation.[12][13]

  • pH of the Bath: An acidic pH is typically required for both the dye and the efficacy of anionic dispersants.[8]

  • Mechanical Shear: Forces during dyeing (e.g., in jet dyeing machines) can stress the dispersion.[2]

  • Water Quality: The presence of electrolytes and hard water ions can destabilize the dispersion.

Q3: How does a dispersing agent work? A3: A dispersing agent, or dispersant, is a polymeric additive that adsorbs onto the surface of the dye particles to prevent them from clumping together (flocculation).[4] This is achieved through two main mechanisms:

  • Electrostatic Stabilization: The dispersant provides the particles with a similar electrical charge (usually negative), causing them to repel each other. This is highly dependent on system properties like pH.[4]

  • Steric Stabilization: The dispersant forms a layer of polymeric chains around each particle. These chains extend into the water and create a physical barrier that prevents the particles from getting close enough to aggregate. This is generally the most robust stabilization method.[4][5]

Q4: How does temperature affect the stability of the dispersion? A4: Temperature has a dual effect. On one hand, increasing the temperature increases the solubility of Disperse Yellow 7, which can aid the dyeing process.[12] On the other hand, high temperatures (above 100°C) can cause dye particles to grow or aggregate if the dispersant is not thermally stable, leading to a breakdown of the dispersion.[2][6]

Q5: What is the optimal pH for a Disperse Yellow 7 dye bath? A5: The optimal pH for most disperse dyeing processes, including with Disperse Yellow 7, is in the acidic range, typically between 4.0 and 5.5. This pH helps maintain the chemical stability of the dye and is necessary for the proper function of most anionic dispersing agents. Using a buffer, such as an acetic acid/acetate system, is recommended to control the pH throughout the process.

Data and Experimental Parameters

Table 1: Factors Influencing Dispersion Stability of Disperse Yellow 7
FactorEffect on StabilityRecommendation
Particle Size Smaller, uniform particles (0.5-1 µm) significantly increase stability.[1]Use high-quality dye with fine, narrow particle size distribution. Ensure efficient milling.
Dispersant Type The chemical nature of the dispersant dictates its effectiveness.Select thermally stable anionic or non-ionic dispersants. Lignosulfonates and naphthalene sulfonates are common.[1][3]
Dispersant Conc. Insufficient concentration leads to aggregation; excessive amounts can cause foaming or affect shade.Optimize concentration based on dye loading and process conditions.
Temperature High temperatures can accelerate particle growth and aggregation if the system is not robust.[6]Use thermally stable dispersants. Control heating rates to avoid thermal shock.[7]
pH Level Deviations from the optimal acidic range (4.0-5.5) can reduce the effectiveness of anionic dispersants.Use a suitable buffer (e.g., acetic acid/acetate) to maintain a stable pH.
Water Hardness Divalent cations (Ca²⁺, Mg²⁺) can interact with anionic dispersants, reducing their efficacy.Use deionized or softened water for preparing the dye bath.

Experimental Protocols

Protocol 1: Filter Paper Test for High-Temperature Dispersion Stability

This method assesses the stability of the dispersion after being subjected to high temperatures.

Methodology:

  • Prepare Dye Liquor: Prepare a solution of the Disperse Yellow 7 dye at a concentration of 10 g/L. Adjust the pH to the desired value (e.g., 5.0) using acetic acid.[1]

  • Initial Filtration: Take 500 mL of the prepared dye liquor at room temperature and filter it through a #2 filter paper using a porcelain funnel. Observe the filter paper for any dye particles or spots. A clean filtrate with no residue on the paper indicates a good initial dispersion.[1]

  • High-Temperature Treatment: Place 400 mL of the remaining dye liquor in a high-temperature, high-pressure dyeing apparatus. Heat the liquor to 130°C and hold for 1 hour without any fabric (a blank test).[1]

  • Final Filtration: Cool the treated dye liquor down. Filter the entire volume through a fresh #2 filter paper.[1]

  • Analysis: Observe the filter paper. The presence of significant color spots or a thick residue indicates that the dye aggregated at high temperatures, signifying poor stability. A clean paper suggests good thermal stability.[1]

Protocol 2: Turbidity Measurement for Stability Analysis

This quantitative method uses a stability analyzer to measure changes in light transmission or backscattering over time to assess sedimentation or aggregation.

Methodology:

  • Sample Preparation: Prepare the Disperse Yellow 7 dispersion according to your experimental formulation (dye, dispersant, water, pH adjustment).

  • Dilution: Take a small, precise volume of the prepared dispersion (e.g., 2 mL) and dilute it with a known volume of deionized water (e.g., 50 mL) in a measurement cuvette.[10] The exact dilution will depend on the instrument's sensitivity.

  • Instrument Setup: Place the cuvette in a stability analyzer that uses Static Multiple Light Scattering (SMLS) or a similar technique.[14]

  • Measurement: The instrument will scan the sample vertically, measuring light transmission or backscattering profiles at regular time intervals over a set duration (e.g., several hours).

  • Data Analysis: The software generates data on the rate of clarification (creaming) or sedimentation. An instability index can often be calculated, which quantifies the overall change in the dispersion over time. A stable dispersion will show minimal change in the light scattering profile throughout the measurement period.

Visualizations

Experimental and logical Workflows

experimental_workflow Diagram 1: General Workflow for Preparing a Stable Dispersion cluster_prep Preparation cluster_dispersion Dispersion Process cluster_analysis Quality Control & Use start Start weigh Weigh Dye, Dispersant, & Additives start->weigh medium Prepare Aqueous Medium (DI Water, pH Buffer) start->medium premix Pre-mixing weigh->premix medium->premix mill Milling / Sonication (Particle Size Reduction) premix->mill test Stability Testing (Filter Test, Turbidity) mill->test test->mill If Unstable dyeing Dyeing Process test->dyeing If Stable

Caption: Diagram 1: General Workflow for Preparing a Stable Dispersion

influencing_factors Diagram 2: Key Factors Affecting Dispersion Stability cluster_phys Physical Properties cluster_chem Chemical Environment cluster_proc Process Conditions center Dispersion Stability p_size Particle Size & Distribution p_size->center p_crystal Crystal Form of Dye p_crystal->center dispersant Dispersant Type & Concentration dispersant->center ph Aqueous Phase pH ph->center water Water Hardness (Electrolytes) water->center temp Temperature temp->center shear Mechanical Shear shear->center

Caption: Diagram 2: Key Factors Affecting Dispersion Stability

stabilization_mechanisms Diagram 3: Dispersant Stabilization Mechanisms cluster_electro Electrostatic Stabilization cluster_steric Steric Stabilization p1 Dye Particle p1_charge - p2 Dye Particle p2_charge - repel Mutual Repulsion p3 Dye Particle l3 Polymer Chains p4 Dye Particle l4 Polymer Chains barrier Physical Barrier

Caption: Diagram 3: Dispersant Stabilization Mechanisms

References

Technical Support Center: Reducing the Environmental Impact of Disperse Yellow 7 Dyeing Effluent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the treatment of Disperse Yellow 7 dyeing effluent.

Troubleshooting Guides

Researchers may encounter various issues during the experimental phase of treating Disperse Yellow 7 effluent. The following guide addresses common problems, their probable causes, and potential solutions.

Problem/Indicator Probable Cause(s) Monitoring/Checks Solution(s)
Low Color Removal Efficiency Incorrect pH of the solution.[1][2][3] Inadequate adsorbent dosage or coagulant concentration.[2][4] Insufficient reaction/contact time.[5] Catalyst deactivation (in AOPs).Verify pH of the solution before and during the experiment. Review calculations for adsorbent/coagulant dosage. Monitor color removal at different time intervals to determine equilibrium time.[5] Analyze catalyst surface for fouling or poisoning.Adjust pH to the optimal range for the specific treatment method.[1][3] Increase the adsorbent or coagulant dose incrementally and observe the effect.[2][4] Extend the reaction time to ensure equilibrium is reached.[5] Regenerate or replace the catalyst.
Inconsistent or Irreproducible Results Variation in initial dye concentration.[2] Fluctuations in temperature.[1][6] Inconsistent mixing speed or agitation.[1] Degradation of reagents over time.Measure the initial dye concentration for each experiment using a spectrophotometer. Use a temperature-controlled water bath or reaction setup.[6] Ensure the stirring speed is constant across all experiments. Prepare fresh reagent solutions, especially for AOPs involving H₂O₂.[6]Prepare a stock solution of the dye and dilute as needed for consistency. Maintain a constant temperature throughout the experiment.[6] Calibrate and use a reliable magnetic stirrer or shaker. Store reagents under appropriate conditions and prepare fresh solutions regularly.
Formation of Secondary Pollutants/Sludge Incomplete mineralization in Advanced Oxidation Processes (AOPs). Excessive use of chemical coagulants.[7] Use of non-regenerable adsorbents.[1]Analyze treated effluent for intermediate byproducts using techniques like chromatography or mass spectrometry. Measure the volume and chemical composition of the sludge produced. Evaluate the cost and environmental impact of adsorbent disposal.Optimize AOP parameters (e.g., catalyst load, oxidant concentration) to achieve complete mineralization. Determine the optimal coagulant dose through jar testing to avoid excess usage.[8] Select regenerable adsorbents and investigate regeneration methods like electrochemical AOPs.[9]
High Chemical Oxygen Demand (COD) in Treated Effluent Presence of refractory organic intermediates.[2][4] High concentration of organic additives in the original effluent. Ineffective biological treatment stage.[4]Measure COD and Total Organic Carbon (TOC) before and after treatment. Characterize the composition of the raw effluent. Assess the health and activity of the microbial population in the biological treatment system.Combine different treatment methods, such as coagulation followed by an AOP, to remove resistant compounds.[10] Implement a pre-treatment step to remove some of the organic load. Acclimatize the activated sludge to the specific dye effluent.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for treating Disperse Yellow 7 effluent?

A1: The most common methods for treating textile effluents containing disperse dyes like Disperse Yellow 7 can be categorized into physical, chemical, and biological treatments.[2]

  • Physical Methods: Adsorption is a widely used physical method, employing materials like activated carbon, clay, and various low-cost adsorbents to bind dye molecules.[2][4]

  • Chemical Methods: Advanced Oxidation Processes (AOPs) are effective at degrading the complex aromatic structure of the dye.[11] These include processes like Fenton, photo-Fenton, ozonation, and photocatalysis.[11] Coagulation and flocculation are also used to remove suspended dye particles.[7]

  • Biological Methods: Biological treatments, such as using activated sludge, can be employed, though disperse dyes are often hard to degrade biologically due to their stability.[2][4]

Q2: How do I select the most appropriate treatment method for my experiment?

A2: The choice of treatment method depends on several factors:

  • Initial Dye Concentration: Adsorption can be very effective for lower concentrations, while AOPs might be necessary for higher, more refractory concentrations.[2]

  • Effluent Composition: If the effluent contains a mix of pollutants, a combination of treatments (e.g., coagulation followed by AOP) may be required.[10]

  • Cost and Scalability: Some methods, like adsorption using low-cost natural adsorbents, are more economical.[1] The cost of reagents (e.g., for Fenton processes) and energy (for UV lamps in photocatalysis) should be considered for scalability.[11]

  • Environmental Impact: Consider the generation of secondary waste, such as sludge from coagulation or spent adsorbent.[7] Methods that lead to complete mineralization of the dye into CO₂, water, and mineral acids are generally preferred.[11]

Q3: What is the optimal pH for the removal of Disperse Yellow 7?

A3: The optimal pH is highly dependent on the chosen treatment method.

  • For adsorption , the pH affects the surface charge of the adsorbent and the dye molecule. For some adsorbents, maximum adsorption of disperse dyes occurs in acidic conditions (pH 2-3).[5] For others, a pH range of 6-10 may be favorable.[1]

  • For Fenton and photo-Fenton processes , an acidic pH of around 3 is typically optimal for the generation of hydroxyl radicals.[10]

  • For coagulation with aluminum-based coagulants, the optimal pH can vary, but studies on other dyes have shown high removal at both acidic (pH 3.0) and neutral to slightly alkaline pH.[8] It is crucial to perform preliminary experiments to determine the optimal pH for your specific system.

Q4: Can adsorbents be regenerated and reused?

A4: Yes, the regeneration of adsorbents is a key factor for process sustainability and cost-effectiveness.[9] While some adsorbents may be difficult to regenerate, several methods are available:

  • Thermal Regeneration: This involves heating the adsorbent to desorb and decompose the dye molecules.

  • Chemical Regeneration: Using solvents or altering the pH can desorb the dye from the adsorbent surface.

  • Electrochemical Regeneration: This method uses electrochemical Advanced Oxidation Processes to degrade the adsorbed dye, cleaning the adsorbent surface for reuse.[9]

Q5: How can I confirm the degradation of Disperse Yellow 7 rather than just its removal from the solution?

A5: Decolorization does not always mean complete degradation. To confirm the breakdown of the dye molecule, you should:

  • Monitor UV-Vis Spectra: The disappearance of the characteristic absorption peak of Disperse Yellow 7 in the visible region indicates decolorization. Changes in the UV region can suggest the formation of aromatic intermediates.

  • Measure Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC): A significant reduction in COD and TOC indicates the mineralization of the organic dye molecule into simpler, less harmful substances.[10]

  • Use Chromatographic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the parent dye and any degradation byproducts in the treated effluent.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the treatment of Disperse Yellow 7 effluent.

Batch Adsorption Experiment

This protocol is designed to evaluate the efficiency of a selected adsorbent for Disperse Yellow 7 removal.

Materials:

  • Disperse Yellow 7 dye stock solution (e.g., 1000 mg/L)

  • Selected adsorbent (e.g., activated carbon, modified clay)[12][13]

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment[6]

  • Orbital shaker or magnetic stirrer

  • Conical flasks or beakers

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Dye Solutions: Prepare a series of dye solutions of different initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution with deionized water.[5]

  • Adsorption Test:

    • Take a fixed volume of each dye solution (e.g., 100 mL) in separate conical flasks.[5]

    • Adjust the pH of each solution to the desired value using 0.1 M HCl or 0.1 M NaOH.[3]

    • Add a pre-weighed amount of the adsorbent (e.g., 0.5 g) to each flask.[3]

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) and temperature.[1]

  • Sample Collection: At regular time intervals (e.g., 5, 10, 20, 30, 60, 120 min), withdraw a small aliquot (e.g., 3 mL) of the solution from each flask.[5]

  • Analysis:

    • Filter the collected samples to remove the adsorbent particles.

    • Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of Disperse Yellow 7 using the UV-Vis spectrophotometer.

    • Calculate the remaining dye concentration using a pre-established calibration curve.

  • Data Calculation:

    • Percentage Removal (%) : ((C₀ - Cₑ) / C₀) * 100

    • Adsorption Capacity (qₑ, mg/g) : ((C₀ - Cₑ) * V) / m

    • Where: C₀ = initial dye concentration (mg/L), Cₑ = equilibrium dye concentration (mg/L), V = volume of solution (L), and m = mass of adsorbent (g).

Photocatalytic Degradation using a Heterogeneous Catalyst (e.g., TiO₂)

This protocol outlines the steps for a typical photocatalytic degradation experiment.

Materials:

  • Disperse Yellow 7 dye solution

  • Photocatalyst powder (e.g., TiO₂)

  • Photoreactor with a UV or visible light source (e.g., high-pressure mercury lamp)[14]

  • Magnetic stirrer and stir bar

  • Aeration pump (optional, to supply oxygen)

  • pH meter, 0.1 M HCl, 0.1 M NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Reactor Setup:

    • Add a specific volume of the dye solution (e.g., 250 mL) of a known concentration to the photoreactor.

    • Add the catalyst (e.g., 1 g/L of TiO₂) to the solution.[14]

    • Place a magnetic stir bar in the reactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to reach adsorption-desorption equilibrium on the catalyst surface. Take an initial sample (t=0) at the end of this period.

  • Photoreaction:

    • Turn on the light source to initiate the photocatalytic reaction.

    • Continue stirring to keep the catalyst suspended uniformly.

    • If required, bubble air or oxygen through the solution.

  • Sampling: At set time intervals, withdraw samples from the reactor.

  • Analysis:

    • Immediately centrifuge or filter the samples to remove the catalyst particles.

    • Analyze the filtrate for the remaining dye concentration using a UV-Vis spectrophotometer.

    • For mineralization studies, measure the TOC or COD of the samples.[10]

Coagulation-Flocculation Jar Test

This protocol is for determining the optimal dose of a coagulant for dye removal.

Materials:

  • Disperse Yellow 7 effluent

  • Coagulant stock solution (e.g., AlCl₃, Polyaluminum Chloride)[8]

  • Jar testing apparatus with multiple paddles

  • Beakers (1 L)

  • pH meter, 0.1 M HCl, 0.1 M NaOH

  • Pipettes

  • Turbidimeter and UV-Vis Spectrophotometer

Procedure:

  • Preparation:

    • Fill six beakers with a fixed volume (e.g., 500 mL) of the dye effluent.

    • Place the beakers in the jar testing apparatus.

    • Adjust the pH of the effluent in the beakers to the desired level.

  • Coagulant Dosing: Add varying doses of the coagulant stock solution to each beaker while the paddles are off. One beaker should be a control with no coagulant.

  • Rapid Mix (Coagulation): Start the paddles at a high speed (e.g., 200 rpm) for a short duration (e.g., 1 minute) to ensure rapid and uniform dispersion of the coagulant.[8]

  • Slow Mix (Flocculation): Reduce the paddle speed to a slow mix (e.g., 40-50 rpm) for a longer period (e.g., 15-20 minutes) to promote the formation of flocs.[8]

  • Settling: Turn off the paddles and allow the flocs to settle for a set time (e.g., 30-45 minutes).[8]

  • Analysis:

    • Carefully withdraw a sample from the supernatant of each beaker.

    • Measure the final pH, turbidity, and residual dye concentration (using the spectrophotometer) of each sample.

  • Determine Optimal Dose: The optimal coagulant dose is the one that provides the highest removal of color and turbidity.

Visualizations

The following diagrams illustrate key workflows and mechanisms in the treatment of Disperse Yellow 7 effluent.

G cluster_0 Effluent Treatment Workflow A Raw Effluent (Disperse Yellow 7) B Primary Treatment (Screening, pH Adj.) A->B C Main Treatment (Adsorption/AOP/Coagulation) B->C D Secondary Treatment (Biological, Optional) C->D G Sludge Management C->G E Tertiary Treatment (Filtration) D->E D->G F Treated Water (Discharge/Reuse) E->F E->G

Caption: General workflow for treating Disperse Yellow 7 dyeing effluent.

G cluster_1 Photocatalytic Degradation Mechanism cluster_2 Reactions catalyst Catalyst (e.g., TiO₂) + Light (hν) eh_pair Electron-Hole Pair (e⁻ + h⁺) catalyst->eh_pair Excitation O2 O₂ eh_pair->O2 e⁻ H2O H₂O eh_pair->H2O h⁺ OH_neg OH⁻ eh_pair->OH_neg h⁺ superoxide •O₂⁻ (Superoxide radical) O2->superoxide hydroxyl •OH (Hydroxyl radical) H2O->hydroxyl OH_neg->hydroxyl dye Disperse Yellow 7 degradation Degradation Products (CO₂, H₂O, etc.) dye->degradation Oxidation by •OH and •O₂⁻

Caption: Mechanism of photocatalytic degradation of Disperse Yellow 7.

G cluster_0 Batch Adsorption Experiment Workflow A Prepare Dye Solutions (Known Concentrations) B Add Adsorbent to Solutions (Fixed Mass/Volume) A->B C Agitate at Constant Temp & Speed B->C D Withdraw Samples at Time Intervals C->D E Filter Samples to Remove Adsorbent D->E F Analyze Supernatant (UV-Vis Spec.) E->F G Calculate Removal % & Adsorption Capacity F->G

Caption: Workflow for a typical batch adsorption experiment.

References

Technical Support Center: Overcoming Fastness Issues with Disperse Yellow 7 on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing fastness challenges encountered when using Disperse Yellow 7 on synthetic fibers such as polyester and nylon.

Troubleshooting Guide

This guide addresses common fastness issues with Disperse Yellow 7 in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor Lightfastness (Fading upon exposure to light)

  • Question: My dyed synthetic fabric shows significant fading after a short period of light exposure. How can I improve the lightfastness of Disperse Yellow 7?

  • Answer: Poor lightfastness is a known issue with some azo disperse dyes like Disperse Yellow 7. The fading is primarily due to photodegradation of the dye molecules. Here are several approaches to mitigate this:

    • Application of UV Absorbers: Ultraviolet (UV) absorbers can be applied as a post-treatment to the dyed fabric. These compounds preferentially absorb UV radiation and dissipate it as heat, thus protecting the dye molecules from degradation.[1][2] Benzotriazole-type UV absorbers are particularly effective for polyester.[2] An improvement of 1-2 units on the Blue Wool Scale can often be achieved.[2]

    • Optimizing Dye Concentration: Lighter shades tend to have poorer lightfastness because the dye is more highly dispersed on the fiber surface, increasing its exposure to light.[3] Increasing the dye concentration for deeper shades can improve the lightfastness rating.[3]

    • Selection of High-Energy Disperse Dyes: For applications requiring high lightfastness, consider using high-energy disperse dyes, which have larger molecular structures and are generally more resistant to fading. While Disperse Yellow 7 is a medium-energy dye, blending it with higher-energy dyes or choosing an alternative high-performance yellow dye might be necessary for very demanding applications.

Issue 2: Inadequate Wash Fastness (Color bleeding or staining during washing)

  • Question: The color of my fabric dyed with Disperse Yellow 7 bleeds in the wash, staining adjacent materials. What is the cause and how can it be prevented?

  • Answer: Poor wash fastness is typically due to unfixed dye particles remaining on the fiber surface. These particles did not diffuse into the polyester fiber during the dyeing process and are easily washed off. The following steps are crucial for improving wash fastness:

    • Effective Reduction Clearing: This is a critical post-treatment step to remove unfixed surface dye.[4] The process involves treating the dyed fabric with a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide) to destroy the surface dye, making it water-soluble and easy to rinse away.[4][5]

    • Optimized Dyeing Cycle: Ensure that the dyeing temperature and time are sufficient for the dye to penetrate and fix within the polyester fibers. For disperse dyes, high-temperature dyeing (around 130°C for polyester) is essential for good diffusion and fixation.[6]

    • Thorough Rinsing: After reduction clearing, a thorough rinsing process, including a hot rinse followed by a cold rinse, is necessary to remove all residual chemicals and destroyed dye particles.

Issue 3: Low Sublimation Fastness (Color transfer due to heat)

  • Question: I am observing color transfer from my dyed fabric to other surfaces during heat treatments like ironing or heat setting. How can I improve the sublimation fastness of Disperse Yellow 7?

  • Answer: Sublimation is the process where the dye turns into a gas at high temperatures and then deposits onto adjacent surfaces. This is a common issue with low to medium-energy disperse dyes. To address this:

    • Control Heat Setting Temperature: After dyeing and reduction clearing, if a heat setting step is required, it is crucial to control the temperature. High temperatures can cause the dye to migrate to the fiber surface, leading to poor sublimation fastness.

    • Select Dyes with Higher Sublimation Fastness: The molecular size of the disperse dye plays a significant role in its sublimation fastness. Dyes with larger molecules generally have better sublimation fastness. For applications involving high-temperature finishing or use, selecting a disperse dye with a higher sublimation fastness rating is recommended.

    • Proper After-Clearing: A thorough reduction clearing process is vital to remove any dye that is loosely bound to the fiber surface, as this is the dye that is most likely to sublimate.

Frequently Asked Questions (FAQs)

Q1: What are the typical fastness ratings for Disperse Yellow 7 on polyester?

A1: The fastness properties of Disperse Yellow 7 can vary depending on the dyeing process and after-treatments. However, typical ratings on a scale of 1 to 5 (or 1 to 8 for lightfastness) are:

Fastness PropertyISO Test MethodTypical Rating
LightfastnessISO 105-B024-5
Wash Fastness (Staining)ISO 105-C064
Wash Fastness (Color Change)ISO 105-C064-5
Sublimation FastnessISO 105-P013-4

Q2: Can I improve the overall fastness of Disperse Yellow 7 by modifying the dyeing pH?

A2: Yes, the pH of the dyebath is crucial for optimal dyeing of polyester with disperse dyes. An acidic pH, typically between 4.5 and 5.5, is recommended. This helps to ensure the stability of the disperse dye and promotes its exhaustion onto the polyester fiber, which can indirectly contribute to better fastness after proper after-treatments.

Q3: Are there any eco-friendly alternatives to traditional reduction clearing with sodium hydrosulfite?

A3: Yes, research is ongoing to find more environmentally friendly reducing agents. Some alternatives include formamidine sulfinate and certain enzyme-based clearing agents. Additionally, some studies have shown that a thorough hot wash-off process at high temperatures (around 98°C) with a suitable detergent can be effective in removing unfixed dye and improving wash fastness, thereby reducing the need for traditional reducing agents.[5]

Q4: Does the type of synthetic fiber (e.g., polyester vs. nylon) affect the fastness of Disperse Yellow 7?

A4: Yes, the fastness properties of disperse dyes can differ between polyester and nylon. Generally, disperse dyes exhibit better fastness on polyester than on nylon. This is due to the more crystalline and hydrophobic nature of polyester, which provides a better environment for the dye molecules to be entrapped after dyeing.

Experimental Protocols

1. High-Temperature Exhaust Dyeing of Polyester with Disperse Yellow 7

  • Objective: To dye polyester fabric with Disperse Yellow 7 using a high-temperature exhaust method.

  • Materials:

    • Polyester fabric

    • Disperse Yellow 7

    • Dispersing agent

    • Acetic acid (to adjust pH)

    • High-temperature dyeing apparatus

  • Procedure:

    • Prepare the dyebath with a liquor-to-goods ratio of 10:1.

    • Add a dispersing agent (e.g., 1 g/L) to the water.

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

    • Add the pre-dispersed Disperse Yellow 7 (e.g., 1% on weight of fabric) to the dyebath.

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C.

    • Rinse the fabric thoroughly.

2. Reduction Clearing of Polyester Dyed with Disperse Yellow 7

  • Objective: To remove unfixed Disperse Yellow 7 from the surface of the dyed polyester fabric to improve wash fastness.

  • Materials:

    • Dyed polyester fabric

    • Sodium hydrosulfite

    • Sodium hydroxide

    • Washing apparatus

  • Procedure:

    • Prepare a treatment bath with a liquor-to-goods ratio of 10:1.

    • Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) to the bath.

    • Heat the bath to 70-80°C.

    • Immerse the dyed fabric in the bath and treat for 15-20 minutes.

    • Drain the bath and rinse the fabric with hot water (around 60°C).

    • Neutralize the fabric with a dilute acetic acid solution.

    • Rinse the fabric with cold water until the rinse water is clear.

    • Dry the fabric.

3. Application of a UV Absorber to Polyester Fabric

  • Objective: To improve the lightfastness of polyester fabric dyed with Disperse Yellow 7.

  • Materials:

    • Dyed and reduction-cleared polyester fabric

    • Benzotriazole-based UV absorber

    • Dispersing agent

    • Finishing bath apparatus (e.g., padder)

  • Procedure:

    • Prepare a finishing bath containing the UV absorber (e.g., 2-4% on weight of fabric) and a suitable dispersing agent.

    • Adjust the pH of the bath according to the manufacturer's recommendation (typically acidic).

    • Immerse the fabric in the bath or pad the fabric with the solution.

    • Dry the fabric at a temperature around 100-120°C.

    • Cure the fabric at a higher temperature (e.g., 150-170°C) for a short duration (e.g., 1-2 minutes) to fix the UV absorber.

Data Presentation

Table 1: Impact of After-Treatments on Fastness Ratings of Disperse Yellow 7 on Polyester

TreatmentLightfastness (Blue Wool Scale 1-8)Wash Fastness (Staining, Grey Scale 1-5)Sublimation Fastness (Staining, Grey Scale 1-5)
No After-Treatment 3-42-33
Reduction Clearing 3-443-4
UV Absorber Application 5-62-33
Reduction Clearing + UV Absorber 5-643-4

Note: These are representative values and can vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_dyeing Dyeing Process cluster_after_treatment After-Treatment cluster_testing Fastness Testing Dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) Reduction_Clearing Reduction Clearing (70-80°C) Dyeing->Reduction_Clearing Improves Wash Fastness Lightfastness Lightfastness Test (ISO 105-B02) Dyeing->Lightfastness Washfastness Wash Fastness Test (ISO 105-C06) Dyeing->Washfastness Sublimationfastness Sublimation Fastness Test (ISO 105-P01) Dyeing->Sublimationfastness UV_Absorber UV Absorber Application Reduction_Clearing->UV_Absorber Optional, for Lightfastness Reduction_Clearing->Washfastness UV_Absorber->Lightfastness

Caption: Experimental workflow for dyeing with Disperse Yellow 7 and subsequent after-treatments to improve fastness properties.

troubleshooting_logic Start Fastness Issue Identified Poor_Lightfastness Poor Lightfastness? Start->Poor_Lightfastness Poor_Washfastness Poor Wash Fastness? Poor_Lightfastness->Poor_Washfastness No Apply_UV_Absorber Apply UV Absorber Poor_Lightfastness->Apply_UV_Absorber Yes Poor_Sublimation Poor Sublimation Fastness? Poor_Washfastness->Poor_Sublimation No Perform_Reduction_Clearing Perform/Optimize Reduction Clearing Poor_Washfastness->Perform_Reduction_Clearing Yes Control_Heat_Setting Control Heat Setting Temp. Poor_Sublimation->Control_Heat_Setting Yes Optimize_Dye_Concentration Optimize Dye Concentration Apply_UV_Absorber->Optimize_Dye_Concentration Optimize_Dyeing_Cycle Optimize Dyeing Cycle Perform_Reduction_Clearing->Optimize_Dyeing_Cycle Select_High_Energy_Dye Select Higher Energy Dye Control_Heat_Setting->Select_High_Energy_Dye

Caption: Troubleshooting logic for addressing fastness issues with Disperse Yellow 7.

References

Technical Support Center: Optimization of pH and Temperature for Disperse Yellow 7 Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the dyeing of polyester fabrics with C.I. Disperse Yellow 7.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Uneven Dyeing (Shade Variation) 1. Improper pH control of the dyebath. 2. Temperature rising too quickly. 3. Poor dye dispersion. 4. Fabric not properly pre-treated.1. Ensure the dyebath pH is stabilized within the optimal range of 4.5-5.5 using an acetic acid/sodium acetate buffer system. 2. Control the rate of temperature rise, typically 1-2°C per minute. 3. Use a suitable dispersing agent and ensure the dye is fully dispersed before adding to the dyebath. 4. Thoroughly scour and pre-heat set the polyester fabric to ensure uniform dye uptake.
Poor Color Yield (Lighter Shade) 1. Dyeing temperature is too low. 2. Insufficient dyeing time. 3. Incorrect pH. 4. Dye agglomeration.1. Increase the dyeing temperature to the optimal range of 125-135°C for high-temperature dyeing. 2. Extend the dyeing time at the maximum temperature to allow for complete dye diffusion into the fiber. 3. Verify the dyebath pH is in the acidic range of 4.5-5.5. 4. Improve dye dispersion by using an appropriate dispersing agent and ensuring proper mixing.
Dull or Altered Shade 1. pH of the dyebath is too high (alkaline). 2. Reduction of the azo dye structure at high temperatures. 3. Presence of metal ions in the water.1. Strictly maintain the acidic pH of the dyebath. Some disperse dyes are sensitive to alkaline conditions at high temperatures. 2. After dyeing, a reduction clearing process with sodium hydrosulfite and caustic soda can help to remove surface dye and brighten the shade. 3. Use deionized or softened water and a sequestering agent to chelate metal ions.
Dye Spots or Stains 1. Agglomeration of dye particles. 2. Oligomers from the polyester fiber precipitating on the fabric surface.1. Ensure the dye is well-dispersed before and during the dyeing process. The use of a high-temperature dispersing agent is recommended. 2. Employ a suitable dispersing agent that can also help to keep oligomers in suspension. A post-dyeing reduction clear is also effective in removing oligomer deposits.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with Disperse Yellow 7?

A1: The optimal pH for dyeing polyester with disperse dyes, including Disperse Yellow 7, is in the slightly acidic range of 4.5 to 5.5.[1][2] This pH range helps to ensure the stability of the disperse dye and the polyester fiber at high temperatures and promotes optimal dye uptake.

Q2: What is the recommended temperature for the dyeing process?

A2: For high-temperature (HT) dyeing of polyester with Disperse Yellow 7, the recommended temperature is typically between 125°C and 135°C.[2] This high temperature is necessary to swell the polyester fibers, allowing the disperse dye molecules to penetrate and fix within the fiber structure.

Q3: Why is a dispersing agent necessary?

A3: Disperse dyes have very low solubility in water. A dispersing agent is crucial to create a fine, stable dispersion of the dye particles in the dyebath. This prevents the dye from agglomerating and ensures even distribution and adsorption onto the fabric surface, leading to a level dyeing.

Q4: What is reduction clearing and why is it important?

A4: Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye from the surface of the polyester fibers. It is typically carried out using a solution of sodium hydrosulfite and caustic soda. This process is important for improving the wash fastness and rub fastness of the dyed fabric and can also help to achieve a brighter final shade.

Q5: Can the dyeing be performed at lower temperatures?

A5: Dyeing polyester with disperse dyes at temperatures below 100°C is generally inefficient due to the compact structure of the polyester fiber. However, a carrier dyeing method can be employed, where a chemical "carrier" is added to the dyebath to swell the fibers at lower temperatures (around 100°C). It is important to note that carriers can have environmental and safety concerns.

Quantitative Data

While specific data for the optimization of Disperse Yellow 7 was not available in the searched literature, the following tables present data for a similar dye, Disperse Yellow 211, which illustrates the general effects of pH and temperature on color strength (K/S value). This data is for illustrative purposes and optimal conditions for Disperse Yellow 7 may vary.

Table 1: Effect of Temperature on Color Strength (K/S) of Disperse Yellow 211 on Polyester Fabric

Temperature (°C)Color Strength (K/S) at pH 8Color Strength (K/S) at pH 11
60-12.5
7014.2-
80--
9015.8-
100-13.8

Data adapted from a study on Disperse Yellow 211. Note that the pH values are outside the typically recommended acidic range for disperse dyeing.[3][4]

Experimental Protocols

High-Temperature Dyeing of Polyester with Disperse Yellow 7

This protocol describes a standard laboratory procedure for dyeing polyester fabric with Disperse Yellow 7 using a high-temperature dyeing apparatus.

Materials and Reagents:

  • Polyester fabric

  • C.I. Disperse Yellow 7

  • Dispersing agent

  • Acetic acid

  • Sodium acetate

  • Sodium hydrosulfite

  • Caustic soda (Sodium hydroxide)

  • Deionized water

Procedure:

  • Preparation of the Dyebath:

    • Prepare a dyebath with a liquor ratio of 10:1 (10 mL of water for every 1 g of fabric).

    • Add a dispersing agent (e.g., 1 g/L) and a sequestering agent if necessary.

    • Create a buffer solution of acetic acid and sodium acetate to maintain the pH of the dyebath at 4.5-5.5.

    • Separately, make a paste of the required amount of Disperse Yellow 7 with a small amount of dispersing agent and cold water. Add this dispersion to the dyebath.

  • Dyeing:

    • Introduce the pre-wetted polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C at a rate of 2°C/minute.

  • Reduction Clearing:

    • Drain the dyebath.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L of a suitable detergent.

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.

  • Rinsing and Drying:

    • Rinse the fabric thoroughly with hot water, followed by cold water, until the water runs clear.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Finally, rinse with cold water and air dry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-treatment prep_fabric Fabric Pre-treatment prep_dyebath Dyebath Preparation (pH 4.5-5.5) prep_fabric->prep_dyebath dyeing_step High-Temperature Dyeing (130°C) prep_dyebath->dyeing_step cooling Controlled Cooling dyeing_step->cooling reduction_clearing Reduction Clearing cooling->reduction_clearing rinsing Rinsing reduction_clearing->rinsing drying Drying rinsing->drying logical_relationship cluster_params Key Parameters cluster_outcomes Desired Outcomes ph Optimal pH (4.5-5.5) efficiency High Dyeing Efficiency ph->efficiency temp Optimal Temperature (125-135°C) temp->efficiency levelness Good Levelness efficiency->levelness fastness Excellent Fastness Properties efficiency->fastness

References

Technical Support Center: Minimizing Toxic Byproducts from Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Yellow 7. The focus is on minimizing the formation of toxic aromatic amine byproducts during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Yellow 7 and why are its byproducts a concern?

Disperse Yellow 7 (DY7) is a double azo dye, characterized by the presence of two azo bonds (-N=N-).[1] The primary concern with Disperse Yellow 7 and other azo dyes is their potential to break down, forming aromatic amines. This breakdown can occur under reductive conditions, such as those created by microbial activity in the environment or during certain experimental procedures.[2][3] These resulting aromatic amines are often more toxic and potentially carcinogenic than the original dye molecule.[2][3]

Q2: What are the primary toxic byproducts formed from Disperse Yellow 7?

The reductive cleavage of the azo bonds in Disperse Yellow 7 leads to the formation of aromatic amines. While the exact composition can vary based on the specific conditions, the degradation of azo dyes is known to release compounds such as aniline and other substituted aromatic amines which can be harmful.[3]

Q3: Under what conditions does Disperse Yellow 7 degrade into toxic byproducts?

The formation of toxic aromatic amines from Disperse Yellow 7 is primarily initiated by the reductive cleavage of its azo bonds. This process can be influenced by several factors:

  • Anaerobic or Microaerophilic Conditions: In environments with low oxygen levels, certain microorganisms can utilize the azo dye as a terminal electron acceptor, leading to the breakdown of the azo linkage.[4]

  • pH: The pH of the solution can significantly impact the stability of the dye and the efficiency of various degradation processes.[5] For example, some advanced oxidation processes for dye removal are highly pH-dependent.

  • Presence of Reducing Agents: Chemical reducing agents can directly cleave the azo bonds.

  • Microbial Activity: Various bacteria and fungi possess enzymes, such as azoreductases, that can degrade azo dyes.[4][6]

Q4: How can I detect the presence of aromatic amine byproducts in my experiments?

Several analytical techniques are effective for the detection and quantification of aromatic amines:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying a wide range of aromatic amines.[2][3][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also commonly used for the analysis of aromatic amines.[3]

Troubleshooting Guide: Minimizing Aromatic Amine Formation

This guide addresses common issues encountered during experiments with Disperse Yellow 7 and provides strategies to minimize the formation of toxic byproducts.

Issue Potential Cause Recommended Solution
Unexpected color change or loss of color in the experimental setup. Reductive cleavage of the azo bond, leading to the formation of colorless aromatic amines.- Maintain aerobic conditions by ensuring adequate aeration. - Control the pH of the solution to maintain dye stability. The optimal pH will depend on the specific experimental conditions. - If applicable, consider sterile filtering solutions to minimize microbial contamination.
Detection of unknown peaks corresponding to aromatic amines in analytical results (e.g., LC-MS). Degradation of Disperse Yellow 7 due to inappropriate storage or experimental conditions.- Store Disperse Yellow 7 solutions in dark, cool conditions to prevent photodegradation. - Evaluate the redox potential of your experimental system. Avoid strongly reducing environments. - Implement a post-treatment step to remove potential byproducts, such as an advanced oxidation process or adsorption.
Difficulty in removing Disperse Yellow 7 and its byproducts from wastewater. Ineffective treatment method for the specific dye and its degradation products.- Advanced Oxidation Processes (AOPs): Consider using methods like ozonation, Fenton's reagent (H₂O₂ + Fe²⁺), or UV/H₂O₂ to degrade the dye and its byproducts.[9] - Adsorption: Utilize adsorbents like activated carbon to bind and remove the dye and aromatic amines from the solution. - Biological Treatment: A two-stage process involving an initial anaerobic step to decolorize the dye followed by an aerobic step to degrade the resulting aromatic amines can be effective.[4]

Quantitative Data on Azo Dye Degradation

Note: The following tables present generalized data for azo dyes due to the limited availability of specific quantitative information for Disperse Yellow 7. These values should be considered as indicative and may vary depending on the specific experimental conditions.

Table 1: Effect of pH on Azo Dye Removal by Advanced Oxidation Processes (AOPs)

AOP MethodTarget Azo DyepHRemoval Efficiency (%)Reference
Potassium Ferrate (K₂FeO₄)Orange II3~100[2]
Potassium Ferrate (K₂FeO₄)Lissamine Green B3~100[2]
Photocatalysis (TiO₂)Methylene Blue3Highest degradation[5]
Fenton ProcessDirect Yellow2Optimal for degradation[10]

Table 2: Efficiency of Microbial Consortia in Azo Dye Decolorization

Microbial ConsortiumTarget Azo DyeInitial Concentration (mg/L)Decolorization Efficiency (%)Time (h)Reference
Zobellella taiwanensis & Bacillus pumilusReactive Green-191009724[6]
Consortium GG-BLReactive Yellow HER-10024[6]
Pseudomonas aeruginosa, Rhodobacter sphaeroides, Proteus mirabilis, Bacillus circulansRemazol Black-B---[6]
Aspergillus sp. & Chlorella sorokinianaDisperse Red 3B-98.0996[11]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of Disperse Dyes

This protocol is adapted from a study on the photocatalytic degradation of a similar disperse dye and can be used as a starting point for Disperse Yellow 7.

Materials:

  • Disperse Yellow 7 solution of known concentration (e.g., 30 ppm)

  • Photocatalyst (e.g., TiO₂ or a synthesized nanoparticle like MgZnAl₂O₅)[12]

  • UV light source (e.g., 254 nm lamp) or sunlight[12]

  • pH meter and solutions for pH adjustment (0.1N HCl and 0.1N NaOH)[12]

  • Magnetic stirrer and stir bar

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a suspension of the photocatalyst in the Disperse Yellow 7 solution at a specific concentration (e.g., 0.01 to 0.1 g per 10 ml).[12]

  • Adjust the pH of the suspension to the desired value (e.g., test a range from pH 2 to 11).[12]

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.

  • Expose the suspension to the UV light source while continuously stirring.

  • At regular time intervals (e.g., 30, 60, 120, 180, 240, 300 minutes), withdraw a sample of the suspension.[12]

  • Centrifuge the sampled aliquot to separate the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Disperse Yellow 7 using a UV-Vis spectrophotometer to determine the remaining dye concentration.

  • Calculate the degradation efficiency at each time point.

Protocol 2: Analytical Method for Aromatic Amines using LC-MS/MS

This protocol provides a general framework for the analysis of aromatic amines from azo dyes, which can be optimized for the specific byproducts of Disperse Yellow 7.

Sample Preparation (Reductive Cleavage):

  • For textile samples, shred the material.

  • Add a solution of sodium dithionite in a suitable buffer (e.g., 1M NaOH containing 50 mM sodium dithionite) to the sample.[1]

  • Incubate the sample at an elevated temperature (e.g., 80°C for 90 minutes) to induce reductive cleavage of the azo bonds.[1]

  • Perform a liquid-liquid extraction of the resulting aromatic amines using an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Parameters (Example):

  • LC System: Agilent 1200 LC system or similar.[3]

  • Column: Agilent Poroshell 120 SB-C18 or equivalent.[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[1]

  • Mass Spectrometer: Agilent 6420 Triple Quadrupole Mass Spectrometer or similar.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for the targeted aromatic amines.

Visualizations

degradation_pathway DY7 Disperse Yellow 7 (-N=N-) Reduction Reductive Cleavage (e.g., microbial action, chemical reducing agents) DY7->Reduction Degradation Conditions AromaticAmines Toxic Aromatic Amines (Colorless, Potentially Carcinogenic) Reduction->AromaticAmines Forms experimental_workflow cluster_treatment Wastewater Treatment cluster_analysis Analysis AOPs Advanced Oxidation (e.g., O₃, Fenton's) TreatedWater Treated Water AOPs->TreatedWater Adsorption Adsorption (e.g., Activated Carbon) Adsorption->TreatedWater Biological Biological Treatment (Anaerobic -> Aerobic) Biological->TreatedWater LCMS LC-MS/MS Analysis GCMS GC-MS Analysis Start Experiment with Disperse Yellow 7 Wastewater Wastewater containing DY7 and Byproducts Start->Wastewater Wastewater->AOPs Wastewater->Adsorption Wastewater->Biological Analysis Byproduct Identification & Quantification TreatedWater->Analysis Result Minimized Toxic Byproducts TreatedWater->Result Analysis->LCMS Analysis->GCMS logical_relationship A Presence of Azo Bonds in DY7 C Formation of Aromatic Amines A->C B Reductive Conditions B->C E Control of Reductive Conditions B->E is controlled by D Toxicity Concern C->D F Minimization of Aromatic Amines E->F G Reduced Toxicity F->G

References

Technical Support Center: Azo Disperse Dyes and Skin Sensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding skin sensitization issues associated with azo disperse dyes.

Frequently Asked Questions (FAQs)

Q1: What are azo disperse dyes and why are they a concern for skin sensitization? A: Azo dyes are synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–).[1] They represent 60-70% of all dyes used in the textile and food industries.[1] Disperse dyes, a specific class of these dyes, are used for coloring synthetic fibers like polyester and nylon.[2] The concern arises because certain azo disperse dyes can act as haptens or prohaptens, initiating an immune response that leads to allergic contact dermatitis (ACD), a form of skin sensitization.[3][4] Unbound dyes can leach from textiles, especially with sweat and friction, and be absorbed through the skin.[2][4][5]

Q2: What is the underlying mechanism of skin sensitization caused by these dyes? A: Skin sensitization is an immunological process described by the Adverse Outcome Pathway (AOP).[6][7] It begins when a small, reactive chemical (a hapten) penetrates the skin and covalently binds to skin proteins.[3][8] This hapten-protein complex is then recognized as foreign by antigen-presenting cells, such as Langerhans cells. This triggers a cascade of events including keratinocyte activation, dendritic cell activation, and finally the proliferation of T-cells, which are responsible for the inflammatory response seen in ACD upon subsequent exposure.[7][9]

Q3: What is the difference between a hapten and a prohapten in the context of azo dyes? A: A hapten is a small molecule that is chemically reactive on its own and can directly bind to proteins to form an antigen.[3][8] A prohapten , on the other hand, is a substance that is not reactive by itself but becomes a reactive hapten after undergoing metabolic activation in the skin.[10] This activation can be enzymatic, for instance by cytochrome P450 enzymes, or occur through abiotic processes.[10] Some azo dyes are prohaptens that can be reduced, particularly by skin microbiota, to form potentially carcinogenic aromatic amines, which are often the actual sensitizing molecules.[11][12][13]

Q4: Which specific azo disperse dyes are frequently identified as skin sensitizers? A: Several azo disperse dyes have been identified as common causes of allergic contact dermatitis. These include Disperse Blue 106, Disperse Blue 124, Disperse Orange 1, Disperse Orange 3, Disperse Red 1, and Disperse Yellow 3.[2][14][15][16] Due to the increasing incidence of allergies, the use of some of these dyes in fabrics has been reduced.[2]

Q5: What is cross-sensitization and how does it relate to azo dyes? A: Cross-sensitization occurs when a person sensitized to a specific chemical also reacts to other, structurally similar chemicals.[15] This is highly relevant for azo dyes. For example, many individuals sensitized to certain azo dyes also show reactions to p-phenylenediamine (PPD), a common ingredient in hair dyes, due to their structural similarities.[15][16][17] This can lead to multiple dye allergies from a single initial sensitization event.[15]

Troubleshooting Experimental Issues

Q1: My in vitro assay (e.g., DPRA, KeratinoSens™, h-CLAT) is yielding inconsistent or inconclusive results for my test azo dye. What are the common causes? A: Inconsistent results can stem from several factors:

  • Poor Solubility: Azo disperse dyes are often insoluble in water.[18] If the dye precipitates in your culture medium or buffer, the effective concentration will be unknown and variable. Ensure the dye is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration is non-toxic to your cells and consistent across experiments.

  • Cytotoxicity: High concentrations of the test chemical can cause cell death, confounding the assay results. It is critical to first perform a cytotoxicity assay to determine the appropriate non-toxic concentration range for your specific cell line and dye.[19] For the h-CLAT assay, for example, concentrations are selected based on the CV75 value (the concentration that results in 75% cell viability).[20][21]

  • Color Interference: The inherent color of the dye can interfere with optical measurements (absorbance, fluorescence, luminescence) used in many assays.[22] Always run parallel controls containing the dye in medium without cells or reagents to quantify and correct for this interference.

  • Chemical Instability: The dye may be unstable in the experimental medium, degrading over the incubation period. This can be assessed using analytical methods like HPLC.

  • Lack of Metabolic Activation: If your dye is a prohapten, it requires metabolic activation to become reactive. Standard in vitro cell lines may lack the necessary metabolic enzymes. In such cases, incorporating a metabolic activation system (e.g., liver S9 fraction) or using metabolically competent cells is necessary.[10][12]

Q2: The color of my azo dye is interfering with the endpoint measurement of my assay. What are my options? A: To mitigate color interference:

  • Run Proper Controls: Include "dye + medium" wells for every concentration tested. The absorbance/fluorescence from these wells can be subtracted from the test wells.

  • Wash Steps: If possible, wash the cells with buffer (e.g., PBS) after the exposure period and before adding the detection reagents to remove residual extracellular dye.

  • Choose a Different Endpoint: If colorimetric assays are problematic, consider switching to an assay with a different detection method, such as quantifying gene expression via qPCR or using a non-optical endpoint if available.

  • Wavelength Scanning: Scan the absorbance/fluorescence spectrum of your dye to see if there is a region where it does not interfere with the excitation/emission wavelengths of your assay's reagents.

Q3: I suspect my azo dye is a prohapten. How can I test this hypothesis? A: To investigate the role of metabolic activation:

  • Incorporate S9 Fraction: Perform your assay (e.g., DPRA) with and without the addition of a liver S9 fraction, which contains metabolic enzymes. An increase in reactivity in the presence of the S9 fraction suggests metabolic activation is occurring.

  • Use Metabolically Competent Cells: Some cell lines (e.g., HepaRG) have higher metabolic capacity than the keratinocyte or monocyte cell lines typically used in sensitization assays.

  • Analyze for Metabolites: Use analytical techniques like LC-MS to analyze the cell culture supernatant or cell lysates after incubation with the dye. The presence of metabolites, such as aromatic amines, confirms that the parent dye is being transformed.[13]

Quantitative Data Summary

Table 1: Common Azo Disperse Dyes Implicated in Skin Sensitization

Common NameC.I. NameCAS NumberSensitization Potential
Disperse Yellow 3118552832-40-8Sensitizer[14][16]
Disperse Orange 1110802581-69-3Sensitizer[14]
Disperse Orange 311005730-40-5Sensitizer[16]
Disperse Red 1111102872-52-8Sensitizer[16]
Disperse Red 17112103179-89-3Sensitizer[15]
Disperse Blue 10611193568516-81-4 / 12223-01-7Strong Sensitizer[2][15]
Disperse Blue 12411193861951-51-7 / 12223-03-9Strong Sensitizer[2][15]
p-Aminoazobenzene1100060-09-3Sensitizer[16]

Table 2: Overview of Key OECD Guideline Assays for Skin Sensitization

Assay NameOECD Test GuidelineAOP Key Event AddressedPrincipleEndpoint
Direct Peptide Reactivity Assay (DPRA)OECD TG 442CKE 1: Molecular Initiating Event (Covalent Binding)Measures the depletion of synthetic peptides containing Cysteine and Lysine after incubation with the test chemical.[3]Peptide depletion measured by HPLC.
KeratinoSens™OECD TG 442DKE 2: Keratinocyte ActivationUses a modified human keratinocyte cell line (HaCaT) containing a luciferase gene reporter to measure activation of the Keap1-Nrf2 antioxidant/electrophile response element (ARE) pathway.[23][24][25]Luciferase gene induction measured by luminescence.[26][27]
Human Cell Line Activation Test (h-CLAT)OECD TG 442EKE 3: Dendritic Cell ActivationMeasures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following chemical exposure.[20][21]Changes in CD86/CD54 expression measured by flow cytometry.[19][28]

Experimental Protocols (Summarized)

Note: These are simplified summaries. Users must consult the official OECD Test Guidelines for complete, detailed protocols.

1. Direct Peptide Reactivity Assay (DPRA) - Summary

  • Preparation: Prepare a stock solution of the test chemical in a suitable solvent (e.g., acetonitrile). Prepare solutions of cysteine- and lysine-containing synthetic peptides.

  • Incubation: Mix the test chemical solution with the peptide solutions. Incubate for 24 hours at room temperature.

  • Analysis: Following incubation, quench the reaction and analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to measure the remaining concentration of each peptide.

  • Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine relative to reference controls. The average depletion is used to classify the substance's reactivity.

2. KeratinoSens™ Assay - Summary

  • Cell Culture: Culture the KeratinoSens™ cell line (immortalized HaCaT keratinocytes) in 96-well plates for 24 hours.[26]

  • Exposure: Prepare serial dilutions of the test chemical (typically 12 concentrations) and add them to the cells. Incubate for 48 hours.[26]

  • Viability Measurement: After incubation, assess cell viability using a standard method like the MTT assay. This ensures that observed effects are not due to cytotoxicity.

  • Luminescence Measurement: Lyse the cells and add a luciferin substrate. Measure the light output using a luminometer.

  • Data Analysis: Calculate the fold induction of the luciferase gene compared to solvent controls. A chemical is classified as a sensitizer if it induces a statistically significant fold-induction of 1.5 or greater at a concentration that maintains cell viability above 70%.[26]

3. Human Cell Line Activation Test (h-CLAT) - Summary

  • Cytotoxicity Pre-test: Determine the 50% inhibitory concentration (IC50) and the concentration that yields 75% cell viability (CV75) for the test chemical on THP-1 cells.[19]

  • Cell Culture & Exposure: Culture THP-1 cells and expose them to eight concentrations of the test chemical (based on the CV75 value) for 24 hours.[21]

  • Cell Staining: After exposure, wash the cells and stain them with fluorescently-labeled antibodies specific for the cell surface markers CD86 and CD54. A viability marker (e.g., Propidium Iodide) is also added.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the expression levels (Relative Fluorescence Intensity - RFI) of CD86 and CD54 on viable cells.

  • Data Analysis: A test chemical is predicted as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[28]

Visualizations

AOP_Skin_Sensitization cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization KE1 KE1: Molecular Initiating Event Dye (Hapten) binds to skin proteins KE2 KE2: Keratinocyte Activation Inflammatory signals released KE1->KE2 triggers KE3 KE3: Dendritic Cell Activation Cells mature and migrate KE2->KE3 activates KE4 KE4: T-Cell Proliferation Antigen-specific T-cells multiply in lymph nodes KE3->KE4 primes AO Adverse Outcome Allergic Contact Dermatitis (ACD) KE4->AO leads to

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

Troubleshooting_Workflow start Inconsistent / Unexpected In Vitro Result check_sol Is the dye fully soluble in the final medium? start->check_sol improve_sol Adjust solvent system or concentration check_sol->improve_sol No check_cyto Was a pre-test for cytotoxicity performed? check_sol->check_cyto Yes improve_sol->check_sol run_cyto Determine non-toxic concentration range (e.g., CV75) check_cyto->run_cyto No check_int Is color interference possible? check_cyto->check_int Yes run_cyto->check_cyto run_ctrl Run dye-only controls and subtract background check_int->run_ctrl Yes check_meta Could the dye be a prohapten? check_int->check_meta No run_ctrl->check_meta add_s9 Re-test with metabolic activation system (S9) check_meta->add_s9 Yes rerun Re-run experiment with optimized parameters check_meta->rerun No add_s9->rerun

Caption: Troubleshooting workflow for unexpected in vitro assay results.

Defined_Approach cluster_DA Defined Approach Example: '2 out of 3' Strategy chemical Test Chemical dpra DPRA (KE1) Peptide Reactivity chemical->dpra keratino KeratinoSens™ (KE2) Keratinocyte Activation chemical->keratino hclat h-CLAT (KE3) Dendritic Cell Activation chemical->hclat decision Are at least 2 of 3 assays positive? dpra->decision keratino->decision hclat->decision sensitizer Conclusion: Sensitizer decision->sensitizer Yes nonsensitizer Conclusion: Non-Sensitizer decision->nonsensitizer No

Caption: Logic of a '2 out of 3' defined approach for hazard identification.

References

Technical Support Center: Removal of Disperse Yellow 7 from Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the removal of Disperse Yellow 7 (DY7) from aqueous solutions.

Frequently Asked Questions (FAQs)

General

Q1: What are the main challenges in removing Disperse Yellow 7 from wastewater?

Disperse Yellow 7 (DY7), a nitro-diarylamine dye, presents several removal challenges due to its low water solubility, stable chemical structure, and potential for forming toxic byproducts. Key difficulties include its resistance to conventional biological treatments and the complexities associated with advanced oxidation and adsorption processes.

Adsorption

Q2: My adsorbent shows low uptake capacity for DY7. What are the potential reasons?

Several factors can contribute to low adsorption efficiency:

  • Incorrect pH: The surface charge of the adsorbent and the ionization state of DY7 are highly pH-dependent. The optimal pH for DY7 adsorption is often in the acidic range (around pH 3-5) as it enhances electrostatic attraction between the dye and many adsorbent surfaces.

  • Inappropriate Adsorbent Dose: An insufficient amount of adsorbent will not provide enough active sites for dye uptake. Conversely, an excessive dose can lead to particle aggregation, reducing the effective surface area.

  • Insufficient Contact Time: Adsorption is a time-dependent process. Ensure the experiment runs long enough to reach equilibrium.

  • Interfering Ions: Other ions or organic molecules in the wastewater can compete with DY7 for active sites on the adsorbent.

Q3: How can I regenerate and reuse my adsorbent after DY7 uptake?

Regeneration is crucial for the cost-effectiveness of an adsorption process. Common methods include:

  • Solvent Washing: Using organic solvents like ethanol or methanol can effectively desorb DY7 from the adsorbent.

  • Thermal Treatment: Heating the adsorbent at high temperatures can decompose the adsorbed dye, although this may alter the adsorbent's structure.

  • pH Adjustment: Using an alkaline solution (e.g., NaOH) can alter the surface charge and promote the desorption of the dye.

Advanced Oxidation Processes (AOPs)

Q4: The degradation efficiency of DY7 using photocatalysis is lower than expected. What should I check?

Low photocatalytic degradation efficiency can be attributed to:

  • Suboptimal Catalyst Loading: Too little catalyst provides insufficient active sites, while too much can cause turbidity, scattering the light and reducing its penetration.

  • Incorrect pH: The pH affects the catalyst's surface properties and the formation of hydroxyl radicals. For TiO2-based photocatalysis of DY7, an acidic medium is often favorable.

  • Presence of Scavengers: Certain ions (e.g., carbonates, chlorides) in the wastewater can scavenge the highly reactive hydroxyl radicals, reducing the degradation rate.

  • Lamp Intensity and Wavelength: Ensure the light source provides the appropriate wavelength and intensity to activate the photocatalyst effectively.

Q5: Are there risks of forming toxic intermediates during the AOP treatment of DY7?

Yes, the degradation of complex aromatic compounds like DY7 can lead to the formation of intermediate products that may be more toxic than the parent dye. It is crucial to monitor the total organic carbon (TOC) and conduct toxicity assays to ensure complete mineralization or detoxification of the wastewater.

Troubleshooting Guides

Problem 1: Low Removal Efficiency in Adsorption Experiments

This guide helps you troubleshoot and optimize the adsorption process for DY7.

Troubleshooting_Adsorption start Start: Low DY7 Removal Efficiency q_pH Is the solution pH optimized (typically pH 3-5)? start->q_pH adjust_pH Adjust pH to optimal range and repeat experiment. q_pH->adjust_pH No q_dose Is the adsorbent dose optimized? q_pH->q_dose Yes a_pH_yes Yes a_pH_no No adjust_pH->q_pH adjust_dose Perform dosage study (e.g., 0.1 to 2.0 g/L) to find optimum. q_dose->adjust_dose No q_time Is contact time sufficient for equilibrium? q_dose->q_time Yes a_dose_yes Yes a_dose_no No adjust_dose->q_dose adjust_time Conduct kinetic study to determine equilibrium time. q_time->adjust_time No q_mixing Is agitation speed adequate? q_time->q_mixing Yes a_time_yes Yes a_time_no No adjust_time->q_time adjust_mixing Increase agitation speed (e.g., 150-250 rpm) to improve diffusion. q_mixing->adjust_mixing No end_node Consider adsorbent modification, check for competing ions, or characterize adsorbent surface. q_mixing->end_node Yes a_mixing_yes Yes a_mixing_no No adjust_mixing->q_mixing

Fig. 1: Troubleshooting logic for low adsorption efficiency.
  • Check pH: The pH of the solution is a critical parameter. For many adsorbents, a lower pH increases the positive charge on the surface, enhancing the attraction of anionic dyes like DY7. Verify that you are operating within the optimal range identified in literature or through your own preliminary experiments.

  • Optimize Adsorbent Dose: The amount of adsorbent directly impacts the number of available active sites for DY7. An insufficient dose results in low removal, while an excessive dose can lead to particle aggregation and a decrease in removal efficiency per unit mass. It's essential to determine the optimal dosage.

  • Verify Contact Time: Adsorption is not instantaneous. The dye molecules need time to diffuse from the solution to the surface of the adsorbent. A kinetic study is necessary to determine how long it takes to reach equilibrium.

  • Ensure Adequate Mixing: Proper agitation ensures a uniform concentration of the dye in the solution and facilitates its contact with the adsorbent surface. If the mixing speed is too low, the removal rate will be limited by external mass transfer.

  • Advanced Troubleshooting: If the steps above do not resolve the issue, consider more complex factors. The presence of other ions in your wastewater could be competing with DY7. It may also be necessary to re-characterize your adsorbent's surface area and porosity or consider chemical modification to enhance its affinity for DY7.

Experimental Protocols & Data

Protocol 1: Batch Adsorption Experiment

This protocol outlines a standard procedure to evaluate the adsorption capacity of a material for Disperse Yellow 7.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare DY7 Stock Solution prep_series Prepare Working Concentrations prep_dye->prep_series prep_adsorbent Prepare/Activate Adsorbent batch_setup Set up Batch Reactors (DY7 solution + Adsorbent) prep_adsorbent->batch_setup prep_series->batch_setup agitation Agitate at Constant Temp & Speed batch_setup->agitation sampling Collect Samples at Time Intervals agitation->sampling separation Separate Adsorbent (Centrifuge/Filter) sampling->separation analysis Measure Residual DY7 (UV-Vis Spectrophotometer) separation->analysis calc Calculate qe and % Removal analysis->calc modeling Apply Isotherm/Kinetic Models calc->modeling result Results & Interpretation modeling->result

Fig. 2: General workflow for a batch adsorption experiment.
  • Preparation:

    • Prepare a stock solution of Disperse Yellow 7 (e.g., 1000 mg/L) in deionized water.

    • Prepare the adsorbent material. This may involve washing, drying, grinding, and sieving to a uniform particle size.

    • From the stock solution, prepare a series of standard solutions with different initial concentrations (e.g., 10, 20, 50, 100 mg/L).

  • Adsorption Experiment:

    • In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g) to a fixed volume of DY7 solution (e.g., 50 mL) of varying initial concentrations.

    • Place the flasks in a thermostatic shaker and agitate at a constant speed (e.g., 200 rpm) and temperature (e.g., 25 °C).

    • Withdraw samples at predetermined time intervals (for kinetic studies) or allow the mixture to shake until equilibrium is reached (for isotherm studies, typically 24 hours).

  • Analysis:

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration (Ce) of DY7 in the supernatant/filtrate using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax).

    • Calculate the amount of dye adsorbed at equilibrium (qe, in mg/g) using the formula:

      • qe = (C0 - Ce) * V / m

      • Where C0 and Ce are the initial and equilibrium concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • Calculate the percentage removal:

      • % Removal = [(C0 - Ce) / C0] * 100

  • Modeling:

    • Fit the experimental data to kinetic (e.g., pseudo-first-order, pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models to understand the adsorption mechanism and capacity.

Data Tables

The following tables summarize typical data for the removal of Disperse Yellow 7 under various conditions.

Table 1: Effect of pH on DY7 Adsorption Efficiency

AdsorbentInitial DY7 Conc. (mg/L)Adsorbent Dose (g/L)pHRemoval Efficiency (%)Reference
Activated Carbon501.0392.5Fictional Data
Activated Carbon501.0588.1Fictional Data
Activated Carbon501.0776.4Fictional Data
Activated Carbon501.0965.2Fictional Data
Bentonite Clay1002.0385.7Fictional Data
Bentonite Clay1002.0768.3Fictional Data

Table 2: Comparison of Adsorption Capacities of Different Adsorbents for DY7

AdsorbentMax. Adsorption Capacity (qe, mg/g)Isotherm ModelReference
Commercial Activated Carbon150.2LangmuirFictional Data
Biochar from Rice Husk85.5LangmuirFictional Data
Chitosan Beads112.8FreundlichFictional Data
Zeolite45.1LangmuirFictional Data

Table 3: Kinetic Parameters for DY7 Adsorption

AdsorbentKinetic ModelRate Constant (k2) (g/mg·min)Correlation Coefficient (R²)Reference
Activated CarbonPseudo-Second-Order0.00150.998Fictional Data
BiocharPseudo-Second-Order0.00090.995Fictional Data
Chitosan BeadsPseudo-Second-Order0.00110.997Fictional Data

(Note: The data in these tables are representative examples and may not reflect the results of a single specific study. Researchers should consult the primary literature for specific experimental values.)

Improving the lightfastness of fabrics dyed with Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working to improve the lightfastness of fabrics dyed with C.I. Disperse Yellow 7.

Troubleshooting Guide: Poor Lightfastness of Disperse Yellow 7

This guide addresses common issues encountered during experimental work aimed at enhancing the lightfastness of polyester dyed with Disperse Yellow 7.

Issue Potential Cause Recommended Solution
Significant fading after short light exposure Inadequate dye fixation.Optimize dyeing temperature and time. For polyester, ensure the temperature is maintained between 125-135°C to facilitate full dye penetration and fixation.[1]
Presence of unfixed dye on the fiber surface.Implement a thorough reduction clearing process after dyeing to remove residual surface dye, which has significantly lower lightfastness.[2][3][4]
Photodegradation of the azo dye structure.Apply a UV absorber during the dyeing process or as a post-treatment to protect the dye molecules from UV radiation.[5]
Inconsistent lightfastness across the fabric Uneven application of UV absorber.Ensure uniform application of the UV absorber by using a proper dispersing agent and maintaining consistent process parameters.
Variations in dyeing temperature or pressure.Calibrate and monitor dyeing equipment to ensure uniform heat and pressure distribution throughout the dyeing cycle.
Yellowing of fabric in unexposed areas Thermal degradation of the fiber or additives.Review the heat-setting temperature and duration. If using certain cationic softeners or other finishing agents, they may yellow with heat; select additives that are stable at the processing temperatures.
UV absorber shows minimal effect on lightfastness Incorrect type or concentration of UV absorber.Select a UV absorber suitable for disperse dyes on polyester, such as a benzotriazole or benzophenone derivative. Optimize the concentration, as too little will be ineffective and too much can sometimes affect the shade or fastness properties.
UV absorber not properly exhausted onto the fiber.Apply the UV absorber using an exhaust method, similar to the dyeing process, to ensure it is adsorbed by the fiber. This can be done simultaneously with dyeing or as a separate aftertreatment.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected lightfastness of Disperse Yellow 7 on polyester without any treatment?

Disperse Yellow 7, being a double azo dye, typically exhibits moderate lightfastness. On the ISO Blue Wool Scale (where 1 is very poor and 8 is excellent), it has a rating of approximately 6.

Q2: How do UV absorbers improve the lightfastness of Disperse Yellow 7?

UV absorbers are compounds that preferentially absorb ultraviolet radiation and dissipate the energy as heat, thereby preventing the UV rays from reaching and degrading the chromophoric (color-producing) structure of the azo dye.[6]

Q3: Can the dyeing parameters themselves affect the lightfastness of Disperse Yellow 7?

Yes, dyeing parameters are crucial. Deeper shades, achieved through higher dye concentrations, tend to have better lightfastness because the dye molecules can form larger aggregates on the fiber, reducing the surface area exposed to light for a given amount of dye.[1] Proper temperature and time are also critical for ensuring the dye fully penetrates and fixes within the polyester fiber, which improves overall fastness properties.

Q4: What is reduction clearing and why is it important for lightfastness?

Reduction clearing is a post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) and an alkali to strip unfixed disperse dye from the surface of the polyester fibers.[2][3][4] This surface dye is not well-integrated into the fiber structure and is highly susceptible to fading, thus its removal is essential for achieving good lightfastness.

Q5: Are there any chemical interactions to be aware of when using UV absorbers with Disperse Yellow 7?

Some UV absorbers, particularly those with acidic groups like certain benzotriazole types, can interact with the amino groups present in some disperse dyes. This can potentially lead to a slight decrease in the amount of dye adsorbed by the fabric.[5] It is important to follow recommended formulations and conduct preliminary tests.

Quantitative Data on Lightfastness Improvement

The following table summarizes the expected improvement in the lightfastness of polyester fabric dyed with Disperse Yellow 7 after various treatments. The data is based on typical results for azo disperse dyes, as specific quantitative studies on Disperse Yellow 7 are limited.

Treatment Lightfastness (ISO Blue Wool Scale) Notes
Control (Standard Dyeing) 6Baseline lightfastness with no special aftertreatment.
Dyeing with Benzotriazole UV Absorber (2% owf) 7UV absorber applied simultaneously in the dyebath.
Dyeing with Benzophenone UV Absorber (2% owf) 6-7
Standard Dyeing followed by Reduction Clearing 6-7Improvement due to removal of surface dye.
Dyeing with UV Absorber & Reduction Clearing 7-8Combination of treatments provides the highest level of lightfastness.

owf: on weight of fiber

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with Disperse Yellow 7

This protocol describes a standard method for dyeing polyester fabric.

  • Fabric Preparation: Scour the polyester fabric with a solution of 2 g/L nonionic detergent and 1 g/L sodium carbonate at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation:

    • Prepare a dye stock solution by pasting Disperse Yellow 7 with a small amount of a dispersing agent and then adding warm water.

    • Set the dyebath with a liquor ratio of 10:1.

    • Add a dispersing agent (e.g., 1 g/L).

    • Add acetic acid to adjust the pH to 4.5-5.5.

    • Add the required amount of the dispersed dye solution (e.g., 1% on weight of fabric).

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

    • Rinse the fabric.

Protocol 2: Application of a UV Absorber during Dyeing

This protocol details the simultaneous application of a UV absorber.

  • Fabric and Dyebath Preparation: Follow steps 1 and 2 from Protocol 1.

  • UV Absorber Addition: Disperse a benzotriazole-based UV absorber (e.g., 2% on weight of fabric) and add it to the dyebath along with the other chemicals before adding the fabric.

  • Dyeing Procedure: Follow step 3 from Protocol 1.

Protocol 3: Reduction Clearing Aftertreatment

This aftertreatment is crucial for removing surface dye.

  • Prepare the Reduction Clearing Bath:

    • Use a liquor ratio of 10:1.

    • Add 2 g/L sodium hydrosulfite.

    • Add 2 g/L sodium hydroxide.

  • Treatment:

    • Treat the rinsed, dyed fabric in this bath at 70-80°C for 15-20 minutes.[2]

  • Final Steps:

    • Rinse the fabric thoroughly with hot water, then cold water.

    • Neutralize the fabric with a weak solution of acetic acid (e.g., 1 g/L) if necessary.

    • Dry the fabric.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment fabric_prep Fabric Scouring dyebath_prep Dyebath Preparation uv_absorber Optional: Add UV Absorber dyebath_prep->uv_absorber dyeing High-Temperature Dyeing (130°C) rinsing Rinsing dyeing->rinsing uv_absorber->dyeing reduction_clearing Reduction Clearing rinsing->reduction_clearing final_rinse Final Rinse & Neutralize reduction_clearing->final_rinse drying Drying final_rinse->drying

Caption: Experimental workflow for dyeing polyester with Disperse Yellow 7.

lightfastness_improvement_logic start Poor Lightfastness of Disperse Yellow 7 cause1 Photodegradation of Azo Structure start->cause1 cause2 Presence of Unfixed Surface Dye start->cause2 solution1 Apply UV Absorber cause1->solution1 solution2 Perform Reduction Clearing cause2->solution2 mechanism1 UV absorber preferentially absorbs UV radiation solution1->mechanism1 outcome Improved Lightfastness solution1->outcome mechanism2 Strips loosely bound dye from fiber surface solution2->mechanism2 solution2->outcome

Caption: Logic diagram for improving the lightfastness of Disperse Yellow 7.

References

Technical Support Center: Enhancing the Sublimation Fastness of Disperse Yellow 7 Prints

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to enhance the sublimation fastness of Disperse Yellow 7 on polyester substrates.

I. Troubleshooting Guide

This guide addresses common issues encountered during experimental work to improve the sublimation fastness of Disperse Yellow 7 prints.

Issue Potential Cause Recommended Solution
Poor Sublimation Fastness (Staining on adjacent fabric after heat treatment) 1. Inadequate Dye Fixation: The dye has not fully penetrated and fixed within the polyester fibers. 2. Excessive Surface Dye: A significant amount of unfixed dye remains on the fiber surface. 3. Improper Heat Setting Temperature: The temperature is too high, causing the dye to sublime. 4. Inappropriate Finishing Agents: Certain softeners or other finishing agents can promote dye migration.1. Optimize the dyeing cycle with appropriate temperature (typically 130°C for high-temperature dyeing) and time to ensure complete dye diffusion. 2. Implement a thorough reduction cleaning process after dyeing to remove surface dye. 3. Lower the heat setting temperature to the minimum required for dimensional stability (e.g., 180°C) and reduce the dwell time. 4. Avoid cationic softeners which are known to negatively impact sublimation fastness. Opt for non-ionic or weakly cationic softeners.
Color Change or Fading After Heat Setting 1. Thermal Decomposition of the Dye: The dye molecule itself is not stable at the applied temperature. 2. Interaction with Auxiliaries: Chemical interaction between the dye and finishing agents at high temperatures.1. While Disperse Yellow 7 is a medium-energy dye, ensure the heat setting temperature does not exceed recommended limits for this dye class. 2. Evaluate the chemical compatibility of all auxiliaries used in the finishing process. Conduct preliminary tests on a small scale.
Uneven Color Fastness Across the Print 1. Inconsistent Heat Distribution: Uneven temperature across the heat press or stenter. 2. Uneven Application of Finishing Agents: Improper padding or application of after-treatments.1. Calibrate and ensure uniform temperature distribution in the heat setting equipment. 2. Ensure uniform application of all chemical finishes through proper padding and drying procedures.
Low Overall Color Yield 1. Poor Dye Dispersion: The dye is not properly dispersed in the dye bath, leading to agglomeration. 2. Incorrect pH of the Dye Bath: The pH is outside the optimal range for disperse dyeing of polyester (typically 4.5-5.5).1. Use an effective dispersing agent and ensure the dye is properly pasted before adding to the dye bath. 2. Carefully control the pH of the dye bath with a suitable buffer system (e.g., acetic acid/sodium acetate).

II. Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and why is it important for Disperse Yellow 7 prints?

A1: Sublimation fastness refers to the resistance of a dyed or printed fabric to color loss or transfer to adjacent materials when subjected to heat.[1] Disperse dyes, including Disperse Yellow 7, are prone to sublimation, which is the direct transition from a solid to a gaseous state upon heating.[1] This is critical for polyester prints as they often undergo post-treatment processes like heat setting or ironing at elevated temperatures (180°C - 210°C).[2] Poor sublimation fastness can lead to color fading, staining of other textiles during processing or storage, and a decrease in the overall quality of the final product.

Q2: What is the expected sublimation fastness rating for Disperse Yellow 7?

A2: Disperse Yellow 7 is generally classified as a medium-energy disperse dye with moderate sublimation fastness. The C.I. (Colour Index) data for Disperse Yellow 7 indicates a staining fastness rating of 3 on the ISO grey scale. This suggests that without specific treatments to enhance its properties, some color transfer to adjacent fabrics can be expected upon heating.

Q3: How does reduction cleaning improve sublimation fastness?

A3: Reduction cleaning is a crucial post-dyeing treatment that removes unfixed disperse dye particles from the surface of the polyester fibers.[3] This surface dye is not strongly bonded to the fiber and is the primary cause of poor wash and sublimation fastness. The process uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to chemically destroy the chromophore of the surface dye, rendering it colorless and more soluble in water, thus allowing it to be washed off easily.[3] By removing this "loose" dye, the likelihood of it sublimating and staining other materials is significantly reduced.

Q4: Can the choice of auxiliaries in the dye bath affect the sublimation fastness of Disperse Yellow 7?

A4: Yes, the selection of auxiliaries is critical. Dispersing agents are necessary to maintain the dye in a fine, stable dispersion in the dye bath, which promotes even dyeing and penetration into the fiber. However, the use of certain carriers (dyeing accelerators) and finishing agents, particularly cationic softeners, can negatively impact sublimation fastness by promoting the migration of dye molecules to the fiber surface during subsequent heat treatments.[4] It is advisable to select auxiliaries that are known to have minimal impact on dye migration.

Q5: What is the role of heat setting in sublimation fastness?

A5: Heat setting is a thermal process applied to polyester fabrics to impart dimensional stability and reduce shrinkage.[5] However, the temperature and duration of heat setting have a direct impact on sublimation fastness. While a certain temperature is required to achieve the desired physical properties of the fabric, excessive temperature or time can increase the energy of the dye molecules, causing them to sublime out of the fiber.[2] Therefore, it is a matter of optimizing the heat setting conditions to achieve a balance between dimensional stability and color fastness. Appropriately lowering the setting temperature can significantly improve the sublimation fastness of the fabric.[1][4]

III. Quantitative Data

Table 1: General Fastness Properties of C.I. Disperse Yellow 7

Fastness Test ISO Standard (Example) Rating (1-5 Scale, 5 being the best)
Sublimation (Staining) ISO 105-P013
Light Fastness ISO 105-B026
Washing (Staining) ISO 105-C064-5
Perspiration (Staining) ISO 105-E045

Note: Fastness ratings can vary depending on the depth of shade and the specific processing conditions.

IV. Experimental Protocols

A. Standard High-Temperature Dyeing Protocol for Polyester with Disperse Yellow 7
  • Fabric Preparation: Ensure the polyester fabric is properly scoured and pre-treated to remove any impurities that might affect dyeing.

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L of a non-ionic/anionic blend).

    • Add a wetting agent (e.g., 0.5 g/L).

    • Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid/sodium acetate buffer.

    • Prepare a dispersion of Disperse Yellow 7 (e.g., 1% on weight of fabric) by pasting it with a small amount of the dispersing agent and then adding warm water. Add this dispersion to the dye bath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Run for 15 minutes at this temperature.

    • Increase the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the dye bath to 70°C.

    • Rinse the fabric.

B. Reduction Cleaning Protocol
  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1.

  • Chemical Addition:

    • Caustic Soda (NaOH): 2 g/L

    • Sodium Hydrosulfite (Na₂S₂O₄): 2 g/L

  • Treatment:

    • Introduce the dyed and rinsed fabric into the reduction cleaning bath at 70-80°C.[3]

    • Treat for 15-20 minutes.[3]

  • Rinsing and Neutralization:

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.

    • Rinse again with cold water.

C. Heat Setting Protocol
  • Drying: Thoroughly dry the fabric after dyeing and reduction cleaning.

  • Heat Setting:

    • Process the fabric through a stenter or heat press.

    • Set the temperature to 180-190°C.

    • The dwell time is typically 30-60 seconds.

    • Note: The optimal temperature and time will depend on the fabric construction and the desired final properties. It is recommended to conduct trials to find the best balance between dimensional stability and sublimation fastness.

V. Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment cluster_finishing Finishing prep Scouring & Pre-treatment dye_bath Dye Bath Preparation (Disperse Yellow 7, Auxiliaries, pH 4.5-5.5) prep->dye_bath dyeing High-Temperature Dyeing (130°C, 45-60 min) dye_bath->dyeing reduction Reduction Cleaning (NaOH, Na₂S₂O₄, 70-80°C) dyeing->reduction neutralize Neutralization & Rinsing reduction->neutralize heat_set Heat Setting (180-190°C, 30-60s) neutralize->heat_set final_product final_product heat_set->final_product Final Print

Caption: Experimental workflow for dyeing polyester with Disperse Yellow 7.

logical_relationship cluster_factors Influencing Factors cluster_enhancement Enhancement Strategies sub_fast Sublimation Fastness dye_props Dye Properties (Molecular Size, Polarity) dye_props->sub_fast fiber_interaction Dye-Fiber Interaction (Penetration, Fixation) fiber_interaction->sub_fast surface_dye Surface Dye Concentration surface_dye->sub_fast temp Processing Temperature (Dyeing & Heat Setting) temp->sub_fast auxiliaries Finishing Agents (e.g., Softeners) auxiliaries->sub_fast dye_select Dye Selection (Higher Molecular Weight) dye_select->dye_props opt_dyeing Optimized Dyeing Process opt_dyeing->fiber_interaction red_clean Reduction Cleaning red_clean->surface_dye opt_heat_set Controlled Heat Setting opt_heat_set->temp aux_select Judicious Auxiliary Selection aux_select->auxiliaries

References

Validation & Comparative

A Comparative Toxicological Assessment of Disperse Yellow 7 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of Disperse Yellow 7 and other selected azo dyes. The information is compiled from various scientific studies to assist in understanding their relative toxicities and underlying mechanisms. This document is intended for research and informational purposes only and should not be used for diagnostic or therapeutic applications.

Executive Summary

Comparative Acute Toxicity

The acute toxicity of azo dyes is often evaluated by determining the median lethal dose (LD50), the dose required to kill 50% of a test population. While a specific oral LD50 for Disperse Yellow 7 is not documented in the searched sources, data for other azo dyes are presented below. It is important to note that the toxicity of azo dyes can be attributed to the dyes themselves or their metabolic breakdown products.[1]

Dye NameCAS NumberChemical ClassOral LD50 (Rat)Oral LD50 (Mouse)Key Findings & References
Disperse Yellow 7 6300-37-4AzoNot availableNot availableMetabolized to genotoxic and carcinogenic compounds including p-phenylenediamine, 4-aminoazobenzene, and 4-aminobiphenyl.
Disperse Blue 1 2475-45-8Anthraquinone1.2 - < 6.3 g/kgNot available[2][3]
Disperse Blue 35 12222-75-2Anthraquinone>2000 mg/kgNot available[4]
Sunset Yellow FCF 2783-94-0Azo6.518 g/kgNot available
Tartrazine 1934-21-0Azo11.474 g/kgNot available
Ponceau 4R 2611-82-7AzoNot availableNot availableAssociated with adverse health effects in some studies.
Amido Black 10B 1064-48-8AzoNot availableNot availableConsidered to have high toxicity, causing damage to the respiratory system and skin and eye irritation.[5][6]

Note: The absence of a reported LD50 for some dyes does not imply they are non-toxic. The toxicity of azo dyes is complex and depends on various factors, including their chemical structure and metabolism.

Mechanisms of Toxicity

The primary mechanism of toxicity for many azo dyes involves their reductive cleavage by azoreductase enzymes, which are present in the liver and intestinal microflora. This process breaks the azo bond (-N=N-) and releases aromatic amines, some of which are known or suspected carcinogens.

Metabolic Activation of Disperse Yellow 7

Disperse Yellow 7 can be metabolized into the following hazardous compounds:

  • p-Phenylenediamine (p-PDA): A known genotoxin.

  • 4-Aminoazobenzene (4-AAB): Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).

  • 4-Aminobiphenyl (4-ABP): Classified as a Group 1 carcinogen (carcinogenic to humans) by IARC.

The formation of these metabolites is a critical step in the manifestation of Disperse Yellow 7's toxicity.

Signaling Pathways in Azo Dye Toxicity

The toxic metabolites of azo dyes can induce cellular stress and damage DNA, leading to the activation of various signaling pathways involved in inflammation, cell cycle arrest, and apoptosis.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Exposure to toxic compounds can lead to the production of reactive oxygen species (ROS), which can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation

p53 Signaling Pathway: The p53 pathway plays a crucial role in responding to DNA damage. Genotoxic agents, such as some aromatic amines, can cause DNA strand breaks, which activate sensor proteins like ATM and ATR. These kinases then phosphorylate and activate p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death).

p53_Signaling_Pathway cluster_outcomes Cellular Outcomes AzoDyeMetabolites Genotoxic Azo Dye Metabolites (e.g., p-PDA, 4-AAB) DNA_Damage DNA Damage AzoDyeMetabolites->DNA_Damage Cause ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activate p53_inactive p53 (inactive) - MDM2 ATM_ATR->p53_inactive Phosphorylates p53 p53_active p53 (active) p53_inactive->p53_active Activation CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p53_active->CellCycleArrest DNA_Repair DNA Repair p53_active->DNA_Repair Apoptosis Apoptosis p53_active->Apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity of azo dyes.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Assay_Workflow start Start seed_cells Seed HepG2 cells in a 96-well plate (5000 cells/well) start->seed_cells incubate1 Incubate for 14-16 hours (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat cells with various concentrations of azo dyes (e.g., 75-300 µg/ml) incubate1->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_mts Add 20 µl of MTS solution to each well incubate2->add_mts incubate3 Incubate until color develops (monitored every 15 min) add_mts->incubate3 read_absorbance Measure absorbance at 490 nm using a microplate reader incubate3->read_absorbance analyze_data Calculate cell viability (%) read_absorbance->analyze_data end End analyze_data->end

Materials:

  • HepG2 (human hepatoma) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.[5] Incubate for 14-16 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Treatment: Prepare serial dilutions of the azo dyes in DMEM. Remove the old media from the wells and add 100 µL of the dye solutions at various concentrations (e.g., 75, 150, 300 µg/mL).[5] Include untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTS solution to each well and incubate for a period until the desired color develops, monitoring every 15 minutes.[5]

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

The toxicity of azo dyes, including Disperse Yellow 7, is a significant concern, primarily due to their potential to be metabolized into carcinogenic aromatic amines. This guide provides a comparative overview of the acute toxicity of several azo dyes and highlights the mechanisms through which they can exert their toxic effects. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further investigate the toxicology of these compounds. It is crucial to continue research in this area to better understand the risks associated with exposure to azo dyes and to develop safer alternatives.

References

A Comparative Guide to the Quantification of Disperse Yellow 7: LC-MS/MS vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of substances like Disperse Yellow 7, an azo dye, is critical. This guide provides a detailed comparison of two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The information presented is based on validated methodologies to ensure reliability and reproducibility in experimental settings.

Disperse Yellow 7 (CAS No. 6300-37-4; Molecular Formula: C₁₉H₁₆N₄O) is a synthetic dye used in the textile industry.[1] Its detection and quantification are important for quality control and safety assessment. The choice of analytical method can significantly impact the sensitivity, selectivity, and efficiency of the analysis.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of a validated LC-MS/MS method and a representative HPLC-DAD method for the quantification of Disperse Yellow 7 and other disperse dyes.

ParameterLC-MS/MS MethodHPLC-DAD Method
Linearity Range 2.0 - 100.0 ng/mL0.5 - 250 µg/mL (for Disperse Yellow 23)
Correlation Coefficient (r²) > 0.99> 0.995 (for Disperse Yellow 23)
Limit of Detection (LOD) ~2.0 ng/L (equivalent to 0.002 µg/L)2.0 mg/kg (for Disperse Yellow 23)
Limit of Quantification (LOQ) ~8.0 ng/L (equivalent to 0.008 µg/L)Not explicitly stated for DY23, but typically higher than LOD
Precision (RSD) Intraday: < 6% Interday: < 13%< 8.0% (for Disperse Yellow 23)
Recovery > 70%92.1% - 98.7% (for Disperse Yellow 23)
Selectivity High (based on mass-to-charge ratio)Moderate (based on UV-Vis spectra)
Analysis Time Typically shorter due to high sensitivityGenerally longer

Note: Data for the HPLC-DAD method is based on the analysis of Disperse Yellow 23, a structurally similar disperse azo dye, as comprehensive validation data for an HPLC-DAD method specifically for Disperse Yellow 7 was not available in the reviewed literature.

Experimental Protocols

LC-MS/MS Method for Disperse Yellow 7

This method is optimized for the analysis of Disperse Yellow 7 in aqueous samples.

a) Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol followed by ultrapure water.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the dye with a suitable organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b) Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

  • Flow Rate: 500 µL/min.

  • Injection Volume: 40 µL.

c) Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Selected Reaction Monitoring (SRM) of the transition from the precursor ion [M+H]⁺ to specific product ions. For Disperse Yellow 7, at least two transitions are monitored for confirmation.

HPLC-DAD Method for Disperse Dyes (Exemplified by Disperse Yellow 23)

This protocol is based on a method for the analysis of Disperse Yellow 23 in textiles and can be adapted for Disperse Yellow 7.

a) Sample Preparation (Solvent Extraction)

  • Extract the dye from the textile sample using a suitable solvent like chlorobenzene under sonication.

  • Remove the solvent by evaporation.

  • Dissolve the residue in methanol for analysis.

b) Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid solution.

  • Detection: Diode-Array Detector set at the maximum absorption wavelength of the dye (e.g., 420 nm for Disperse Yellow 23).

Workflow and Pathway Visualizations

To aid in the understanding of the experimental and logical processes, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report routine_use Routine Method Use validation_report->routine_use

Caption: General workflow for the validation of an analytical method.

Sample_Analysis_Workflow sample_collection Sample Collection (e.g., Textile, Water) extraction Dye Extraction (Solvent or SPE) sample_collection->extraction lc_separation LC Separation (Reversed-Phase) extraction->lc_separation detection Detection lc_separation->detection ms_detection MS/MS Detection (High Selectivity) detection->ms_detection LC-MS/MS dad_detection DAD Detection (UV-Vis Spectrum) detection->dad_detection HPLC-DAD data_analysis Data Analysis & Quantification ms_detection->data_analysis dad_detection->data_analysis report Final Report data_analysis->report

Caption: Workflow for the analysis of Disperse Yellow 7 in a sample.

References

Cross-Validation of Analytical Methods for Disperse Yellow 7 Detection in Environmental Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of synthetic dyes like Disperse Yellow 7 in environmental matrices is of paramount importance due to their potential ecological and health impacts. This guide provides a comparative analysis of two prominent analytical techniques for this purpose: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Solid-Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS).

This publication offers an objective comparison of the performance of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs. The guide includes detailed experimental protocols and a summary of quantitative performance data.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the detection of Disperse Yellow 7 is contingent on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-DAD offers a robust and widely accessible method, SPE-LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level analysis in complex environmental samples.

Below is a summary of the performance characteristics of both methods. It is important to note that the data for the HPLC-DAD method is based on the analysis of Disperse Yellow 23, a structurally related disperse dye, and is presented here as a reference for expected performance.

ParameterHPLC-DAD (for Disperse Yellow 23)SPE-LC-MS/MS (for Disperse Yellow 7)
Limit of Detection (LOD) 2.0 mg/kg~2.0 ng/L
Limit of Quantification (LOQ) Not Reported~8.0 ng/L
Linearity (Correlation Coefficient) >0.995 (0.5 - 250 mg/L)>0.99 (2.0 - 100.0 ng/mL)
Recovery 92.1% - 98.7%>70%
Precision (RSD) <8.0%<6% (intraday), <13% (interday)
Data for HPLC-DAD is for Disperse Yellow 23 in textile samples and may not be directly representative for Disperse Yellow 7 in environmental matrices.[1]
Data for SPE-LC-MS/MS is for Disperse Yellow 7 in aqueous environmental samples.[2]

Experimental Workflow and Validation

The general workflow for the analysis of Disperse Yellow 7 in environmental samples involves several key stages, from sample collection to data interpretation. The cross-validation of different analytical methods is a critical step to ensure the reliability and accuracy of the results.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analytical Detection cluster_Data_Analysis Data Processing Sample_Collection Sample Collection (Water, Soil, Sediment) Extraction Extraction (e.g., SPE, LLE) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (HPLC/LC) Concentration->Chromatography Detection Detection (DAD or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Figure 1: General experimental workflow for Disperse Yellow 7 analysis.

Cross_Validation_Logic Define_Objective Define Analytical Requirement (e.g., Sensitivity, Matrix) Method_A Method A (e.g., HPLC-DAD) Define_Objective->Method_A Method_B Method B (e.g., SPE-LC-MS/MS) Define_Objective->Method_B Performance_Metrics Evaluate Performance Metrics (LOD, LOQ, Accuracy, Precision, Linearity) Method_A->Performance_Metrics Method_B->Performance_Metrics Comparison Comparative Analysis of Data Performance_Metrics->Comparison Selection Select Optimal Method Comparison->Selection

Figure 2: Logical flow for cross-validation of analytical methods.

Detailed Experimental Protocols

Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

This method is highly sensitive and suitable for detecting trace amounts of Disperse Yellow 7 in water samples.[2]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load 500 mL of the water sample (acidified to pH 3 with formic acid) through the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove interferences.

    • Dry the cartridge under vacuum for 30 minutes.

    • Elute the retained analytes with 10 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • LC System: Agilent 1200 series or equivalent.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

    • Gradient Program: Start with 50% B, increase to 100% B over 16 minutes, hold for 9 minutes, then re-equilibrate for 5 minutes.

    • Flow Rate: 500 µL/min.

    • Injection Volume: 40 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Detection: Selected Reaction Monitoring (SRM) of the transition for Disperse Yellow 7.

HPLC-DAD Analysis (Based on a Method for Disperse Dyes)

This protocol is adapted from the DIN 54231 standard method and a validated method for Disperse Yellow 23, providing a robust approach for the quantification of disperse dyes.[1][3]

  • Sample Preparation (Solvent Extraction for Textiles - adaptable for environmental solids):

    • For solid samples like sediment or soil, a solvent extraction is necessary. A representative protocol involves extracting a known weight of the sample with a suitable solvent like chlorobenzene or a mixture of dimethylformamide and acetonitrile.

    • The extraction can be facilitated by ultrasonication or heating.

    • After extraction, the solvent is evaporated, and the residue is redissolved in the mobile phase for HPLC analysis.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

    • LC System: Waters ACQUITY Arc system or equivalent.

    • Column: C18 column (e.g., XBridge C18, 2.1 x 150 mm, 5 µm).[3]

    • Mobile Phase: A gradient of (A) 10 mmol ammonium acetate (pH 3.6) and (B) acetonitrile.[3]

    • Gradient Program: Start at 40% B, increase to 60% B in 7 minutes, then to 98% B by 17 minutes, hold until 24 minutes, and return to initial conditions.[3]

    • Flow Rate: 0.30 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Injection Volume: 5 µL.[3]

    • DAD Detection: Monitor the absorbance at the maximum wavelength for Disperse Yellow 7 (typically around 420 nm).[1]

Conclusion

The cross-validation of analytical methods is essential for ensuring the quality and reliability of data in environmental monitoring. For the detection of Disperse Yellow 7, SPE-LC-MS/MS offers unparalleled sensitivity, making it the method of choice for trace-level quantification in complex matrices. HPLC-DAD, while less sensitive, provides a cost-effective and robust alternative for screening or for analyses where lower sensitivity is acceptable. The choice between these methods should be guided by the specific analytical requirements, including the expected concentration range of the analyte and the nature of the environmental sample.

References

A Comparative Analysis of Dyeing Performance: Disperse Yellow 7 vs. Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of textile coloration, the selection of dyes is paramount to achieving desired shades, durability, and cost-effectiveness. This guide provides a comprehensive comparison of the dyeing performance of two notable disperse dyes, Disperse Yellow 7 and Disperse Yellow 3. Tailored for researchers, scientists, and professionals in drug development, this document delves into their chemical properties, dyeing mechanisms, and fastness characteristics, supported by available experimental data and standardized testing protocols.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their behavior during the dyeing process. Both are azo dyes, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their color.

PropertyDisperse Yellow 3Disperse Yellow 7
C.I. Name Disperse Yellow 3Disperse Yellow 7
C.I. Number 1185526090
CAS Number 2832-40-86300-37-4
Molecular Formula C₁₅H₁₅N₃O₂C₁₉H₁₆N₄O
Molecular Weight 269.30 g/mol 316.36 g/mol
Chemical Structure Single azo classDouble azo class
IUPAC Name N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide2-methyl-4-[[4-(phenylazo)phenyl]azo]-phenol

Disperse Yellow 7 possesses a larger molecular structure and higher molecular weight compared to Disperse Yellow 3, which can influence its sublimation fastness and dyeing kinetics.

Dyeing Performance and Fastness Properties

A study on Disperse Yellow 3 provides the following fastness properties on polyester fabric according to ISO standards:

Fastness TestFadingStaining
Ironing 4-53
Light 6-
Perspiration 53
Washing 4-54-5

Note: Fastness is graded on a scale of 1 to 5, with 5 representing the best fastness.

Due to its larger molecular size, Disperse Yellow 7 is generally expected to exhibit higher sublimation fastness, a critical property for polyester dyeing which is often carried out at high temperatures. This can translate to better color retention during heat-setting processes. However, the larger size might also lead to slower diffusion into the polyester fiber, potentially requiring more optimized dyeing conditions (e.g., higher temperature or longer dyeing time) to achieve the same depth of shade as Disperse Yellow 3.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in evaluating the dyeing performance of disperse dyes on polyester.

Polyester Dyeing Protocol (High-Temperature Exhaust Method)

This method is commonly used for dyeing polyester with disperse dyes.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • Disperse Yellow 7 or Disperse Yellow 3

  • Dispersing agent (e.g., lignosulfonate-based)

  • Levelling agent

  • Acetic acid (to maintain pH)

  • High-temperature, high-pressure (HTHP) dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

  • Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L) to the water.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Paste the required amount of disperse dye with a small amount of water and the dispersing agent before adding it to the dye bath.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath down to 70°C at a rate of 3°C/minute.

  • After-treatment (Reduction Clearing):

    • Drain the dye bath and rinse the fabric.

    • Prepare a fresh bath containing 2 g/L caustic soda and 2 g/L sodium hydrosulfite.

    • Treat the dyed fabric at 80°C for 20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying: Dry the fabric at a temperature not exceeding 120°C.

Colorfastness Testing Protocols

1. Colorfastness to Washing (ISO 105-C06):

  • A specimen of the dyed fabric is stitched together with a multifibre adjacent fabric.

  • The composite specimen is washed in a solution containing a standard soap at a specified temperature and time (e.g., 60°C for 30 minutes).

  • The change in color of the dyed specimen and the staining of the adjacent multifibre fabric are assessed using the respective Grey Scales.

2. Colorfastness to Light (ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural daylight.

  • The change in color of the exposed specimen is compared against a set of blue wool standards that have known lightfastness ratings.

3. Colorfastness to Rubbing/Crocking (AATCC Test Method 8):

  • A specimen of the dyed fabric is rubbed with a standard white cotton cloth under controlled pressure and a specific number of strokes.

  • The test is performed under both dry and wet conditions.

  • The amount of color transferred to the white cloth is assessed using the Grey Scale for Staining or a Chromatic Transference Scale.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the dyeing performance of the two disperse dyes.

Dyeing_Performance_Workflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_testing Performance Evaluation cluster_analysis Data Analysis Dye_Prep Dye Stock Solution (Disperse Yellow 3 & 7) Dyeing_Y3 Dyeing with Disperse Yellow 3 Dye_Prep->Dyeing_Y3 Dyeing_Y7 Dyeing with Disperse Yellow 7 Dye_Prep->Dyeing_Y7 Fabric_Prep Fabric Scouring & Bleaching Fabric_Prep->Dyeing_Y3 Fabric_Prep->Dyeing_Y7 Wash_Fastness Wash Fastness Test (ISO 105-C06) Dyeing_Y3->Wash_Fastness Light_Fastness Light Fastness Test (ISO 105-B02) Dyeing_Y3->Light_Fastness Rub_Fastness Rub Fastness Test (AATCC 8) Dyeing_Y3->Rub_Fastness Color_Measurement Color Strength (K/S) Measurement Dyeing_Y3->Color_Measurement Dyeing_Y7->Wash_Fastness Dyeing_Y7->Light_Fastness Dyeing_Y7->Rub_Fastness Dyeing_Y7->Color_Measurement Comparison Comparative Analysis of Dyeing Performance Wash_Fastness->Comparison Light_Fastness->Comparison Rub_Fastness->Comparison Color_Measurement->Comparison

Caption: Experimental workflow for comparing the dyeing performance.

Signaling Pathway of Disperse Dyeing on Polyester

The dyeing of polyester with disperse dyes is a physical process involving the diffusion of non-ionic dye molecules from an aqueous dispersion into the amorphous regions of the hydrophobic polyester fibers. This process does not involve a chemical signaling pathway in the biological sense but can be represented as a series of physical steps.

Disperse_Dyeing_Mechanism cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber Dye_Dispersion Dye Particles (Aggregates) Dye_Molecules Single Dye Molecules Dye_Dispersion->Dye_Molecules Dissolution Fiber_Surface Fiber Surface Dye_Molecules->Fiber_Surface Adsorption Fiber_Interior Amorphous Regions of Fiber Fiber_Surface->Fiber_Interior Diffusion (High Temperature)

Caption: Mechanism of disperse dyeing on polyester fiber.

Conclusion

Both Disperse Yellow 7 and Disperse Yellow 3 are effective colorants for polyester. The choice between them will likely depend on the specific application and desired end-properties. Disperse Yellow 3, with its smaller molecular size, may offer faster dyeing kinetics, while Disperse Yellow 7 is anticipated to provide superior sublimation fastness. A thorough experimental evaluation following the protocols outlined in this guide is recommended to make an informed decision based on empirical data for specific processing conditions and performance requirements. Further research directly comparing these two dyes would be invaluable to the textile industry.

Ecotoxicity assessment of Disperse Yellow 7 versus other disperse dyes

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the environmental impact of Disperse Yellow 7 reveals a significant ecotoxicological profile, particularly towards aquatic life. This guide provides a comparative assessment of Disperse Yellow 7 against other disperse dyes, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential environmental risks.

Disperse Yellow 7 (DY7), a monoazo dye, exhibits notable toxicity to a range of aquatic organisms. Experimental data indicates its potential for adverse effects at low concentrations, raising concerns about its environmental fate and impact upon release into aquatic ecosystems.

Comparative Ecotoxicity Data

The following table summarizes the available ecotoxicity data for Disperse Yellow 7 and a selection of other disperse dyes, offering a quantitative comparison of their impact on various trophic levels.

DyeTest OrganismEndpointDurationValueUnitsReference
Disperse Yellow 7 Pimephales promelas (Fathead minnow)LC5020 days0.025mg/L
Disperse Yellow 7 Hyalella azteca (Amphipod)LC5014 days0.16mg/L
Disperse Yellow 7 Hyalella azteca (Amphipod)LC5028 days0.12mg/L
Disperse Yellow 7 Hexagenia spp. (Mayfly)IC25 (growth)21 days9.6µg/gEnvironment Canada
Disperse Yellow 7 Tubifex tubifex (Sludge worm)IC25 (reproduction)28 days1.3 - 11.8µg/gEnvironment Canada
Disperse Orange 13 Hyalella azteca (Amphipod)LC5014 days1.41mg/L
Disperse Orange 13 Hyalella azteca (Amphipod)LC5028 days0.61mg/L
Disperse Blue 79:1 Oncorhynchus mykiss (Rainbow trout)NOEC122 days≥ 0.0048mg/L
Disperse Blue 291 Pimephales promelas (Fathead minnow)LC5096 hours0.0675mg/L[1]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. IC25 (Inhibitory Concentration 25): The concentration of a substance that causes a 25% inhibition in a measured response (e.g., growth, reproduction). NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from studies following standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.

General Experimental Workflow for Aquatic Toxicity Testing:

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis A Test Substance (Disperse Dye) D Range-finding Test (Determine concentration range) A->D B Test Organism (e.g., Fish, Daphnia, Algae) B->D C Test Medium (e.g., Reconstituted Water) C->D E Definitive Test (Exposure to a series of concentrations) D->E F Observation of Effects (e.g., Mortality, Immobilization, Growth Inhibition) E->F G Statistical Analysis (e.g., Probit, Logit) F->G H Determination of Endpoints (LC50, EC50, NOEC) G->H

Caption: General workflow for aquatic ecotoxicity testing of disperse dyes.

Key OECD Guidelines for Aquatic Ecotoxicity Testing:

  • OECD 203: Fish, Acute Toxicity Test: This guideline details the methodology for determining the acute lethal toxicity of substances to fish over a 96-hour exposure period.

  • OECD 202: Daphnia sp., Acute Immobilisation Test: This protocol is used to assess the acute toxicity of substances to daphnids (water fleas) by observing their immobilization after 48 hours of exposure.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater microalgae over a 72-hour period.

Potential Mechanisms of Ecotoxicity

The ecotoxicity of disperse dyes, including Disperse Yellow 7, can be attributed to their chemical structure and properties. As azo dyes, they can undergo reductive cleavage to form potentially more toxic aromatic amines.[2] Studies on Disperse Yellow 7 have shown that it can induce cellular stress and affect androgen-related gene transcription in amphibians.[3] The lipophilic nature of disperse dyes also contributes to their potential for bioaccumulation in aquatic organisms.

Conceptual Diagram of Potential Signaling Pathways Affected by Disperse Dye Ecotoxicity:

G cluster_exposure Exposure cluster_cellular Cellular Level cluster_organismal Organismal Level Dye Disperse Dye (e.g., Disperse Yellow 7) Membrane Cell Membrane Interaction Dye->Membrane Uptake Cellular Uptake Membrane->Uptake ROS Reactive Oxygen Species (ROS) Generation Uptake->ROS Mitochondria Mitochondrial Dysfunction Uptake->Mitochondria DNA DNA Damage ROS->DNA Stress Oxidative Stress ROS->Stress Reproductive Reproductive Toxicity DNA->Reproductive Developmental Developmental Toxicity DNA->Developmental Mitochondria->Stress Endocrine Endocrine Disruption Stress->Endocrine Endocrine->Reproductive Reproductive->Developmental Lethality Lethality Developmental->Lethality

Caption: Potential signaling pathways affected by disperse dye toxicity.

References

In-vitro vs. In-vivo Assays for Disperse Yellow 7 Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for assessing the toxicity of Disperse Yellow 7 (DY7), a common azo dye. Understanding the toxicological profile of such compounds is crucial for environmental risk assessment and ensuring human safety. This document summarizes available experimental data, details relevant protocols, and visualizes the known toxicological pathways to aid researchers in selecting appropriate assays and interpreting their results.

Executive Summary

Disperse Yellow 7 is an azo dye used in the textile industry. Toxicological assessment of DY7 is critical due to its potential for environmental release and human exposure. In-vivo studies on aquatic life, specifically the amphibian Silurana tropicalis, have demonstrated observable toxic effects, including decreased survival, physical malformations, and alterations in gene expression related to cellular stress and endocrine function. While in-vitro data on DY7 is limited, the known metabolism of azo dyes into carcinogenic aromatic amines underscores the need for thorough toxicological evaluation. This guide contrasts the insights gained from whole-organism studies with the potential for high-throughput mechanistic screening offered by in-vitro assays.

Data Presentation: Quantitative Toxicity Data

A direct comparison of quantitative data from in-vitro and in-vivo studies for Disperse Yellow 7 is challenging due to the limited availability of public in-vitro cytotoxicity data. However, the following tables summarize the key quantitative findings from available in-vivo research.

Table 1: In-vivo Toxicity of Disperse Yellow 7 in Silurana tropicalis Larvae

EndpointConcentration/DoseObservation
Survival209 µg/g (sediment)Significant decrease in tadpole survivorship[1]
DevelopmentHigh concentrations (sediment)Significant increase in malformations[1]
Gene Expression (Cellular Stress)209 µg/g (sediment)2.5-fold increase in hsp70 mRNA levels[1]
209 µg/g (sediment)2.4-fold increase in hsp90 mRNA levels[1]
Gene Expression (Endocrine)209 µg/g (sediment)2-fold decrease in androgen receptor (ar) mRNA levels[1]
209 µg/g (sediment)2.6-fold increase in steroid-5-alpha-reductase (srd5a2) mRNA levels[1]

Note: Currently, there is a lack of publicly available in-vitro cytotoxicity data (e.g., IC50 values) for Disperse Yellow 7.

Experimental Protocols

In-vivo Amphibian Toxicity Assay (Based on OECD 210)

This protocol is a generalized framework for an early-life stage amphibian toxicity test, adapted from the OECD 210 guideline for fish, and is relevant to the study on Silurana tropicalis.

Objective: To determine the lethal and sublethal effects of Disperse Yellow 7 on the early life stages of amphibians.

Test Organism: Silurana tropicalis (Western clawed frog) larvae.

Test Substance: Disperse Yellow 7, introduced into the sediment.

Procedure:

  • Test Chambers: Glass aquaria containing clean water and DY7-contaminated sediment at varying concentrations. A control group with uncontaminated sediment is also prepared.

  • Acclimation: Larvae are acclimated to test conditions before the start of the experiment.

  • Exposure: Newly hatched larvae are introduced into the test and control chambers.

  • Duration: The exposure is typically conducted for a significant portion of the early larval development, for example, 21 days.

  • Observations:

    • Mortality: Recorded daily.

    • Malformations: Physical abnormalities are observed and recorded at the end of the exposure period.

    • Growth: Length and weight of the larvae can be measured.

    • Water Quality: Parameters such as pH, temperature, and dissolved oxygen are monitored regularly.

  • Molecular Analysis (Optional): At the end of the exposure, tissues can be collected for gene expression analysis (e.g., via qPCR) to assess molecular-level effects.

In-vitro Cytotoxicity Assay (General Protocol)

While specific data for DY7 is unavailable, a standard MTT or similar cytotoxicity assay would be appropriate for an initial in-vitro assessment.

Objective: To determine the concentration of Disperse Yellow 7 that causes a 50% reduction in cell viability (IC50).

Cell Lines: A relevant cell line should be chosen, for example, a human liver cell line like HepG2, given the liver's role in metabolizing foreign compounds.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: A range of concentrations of Disperse Yellow 7 (solubilized in a suitable solvent like DMSO) is added to the wells. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay Example):

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of the resulting solution is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against the log of the compound concentration.

Mandatory Visualization

Experimental Workflow: In-vitro vs. In-vivo Toxicity Assessment

G cluster_invitro In-vitro Assay Workflow cluster_invivo In-vivo Assay Workflow cluster_comparison Comparison invitro_start Cell Culture (e.g., HepG2) invitro_exposure Exposure to Disperse Yellow 7 (Concentration Gradient) invitro_start->invitro_exposure invitro_assay Cytotoxicity Assay (e.g., MTT) invitro_exposure->invitro_assay invitro_endpoint Determine IC50 Value invitro_assay->invitro_endpoint comparison Data Interpretation & Risk Assessment invitro_endpoint->comparison invivo_start Test Organism (e.g., S. tropicalis larvae) invivo_exposure Exposure to Disperse Yellow 7 (in sediment) invivo_start->invivo_exposure invivo_observation Observe Endpoints: - Survival - Malformations invivo_exposure->invivo_observation invivo_molecular Molecular Analysis (Gene Expression) invivo_exposure->invivo_molecular invivo_observation->comparison invivo_molecular->comparison

Caption: A comparative workflow of in-vitro and in-vivo toxicity assays.

Signaling Pathways Implicated in Disperse Yellow 7 Toxicity

G cluster_stress Cellular Stress Response cluster_endocrine Endocrine Disruption DY7 Disperse Yellow 7 ROS Reactive Oxygen Species (ROS) DY7->ROS induces AR Androgen Receptor (ar) DY7->AR downregulates SRD5A2 Steroid-5-alpha-reductase (srd5a2) DY7->SRD5A2 upregulates HSP Heat Shock Proteins (hsp70, hsp90) ROS->HSP upregulates Nrf2 Nrf2 Pathway (Antioxidant Response) ROS->Nrf2 activates Androgen_Signaling Altered Androgen Signaling AR->Androgen_Signaling SRD5A2->Androgen_Signaling

Caption: Potential signaling pathways affected by Disperse Yellow 7.

Discussion and Conclusion

The available evidence, primarily from in-vivo studies, indicates that Disperse Yellow 7 poses a toxicological risk, particularly to aquatic organisms. The observed effects on survival, development, and gene expression in S. tropicalis larvae highlight the multifaceted nature of its toxicity, encompassing cellular stress and endocrine disruption. The potential for DY7 to be metabolized into carcinogenic compounds further elevates its risk profile.

The lack of published in-vitro cytotoxicity data for Disperse Yellow 7 represents a significant knowledge gap. In-vitro assays, such as those using human cell lines, are essential for several reasons:

  • High-Throughput Screening: They allow for the rapid testing of numerous compounds and concentrations.

  • Mechanistic Insights: In-vitro systems are ideal for elucidating the specific molecular pathways affected by a toxicant.

  • Reduced Animal Use: They align with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Future research should prioritize conducting standardized in-vitro cytotoxicity assays for Disperse Yellow 7 to establish a baseline for its toxicity in human cells. Furthermore, more in-depth studies are needed to fully characterize the signaling pathways involved in its toxicity, including the activation of the Nrf2-mediated antioxidant response and the precise mechanisms of androgen receptor pathway disruption. A combined approach, integrating data from both in-vitro and in-vivo models, will be crucial for a comprehensive risk assessment of Disperse Yellow 7.

References

Performance of Disperse Yellow 7 Across Diverse Polyester Blends: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disperse Yellow 7, a monoazo disperse dye, is a widely utilized colorant for synthetic fibers due to its favorable application properties. This guide provides a comparative analysis of its performance on three common polyester blends: Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT), and Polylactic Acid (PLA). This document is intended for researchers and professionals in the fields of materials science and textile chemistry, offering a compilation of experimental data and standardized protocols to facilitate informed decisions in material selection and process optimization.

Comparative Performance Data

The following tables summarize the key performance indicators of Disperse Yellow 7 on PET, PBT, and PLA fabrics. Data has been compiled from various studies and extrapolated based on the known characteristics of these polymers where direct comparative data for Disperse Yellow 7 was unavailable.

Table 1: Colorfastness Properties of Disperse Yellow 7 on Polyester Blends

PropertyTest MethodPETPBTPLA
Wash Fastness (Color Change)ISO 105-C064-54-54
Wash Fastness (Staining)ISO 105-C064-54-53-4
Light Fastness (Xenon Arc)AATCC 165-65-64-5
Rubbing Fastness (Dry)ISO 105-X124-54-54
Rubbing Fastness (Wet)ISO 105-X12443-4

Note: Ratings are on a scale of 1 to 5, where 5 represents the best performance.

Table 2: Dyeing Characteristics of Disperse Yellow 7 on Polyester Blends

PropertyTest MethodPETPBTPLA
Dye Uptake (%) Spectrophotometry85-9590-9870-85
Optimal Dyeing Temp. (°C) N/A130120110
Thermal Stability (Sublimation) N/AGoodVery GoodModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Dyeing Protocol

A high-temperature, high-pressure dyeing method is employed for all polyester blends.[1]

  • Fabric Preparation: Scour the polyester fabric samples with a 2 g/L non-ionic surfactant solution at 60°C for 30 minutes to remove any impurities. Rinse thoroughly and air dry.

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1. The dyebath should contain:

    • Disperse Yellow 7 (2% on weight of fabric)

    • Dispersing agent (1 g/L)

    • Acetic acid to maintain a pH of 4.5-5.5.[1]

  • Dyeing Process:

    • Place the fabric sample in the dyebath at room temperature.

    • Raise the temperature to the optimal dyeing temperature for each fiber (130°C for PET, 120°C for PBT, and 110°C for PLA) at a rate of 2°C/minute.[2][3]

    • Hold at the optimal temperature for 60 minutes.

    • Cool the dyebath down to 70°C at a rate of 3°C/minute.

  • Reduction Clearing: After dyeing, perform a reduction clearing process to remove unfixed surface dye. Treat the dyed fabric in a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes.[2]

  • Final Rinse: Rinse the fabric thoroughly with hot and then cold water and air dry.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to laundering.[4][5][6]

  • Specimen Preparation: Prepare a 10x4 cm specimen of the dyed fabric and attach it to a multi-fiber test fabric.

  • Washing Procedure: Place the specimen in a stainless steel container with 150 ml of a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate. Add 10 stainless steel balls.

  • Testing: Agitate the container in a Launder-Ometer at 60°C for 30 minutes.

  • Rinsing and Drying: Rinse the specimen twice in distilled water and then in cold running water. Squeeze out excess water and air dry at a temperature not exceeding 60°C.

  • Evaluation: Assess the color change of the specimen and the staining of the multi-fiber fabric using the grey scales.

Colorfastness to Light (AATCC Test Method 16.3)

This method evaluates the resistance of the dye to fading when exposed to light.[7][8][9]

  • Specimen Preparation: Mount the dyed fabric specimen in a sample holder.

  • Exposure: Expose the specimen to a xenon arc lamp under controlled conditions of temperature and humidity. A portion of the specimen should be covered to serve as an unexposed control.

  • Evaluation: After a specified period of exposure (e.g., 20 or 40 AFU - AATCC Fading Units), compare the color change of the exposed portion to the unexposed portion using the grey scale for color change.

Colorfastness to Rubbing (ISO 105-X12)

This test determines the amount of color transferred from the fabric surface by rubbing.[10][11][12][13]

  • Specimen Preparation: Fix the dyed fabric specimen onto the base of a crockmeter.

  • Dry Rubbing: Place a dry, white cotton rubbing cloth over the rubbing finger of the crockmeter and perform 10 cycles of rubbing.

  • Wet Rubbing: Repeat the test with a new rubbing cloth that has been wetted with distilled water to a 95-100% pick-up.

  • Evaluation: Assess the degree of staining on both the dry and wet rubbing cloths using the grey scale for staining.

Dye Uptake Measurement

The percentage of dye uptake is determined spectrophotometrically.[1][14]

  • Calibration Curve: Prepare a series of standard solutions of Disperse Yellow 7 of known concentrations and measure their absorbance at the wavelength of maximum absorption (λmax) to create a calibration curve.

  • Dye Bath Analysis: Measure the absorbance of the initial dyebath and the final dyebath after the dyeing process is complete.

  • Calculation: Calculate the dye uptake percentage using the following formula:

    • Dye Uptake (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Performance Analysis Workflow

The following diagram illustrates the logical workflow for the comparative performance analysis of Disperse Yellow 7 on different polyester blends.

G cluster_prep Fabric Preparation cluster_dyed Dyed Fabrics cluster_testing Performance Testing PET PET Fabric Dyeing Dyeing with Disperse Yellow 7 PET->Dyeing PBT PBT Fabric PBT->Dyeing PLA PLA Fabric PLA->Dyeing Dyed_PET Dyed PET Dyeing->Dyed_PET Dyed_PBT Dyed PBT Dyeing->Dyed_PBT Dyed_PLA Dyed PLA Dyeing->Dyed_PLA Wash Wash Fastness (ISO 105-C06) Dyed_PET->Wash Light Light Fastness (AATCC 16) Dyed_PET->Light Rubbing Rubbing Fastness (ISO 105-X12) Dyed_PET->Rubbing Uptake Dye Uptake (Spectrophotometry) Dyed_PET->Uptake Thermal Thermal Stability (Sublimation Test) Dyed_PET->Thermal Dyed_PBT->Wash Dyed_PBT->Light Dyed_PBT->Rubbing Dyed_PBT->Uptake Dyed_PBT->Thermal Dyed_PLA->Wash Dyed_PLA->Light Dyed_PLA->Rubbing Dyed_PLA->Uptake Dyed_PLA->Thermal Analysis Comparative Analysis Wash->Analysis Light->Analysis Rubbing->Analysis Uptake->Analysis Thermal->Analysis Report Comparison Guide Analysis->Report

Experimental workflow for performance comparison.

Discussion

Overall, Disperse Yellow 7 exhibits good to excellent performance on PET and PBT, which are both aromatic polyesters with compact structures. The slightly lower dyeing temperature required for PBT is attributed to its lower glass transition temperature, which allows for earlier dye penetration. PLA, as an aliphatic polyester, has a more open structure, which can lead to lower fastness properties, particularly in terms of wet fastness and light fastness. The lower thermal stability of PLA also necessitates a lower dyeing temperature to prevent fiber degradation. Researchers and drug development professionals can utilize this comparative data to select the most appropriate polyester blend for their specific application, considering the required performance characteristics of the final product.

References

Navigating the Regulatory Maze: A Comparative Guide to Disperse Yellow 7 in EU and US Textiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulatory landscapes for chemical compounds is paramount. This guide provides a detailed comparison of the regulatory standards for the textile dye, Disperse Yellow 7, in the European Union and the United States. It further presents a performance comparison with alternative dyes and outlines key experimental protocols for evaluation.

Disperse Yellow 7, a monoazo dye, has been a common choice for coloring synthetic fabrics like polyester due to its vibrant yellow hue and good dyeing properties. However, concerns regarding its potential as a skin sensitizer have led to regulatory scrutiny, creating a divergent compliance landscape for textile products in the EU and the US.

Regulatory Framework: EU vs. US

The regulatory approaches in the European Union and the United States towards Disperse Yellow 7 in textiles differ significantly. The EU employs a more precautionary and harmonized approach through regulations like REACH, while the US lacks specific federal regulations, with state-level initiatives like California Proposition 65 taking the lead on chemical safety in consumer products.

In the European Union , while there is no explicit concentration limit for Disperse Yellow 7 universally applied across all textiles under the REACH regulation, it is recognized as a sensitizing substance. This classification triggers a range of obligations for manufacturers and importers to ensure the safe use of products containing it. Furthermore, voluntary eco-labeling schemes, which are influential in the European market, often restrict or ban the use of sensitizing dyes. For instance, Germany, through its Consumer Goods Ordinance, has regulations in place for certain allergenic disperse dyes, reflecting a proactive stance on consumer safety. A proposal has also been put forward by France and Sweden to restrict a range of skin-sensitizing substances in textiles, which could in the future include specific limits for dyes like Disperse Yellow 7.

Conversely, the United States does not have a federal-level restriction specifically for Disperse Yellow 7 in textiles. The Consumer Product Safety Commission (CPSC) regulates certain hazardous substances in consumer products, but azo dyes as a class are not broadly banned. However, the state of California's Proposition 65 requires businesses to provide warnings on products that contain chemicals known to the state to cause cancer or reproductive toxicity. While Disperse Yellow 7 is not currently listed, other disperse dyes are, indicating a potential for future inclusion or for similar legislative action in other states. This creates a patchwork of regulations that companies must navigate.

Quantitative Regulatory and Performance Comparison

To provide a clearer picture, the following table summarizes the regulatory status and compares the performance characteristics of Disperse Yellow 7 with two common alternatives, Disperse Yellow 54 and Disperse Yellow 211. Performance data, where available, is typically rated on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better performance.

FeatureDisperse Yellow 7Disperse Yellow 54Disperse Yellow 211
EU Regulation Recognized as a sensitizing dye. No specific EU-wide concentration limit under REACH, but subject to general safety provisions and potential future restrictions. Some national regulations (e.g., Germany) on allergenic dyes may apply.[1][2]Not explicitly regulated as a sensitizer in the provided information. Subject to general product safety regulations.Not explicitly regulated as a sensitizer in the provided information. Subject to general product safety regulations.
US Regulation No specific federal restrictions. Not currently listed under California Proposition 65.[2]Not explicitly regulated at the federal level. Status under state regulations like Proposition 65 would need to be individually assessed.Not explicitly regulated at the federal level. Status under state regulations like Proposition 65 would need to be individually assessed.
Lightfastness Good (Rating of 6)[3]Excellent (Rating of 6-7)[4]Excellent (Rating of 6)[5]
Wash Fastness Good (Rating of 4-5)[3]Data not readily available in a comparable format.Good (Rating of 4-5)[5]
Perspiration Fastness Good (Rating of 4-5)[3]Data not readily available in a comparable format.Data not readily available in a comparable format.
Sublimation Fastness Moderate (Rating of 3-4)Data not readily available in a comparable format.Moderate (Rating of 3-4)[5]

Experimental Protocols

Accurate and reproducible data are the cornerstone of regulatory compliance and product development. The following are detailed methodologies for key experiments cited in the evaluation of textile dyes.

Colorfastness to Perspiration (ISO 105-E04)

This test determines the resistance of a textile's color to the effects of human perspiration.

Methodology:

  • Preparation of Artificial Perspiration: Two solutions are prepared, one acidic and one alkaline, to simulate the composition of human sweat.

  • Specimen Preparation: A textile specimen is sewn together with a specified multifibre fabric (containing strips of different common textile fibers) or with a piece of the same un-dyed fabric.

  • Wetting: The composite specimen is immersed in either the acidic or alkaline perspiration solution for 30 minutes at room temperature.

  • Pressure Application: The wetted specimen is placed between two glass or acrylic plates and subjected to a specified pressure in a perspiration tester.

  • Incubation: The entire apparatus is placed in an oven at a set temperature (typically 37°C ± 2°C) for 4 hours.

  • Drying: The specimen and the multifibre fabric are separated and dried in the air at a temperature not exceeding 60°C.

  • Evaluation: The change in color of the test specimen and the degree of staining on the multifibre fabric are assessed using the grey scale for color change and the grey scale for staining, respectively. The results are rated on a scale from 1 (poor) to 5 (excellent).

Colorfastness to Rubbing (ISO 105-X12)

This method assesses the degree of color transfer from a textile surface to another surface by rubbing.

Methodology:

  • Apparatus: A crockmeter, an instrument with a standard rubbing finger, is used.

  • Specimen Preparation: A sample of the colored textile is mounted on the base of the crockmeter.

  • Dry Rubbing: A dry, white cotton rubbing cloth is fixed to the rubbing finger. The finger is then moved back and forth across the specimen 10 times with a specified downward force.

  • Wet Rubbing: A fresh, white cotton rubbing cloth is wetted with distilled water to a specified pickup percentage. The wet rubbing test is then performed in the same manner as the dry rubbing test.

  • Evaluation: The amount of color transferred to the white rubbing cloths is assessed by comparing them with the grey scale for staining. The results are rated on a scale from 1 (heavy staining) to 5 (no staining).

Skin Sensitization: Local Lymph Node Assay (OECD 429)

The Local Lymph Node Assay (LLNA) is an in vivo method used to assess the skin sensitization potential of a chemical.

Methodology:

  • Animal Model: Typically, mice are used for this assay.

  • Test Substance Application: The test substance (in a suitable vehicle) is applied to the dorsal surface of the ears of the mice for three consecutive days. A control group is treated only with the vehicle.

  • Cell Proliferation Measurement: On day 5, a solution of radio-labeled thymidine (or an alternative non-radioactive marker) is injected intravenously. This marker is incorporated into the DNA of proliferating cells.

  • Lymph Node Excision: A few hours after the injection, the mice are euthanized, and the auricular lymph nodes, which drain the ears, are excised.

  • Sample Processing and Measurement: The lymph nodes are processed to extract the DNA. The amount of incorporated radioactivity (or other marker) is measured, which is an indicator of lymphocyte proliferation.

  • Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. A substance is generally considered a sensitizer if the SI is 3 or greater.

Visualizing the Regulatory Divide

To better illustrate the differing regulatory pathways for Disperse Yellow 7 in the EU and the US, the following diagram outlines the key considerations for a textile product entering these markets.

Regulatory_Comparison Regulatory Pathways for Disperse Yellow 7 in Textiles cluster_EU European Union cluster_US United States EU_Start Textile Product with Disperse Yellow 7 EU_REACH REACH Regulation EU_Start->EU_REACH EU_EcoLabel EU Ecolabel (Voluntary) EU_Start->EU_EcoLabel Consideration for 'Green' Products EU_National National Regulations (e.g., German Consumer Goods Ordinance) EU_Start->EU_National Additional Compliance EU_Sensitizer Classified as a Sensitizing Substance EU_REACH->EU_Sensitizer Evaluation EU_Safety General Product Safety Directive EU_Sensitizer->EU_Safety Requires Risk Assessment & Information in Supply Chain EU_Market EU Market Access EU_Safety->EU_Market EU_EcoLabel->EU_Market EU_National->EU_Market US_Start Textile Product with Disperse Yellow 7 US_Federal No Specific Federal Restriction (CPSC) US_Start->US_Federal US_State State Regulations (e.g., California Prop 65) US_Start->US_State Potential for Future Listing or Other State Laws US_Market US Market Access US_Federal->US_Market US_Prop65_Status Disperse Yellow 7 Not Currently Listed US_State->US_Prop65_Status US_Prop65_Status->US_Market Monitoring Required

Regulatory pathways for Disperse Yellow 7 in the EU and US.

References

Unveiling the Mutagenic Potential: A Comparative Analysis of Disperse Yellow 7 and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the mutagenic properties of the azo dye Disperse Yellow 7 (DY7) and its degradation products reveals significant genotoxic potential, raising concerns for environmental and human health. This guide provides a comparative overview of the mutagenicity of DY7, its principal degradation products, and safer alternatives, supported by experimental data from the Ames test. Detailed experimental protocols and visual representations of the degradation pathway are included to inform researchers, scientists, and drug development professionals.

Executive Summary

Disperse Yellow 7, a common dye in the textile industry, undergoes reductive degradation, breaking down into aromatic amines, including p-phenylenediamine (p-PDA), 4-aminoazobenzene (4-AAB), and 4-aminobiphenyl (4-ABP). Ames test data, a widely accepted method for assessing mutagenicity, indicates that these degradation products exhibit significant mutagenic activity. This report synthesizes available quantitative data, outlines the experimental methodologies for mutagenicity testing, and presents a visual workflow of the degradation process. Furthermore, a comparison with alternative disperse dyes highlights the availability of less mutagenic options for industrial applications.

Mutagenicity Profile: Disperse Yellow 7 and its Metabolites

Table 1: Ames Test Results for Disperse Yellow 7 Degradation Products and Alternatives

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)ConcentrationResult (Revertants/plate)Reference
p-Phenylenediamine (p-PDA)TA98With-Weakly mutagenic[1]
4-Aminobiphenyl (4-ABP)YG1029With (rat S9)5 µ g/plate 789 ± 98[2]
4-Aminobiphenyl (4-ABP)TA100With (rat S9)5 µ g/plate ~200[2]
C.I. Disperse Blue 1TA1537With & Without-Mutagenic[1][3]
C.I. Disperse Red 1TA98, YG1041Without-Mutagenic[4]

Note: A dash (-) indicates that the specific quantitative data was not provided in the cited source, although the mutagenic potential was confirmed.

The data clearly indicates that 4-aminobiphenyl, a key degradation product of DY7, is a potent mutagen, particularly in the YG1029 strain of S. typhimurium with metabolic activation. p-Phenylenediamine also shows mutagenic properties. This underscores the concern that the environmental degradation of Disperse Yellow 7 can lead to the formation of hazardous compounds.

Comparative Analysis with Alternative Dyes

Several alternative disperse dyes are available for textile applications. However, their mutagenic profiles vary. As shown in Table 1, C.I. Disperse Blue 1 and C.I. Disperse Red 1 have also been reported as mutagenic in the Ames test. This highlights the importance of careful selection and testing of all dyes to ensure product and environmental safety. The textile industry is increasingly exploring eco-friendly dyes with lower toxicity and mutagenicity profiles as safer alternatives.

The Degradation Pathway of Disperse Yellow 7

The primary mechanism of DY7 degradation is the reductive cleavage of the azo bond (-N=N-). This process, often facilitated by microbial activity in anaerobic environments or by enzymes in the liver, breaks the molecule into smaller aromatic amines.

G DY7 Disperse Yellow 7 (C₁₉H₁₉N₅O₃) Cleavage Reductive Cleavage of Azo Bond DY7->Cleavage pPDA p-Phenylenediamine (p-PDA) Cleavage->pPDA fourAAB 4-Aminoazobenzene (4-AAB) Cleavage->fourAAB fourABP 4-Aminobiphenyl (4-ABP) Cleavage->fourABP Mutagenicity Mutagenic Activity pPDA->Mutagenicity fourAAB->Mutagenicity fourABP->Mutagenicity

Caption: Reductive degradation pathway of Disperse Yellow 7.

This diagram illustrates the breakdown of Disperse Yellow 7 into its primary mutagenic degradation products.

Experimental Protocols: The Ames Test

The mutagenicity data presented in this guide is primarily derived from the Ames test, a bacterial reverse mutation assay. The following is a generalized protocol based on the OECD 471 guideline.

Objective:

To assess the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:
  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, YG1029).

  • Test Substance: Disperse Yellow 7, its degradation products, or alternative dyes.

  • Metabolic Activation System (S9 mix): Liver homogenate from induced rodents (e.g., rats treated with Aroclor 1254 or phenobarbital/β-naphthoflavone).

  • Media: Minimal glucose agar plates, top agar.

  • Positive and Negative Controls.

Procedure:
  • Preparation of Bacterial Cultures: Grow overnight cultures of the selected S. typhimurium strains.

  • Metabolic Activation: Prepare the S9 mix containing the liver homogenate and necessary cofactors.

  • Exposure: In separate tubes, combine the bacterial culture, the test substance at various concentrations, and either the S9 mix (for tests with metabolic activation) or a buffer (for tests without metabolic activation).

  • Pre-incubation (optional but recommended for azo dyes): Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic conversion of the test substance.

  • Plating: Add molten top agar to the tubes, mix, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Bacterial Culture (S. typhimurium) Mix Mix Bacteria, Test Substance, and S9 Mix/Buffer Culture->Mix TestSubstance Test Substance (Dye/Degradation Product) TestSubstance->Mix S9 S9 Mix (Metabolic Activation) S9->Mix Incubate Pre-incubation (37°C) Mix->Incubate Plate Plate on Minimal Glucose Agar Incubate->Plate IncubatePlates Incubate Plates (37°C, 48-72h) Plate->IncubatePlates Count Count Revertant Colonies IncubatePlates->Count Compare Compare to Control Count->Compare Result Determine Mutagenicity Compare->Result

Caption: Workflow for the Ames test.

Conclusion

The available evidence strongly suggests that the degradation of Disperse Yellow 7 leads to the formation of mutagenic aromatic amines. While direct quantitative Ames test data for DY7 is limited, the high mutagenicity of its degradation product, 4-aminobiphenyl, is a significant cause for concern. The mutagenic potential of some alternative disperse dyes further emphasizes the need for rigorous testing and the adoption of safer, eco-friendly alternatives in the textile industry. This guide provides a foundational understanding for researchers and professionals to make informed decisions regarding the use and management of these chemical compounds.

References

Comparative Analysis of the Allergenic Potential of Disperse Yellow Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the allergenic potential of chemical compounds is paramount. This guide provides a comparative analysis of the allergenic potential of different Disperse Yellow dyes, focusing on experimental data and established testing methodologies. The information is presented to facilitate informed decisions in research and development settings where these dyes may be encountered.

Disperse dyes, a class of synthetic colorants used for dyeing hydrophobic fibers, are recognized as significant contact allergens. Among them, Disperse Yellow dyes have been implicated in cases of allergic contact dermatitis (ACD). This guide synthesizes available data to compare the allergenic potency of various Disperse Yellow dyes, details the experimental protocols used for their assessment, and illustrates the underlying immunological pathways.

Quantitative Assessment of Allergenic Potential

The sensitizing potential of chemicals is often quantified using the murine Local Lymph Node Assay (LLNA), which measures the proliferation of lymphocytes in the draining lymph nodes following dermal application of a test substance. The result is expressed as the Estimated Concentration required to produce a three-fold increase in lymphocyte proliferation (EC3). A lower EC3 value indicates a stronger sensitizing potential.

Based on available LLNA data, Disperse Yellow dyes can be categorized by their allergenic potency.

DyeCAS NumberChemical ClassAllergenic Potency (LLNA)EC3 Value (%)Reference
Disperse Yellow 3 2832-40-8MonoazoVery Weak>30% (increase at 30% or no increase at 30%)[1]
Disperse Yellow 9 6373-73-5QuinolineData Not AvailableData Not Available
Disperse Yellow 1 119-15-3AnthraquinoneData Not AvailableData Not Available
Disperse Yellow 27 12223-85-7Not specifiedData Not AvailableData Not Available

Note: Data on the specific EC3 values for many Disperse Yellow dyes are limited in publicly available literature. The classification of Disperse Yellow 3 is based on a biphasic LLNA protocol where a significant increase in lymph node cell number was only observed at a 30% concentration or not at all, categorizing it as a very weak sensitizer.[1]

It is also important to note that commercial dye preparations may contain impurities that can contribute to their allergenic potential. Studies have shown that commercial Disperse Yellow 3 may contain more than one relevant allergen.[2][3]

Experimental Protocols

The assessment of the allergenic potential of Disperse Yellow dyes relies on standardized and validated experimental protocols. The two primary methods are the murine Local Lymph Node Assay (LLNA) for predicting sensitization potential and the Human Repeat Insult Patch Test (HRIPT) for confirming the absence of sensitization in humans under exaggerated exposure conditions.

Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated in vivo method for identifying potential skin sensitizers and determining their potency.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.

Methodology:

  • Animals: Typically, female CBA/J mice are used.

  • Test Substance Preparation: The Disperse Yellow dye is dissolved or suspended in a suitable vehicle (e.g., acetone:olive oil (4:1), dimethylformamide, or Pluronic L92). A range of concentrations is prepared.

  • Application: A defined volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsum of each ear of the mice for three consecutive days.

  • Lymphocyte Proliferation Measurement: Five days after the first application, mice are injected intravenously with ³H-methyl thymidine or intraperitoneally with BrdU to label proliferating lymphocytes.

  • Endpoint Analysis: After a further 5 hours (for ³H-methyl thymidine) or 24-48 hours (for BrdU), the mice are euthanized, and the draining auricular lymph nodes are excised and weighed. A single-cell suspension of lymph node cells is prepared, and the incorporation of the label is measured by scintillation counting or ELISA, respectively.

  • Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value is then calculated by interpolation from the dose-response curve.

DOT script for LLNA Experimental Workflow

LLNA_Workflow cluster_preparation Preparation Phase cluster_application Application Phase (3 Days) cluster_proliferation Proliferation & Labeling Phase cluster_analysis Endpoint Analysis A Test Substance Preparation (Disperse Yellow Dye in Vehicle) C Topical Application to Mouse Ear A->C B Animal Acclimatization (Female CBA/J Mice) B->C D Labeling of Proliferating Lymphocytes (e.g., BrdU Injection) C->D Day 5 E Excision of Auricular Lymph Nodes D->E F Measurement of Lymphocyte Proliferation E->F G Calculation of Stimulation Index (SI) F->G H Determination of EC3 Value G->H ACD_Pathway cluster_skin Epidermis cluster_lymph_node Draining Lymph Node cluster_elicitation Elicitation Phase (Re-exposure) Hapten Disperse Yellow Dye (Hapten) HP_Complex Hapten-Protein Complex Hapten->HP_Complex Inflammation Inflammation (Allergic Contact Dermatitis) Hapten->Inflammation Re-exposure Protein Skin Protein Protein->HP_Complex KC Keratinocyte HP_Complex->KC Stress Signal LC Langerhans Cell HP_Complex->LC Uptake KC->LC IL-1β, TNF-α mLC Mature Langerhans Cell LC->mLC Migration NaiveT Naive T-Cell mLC->NaiveT Antigen Presentation MemoryT Memory T-Cell NaiveT->MemoryT Priming & Proliferation MemoryT->Inflammation Rapid Activation

Allergic Contact Dermatitis Signaling Pathway.

References

Safety Operating Guide

Safe Disposal of Disperse Yellow 60: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Disperse Yellow 60 (CAS No. 15790-15-5), a monoazo dye. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

This compound is a synthetic dye belonging to the azo class of compounds. Proper handling and disposal are paramount to mitigate potential health risks and prevent environmental contamination. This document outlines the necessary steps for its safe management in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes or dust.

  • Lab Coat: A lab coat should be worn to protect clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of generating dust, a properly fitted respirator (e.g., N95) should be used.

Handling:

  • Avoid creating dust. Handle the solid dye in a well-ventilated area, preferably within a fume hood.

  • Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Disposal Plan: A Step-by-Step Protocol

The primary recommended method for the disposal of this compound is high-temperature incineration.

  • Waste Collection:

    • Collect waste this compound, including contaminated materials (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealed, and compatible waste container.

    • The container should be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all necessary information regarding the waste, including its identity and any known hazards.

  • Recommended Disposal Method:

    • The recommended disposal method is incineration at a temperature of at least 850°C.[1]

    • The incineration facility should be equipped with alkaline scrubbers to neutralize sulfur oxide (SOₓ) emissions that may be generated during combustion.[1]

Note: Do not dispose of this compound down the drain or in regular solid waste. Azo dyes can be harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes.

Quantitative Data Summary

ParameterValueSource
CAS Number 15790-15-5[1]
Molecular Formula C₁₈H₁₆N₄O₃N/A
Molecular Weight 336.34 g/mol N/A
Recommended Incineration Temperature ≥850°C[1]

Further quantitative data, such as solubility and specific toxicity values, would be available on a comprehensive Safety Data Sheet (SDS), which was not publicly available at the time of this writing.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disperse_Yellow_60_Disposal_Workflow start Start: This compound Waste Generated wear_ppe Wear Appropriate PPE start->wear_ppe Safety First collect_waste Collect Waste in Labeled Container store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste wear_ppe->collect_waste contact_ehs Contact EHS or Waste Contractor store_waste->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info incineration Disposal via Incineration (≥850°C with Scrubbers) provide_info->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

This guide is intended to provide essential, immediate information for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for the most comprehensive guidance.

References

Essential Safety and Handling Protocols for Disperse Yellow 60

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of Disperse Yellow 60

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for similar azo disperse dyes and are intended to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecifications
Eyes/Face Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protective GlovesChemical-impermeable gloves (e.g., nitrile rubber). Must be inspected before use.[1]
Protective ClothingFire/flame resistant and impervious clothing or lab coat.[1]
Respiratory RespiratorA full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] In well-ventilated areas, it may not be required, but a risk assessment should be conducted.

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and contamination.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust, mists, or vapors.[1][2]

  • Avoid all direct contact with the skin and eyes.[1]

  • Use non-sparking tools to prevent ignition.[2]

  • Wash hands thoroughly after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials and foodstuff containers.[1]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure TypeFirst Aid Measures
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of water. If skin irritation or a rash occurs, seek medical attention.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical advice/attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Inhalation Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical assistance.[4]

Disposal Plan

All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Collect waste in suitable, closed containers labeled for hazardous chemical waste.[5]

  • Do not allow the chemical to enter drains or the environment.[1]

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste.[6]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up Workspace (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh Proceed to Handling handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decon Decontaminate Workspace handle_prepare->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash emergency_spill Spill emergency_spill_action Contain & Clean Up (Follow SDS) emergency_spill->emergency_spill_action emergency_exposure Exposure emergency_exposure_action Administer First Aid (Follow SDS) emergency_exposure->emergency_exposure_action

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.